Product packaging for Cephradine Monohydrate(Cat. No.:CAS No. 75975-70-1)

Cephradine Monohydrate

Cat. No.: B1259406
CAS No.: 75975-70-1
M. Wt: 367.4 g/mol
InChI Key: VHNPSPMQGXQSET-CYJZLJNKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cephradine Monohydrate is the monohydrate form of cephradine, a beta-lactam, first-generation cephalosporin antibiotic with bactericidal activity. This compound binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. PBPs participate in the terminal stages of assembling the bacterial cell wall, and in reshaping the cell wall during cell division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21N3O5S B1259406 Cephradine Monohydrate CAS No. 75975-70-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23);1H2/t10-,11-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNPSPMQGXQSET-CYJZLJNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)SC1)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860560
Record name Cephradine monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31828-50-9, 75975-70-1
Record name Cephradine dihydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31828-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cephradine monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075975701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cephradine monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEPHRADINE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUC0D71IZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Cephradine Monohydrate: Chemical Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephradine Monohydrate is a first-generation cephalosporin antibiotic renowned for its broad-spectrum bactericidal activity against a wide array of Gram-positive and Gram-negative pathogens. As a semi-synthetic derivative of cephalosporin C, it has been a cornerstone in the treatment of various bacterial infections, including those of the respiratory and urinary tracts, as well as skin and soft tissue infections.[] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies pertinent to this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is the hydrated form of cephradine, containing one molecule of water for every molecule of cephradine.

IUPAC Name: (6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate[2]

Chemical Formula: C₁₆H₂₁N₃O₅S

Molecular Weight: 367.42 g/mol [3]

CAS Number: 75975-70-1[3]

Synonyms: Cefradine Monohydrate[]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for formulation and development.

PropertyValueReferences
Appearance White, crystalline powder or small, colorless crystals.
Melting Point 140-142 °C (with decomposition)[4][5]
Solubility Soluble in propylene glycol; slightly soluble in acetone and ethanol; insoluble in ether, chloroform, benzene, and hexane. Water solubility is approximately 4 mg/mL.[6][7]
pKa pK₁: ~2.6, pK₂: ~7.3[6][7]

Mechanism of Action

This compound exerts its bactericidal effects through the inhibition of bacterial cell wall synthesis. Additionally, it has been found to possess anti-inflammatory properties through the inhibition of a specific signaling pathway.

Inhibition of Bacterial Cell Wall Synthesis

As a β-lactam antibiotic, cephradine targets and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[2][8] These enzymes are crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the cell wall. By inhibiting the cross-linking of peptidoglycan chains, cephradine weakens the cell wall, leading to cell lysis and bacterial death.[][2][4]

G Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Stable Cell Wall Peptidoglycan->CellWall Leads to Lysis Cell Lysis CellWall->Lysis Disruption leads to Cephradine Cephradine Monohydrate Cephradine->PBP Inhibits

Caption: Inhibition of bacterial cell wall synthesis by this compound.

Inhibition of T-LAK Cell-Originated Protein Kinase (TOPK) Signaling

Recent research has identified that cephradine can directly bind to and inhibit the activity of T-LAK cell-originated protein kinase (TOPK).[9] TOPK is involved in inflammatory responses, and its inhibition by cephradine has been shown to block solar-ultraviolet induced skin inflammation. This is achieved through the modulation of downstream signaling pathways, such as the p38 MAPK pathway.[9]

G Inhibition of TOPK Signaling Pathway by Cephradine UV Solar UV Radiation TOPK TOPK UV->TOPK Activates p38_MAPK p38 MAPK Pathway TOPK->p38_MAPK Activates Inflammation Skin Inflammation p38_MAPK->Inflammation Leads to Cephradine Cephradine Cephradine->TOPK Inhibits G HPLC Analysis Workflow for this compound Start Start Prep_Mobile_Phase Prepare Mobile Phase (Water:Methanol:NaOAc:Acetic Acid) Start->Prep_Mobile_Phase Prep_Standard Prepare Standard Solution (~0.5 mg/mL Cephradine RS) Prep_Mobile_Phase->Prep_Standard Prep_Sample Prepare Assay Solution (~0.5 mg/mL Sample) Prep_Mobile_Phase->Prep_Sample HPLC_Analysis HPLC Analysis (UV at 254 nm) Prep_Standard->HPLC_Analysis Prep_Sample->HPLC_Analysis Data_Processing Data Processing and Quantification HPLC_Analysis->Data_Processing End End Data_Processing->End G Enzymatic Synthesis of Cephradine Reactants 7-ADCA + D-dihydrophenylglycine methyl ester (DHME) Enzymatic_Reaction Enzymatic Condensation (Immobilized Penicillin G Acylase) Reactants->Enzymatic_Reaction Crude_Product Crude Cephradine Enzymatic_Reaction->Crude_Product Crystallization Crystallization Crude_Product->Crystallization Final_Product This compound Crystallization->Final_Product

References

Cephradine Monohydrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cephradine Monohydrate, a first-generation cephalosporin antibiotic. It covers its fundamental chemical properties, mechanism of action, pharmacokinetic profile, and key experimental protocols relevant to its analysis and synthesis.

Core Chemical and Physical Data

This compound is the hydrated form of cephradine, a semi-synthetic beta-lactam antibiotic.[1] Key quantitative data are summarized below.

PropertyValueCitations
CAS Number 75975-70-1[2][3]
Molecular Formula C₁₆H₁₉N₃O₄S·H₂O[3]
Molecular Weight 367.42 g/mol [3][4]
Melting Point 140-142°C (with decomposition)
pKa₁ 2.63
pKa₂ 7.27

Mechanism of Action

As a member of the cephalosporin class of antibiotics, the primary mechanism of action of cephradine is the inhibition of bacterial cell wall synthesis.[4][5][6] This process is critical for bacterial integrity and survival.

The bactericidal action of cephradine is achieved through the following steps:

  • Binding to Penicillin-Binding Proteins (PBPs): Cephradine's characteristic beta-lactam ring mimics the D-alanyl-D-alanine moiety of peptidoglycan precursors.[4] This allows it to bind to the active site of penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1][5]

  • Inhibition of Transpeptidation: By binding to PBPs, cephradine inhibits their transpeptidase activity.[7] This action prevents the cross-linking of peptidoglycan strands, a crucial step for forming a stable and rigid cell wall.[5][8]

  • Cell Lysis: The disruption of cell wall synthesis leads to a weakened and unstable cell wall.[4] Consequently, the bacterial cell cannot withstand the internal osmotic pressure, resulting in cell lysis and death.[1][4]

Cephradine is effective against a broad spectrum of gram-positive bacteria and some gram-negative bacteria.[2][7]

cluster_bacterium Bacterial Cell Cephradine Cephradine PBP Penicillin-Binding Proteins (PBPs) Cephradine->PBP Binds to Cephradine->PBP Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Lysis Cell Lysis Cell_Wall Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall Peptidoglycan_Synthesis->Lysis Leads to

Inhibition of Bacterial Cell Wall Synthesis by Cephradine.

Pharmacokinetic Profile

The absorption, distribution, metabolism, and excretion of cephradine have been studied in various models. A summary of key pharmacokinetic parameters is presented below.

ParameterValueSpecies/ConditionsCitations
Oral Bioavailability ~94%Humans[9]
Elimination Half-life 1.12 ± 0.13 hoursYoung Humans (IV)[9]
1.71 ± 0.20 hoursElderly Humans (IV)[9]
0.8 - 1.0 hoursInfants/Children (Oral)[10]
Protein Binding <10%General[11]
Excretion Primarily renal, unchangedGeneral[11]
>80% of dose in urine within 6 hoursHumans[9]

Experimental Protocols

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative analysis of cephradine in pharmaceutical formulations.[12][13]

Objective: To determine the concentration of this compound using a validated HPLC-UV method.

Materials and Reagents:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Pharmaceutical formulation (e.g., capsules)

  • Agilent Zorbax 300-SCX column (5µm, 4.6×250 mm) or equivalent

  • HPLC system with UV detector

Standard Solution Preparation:

  • Accurately weigh 100 mg of this compound reference standard.

  • Dissolve in 1000 ml of methanol to obtain a stock solution of 100 µg/ml.[12]

  • Perform serial dilutions of the stock solution with methanol to prepare a calibration curve in the desired range (e.g., 2.5-12.5 µg/ml).[12]

Sample Preparation:

  • For encapsulated formulations, accurately weigh the contents of a representative number of capsules.

  • Dissolve a portion of the powder equivalent to a known amount of cephradine in methanol.

  • Filter the solution to remove excipients and dilute with methanol to fall within the calibration range.

Chromatographic Conditions (Example):

  • Column: Zorbax 300-SCX Agilent Column (5µm, 4.6×250 mm)[12]

  • Mobile Phase: A suitable buffered aqueous/organic mobile phase (specifics to be optimized based on system and column).

  • Flow Rate: Typically 1.0 ml/min.

  • Detection Wavelength: UV detection at a wavelength appropriate for cephradine (e.g., 254 nm).

  • Injection Volume: 20 µl.

Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of cephradine in the sample by interpolating its peak area from the calibration curve.

  • Validate the method by assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[12]

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions (100 µg/ml stock -> serial dilutions) HPLC_Injection Inject into HPLC System Standard_Prep->HPLC_Injection Sample_Prep Prepare Sample Solution (Dissolve, filter, dilute) Sample_Prep->HPLC_Injection Chromatography Chromatographic Separation (Zorbax 300-SCX Column) HPLC_Injection->Chromatography UV_Detection UV Detection Chromatography->UV_Detection Calibration_Curve Generate Calibration Curve UV_Detection->Calibration_Curve Standard Data Quantification Quantify Sample Concentration UV_Detection->Quantification Sample Data Calibration_Curve->Quantification

References

An In-Depth Technical Guide to the Solubility of Cephradine Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Cephradine Monohydrate in various solvents. The information is curated for professionals in the fields of pharmaceutical research, drug development, and analytical chemistry. This document summarizes key solubility data, details experimental protocols for solubility determination, and provides visual representations of the experimental workflow.

Executive Summary

This compound is a first-generation cephalosporin antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its solubility is a critical physicochemical property that influences its formulation, bioavailability, and efficacy. This guide reveals that the solubility of this compound is highly dependent on the solvent system, temperature, and pH. While exhibiting moderate solubility in water, its solubility is significantly influenced by the presence of co-solvents and the pH of the aqueous medium.

Data Presentation: Solubility of this compound

The following tables summarize the quantitative solubility data for this compound in various solvents and conditions.

Table 1: Solubility in Common Solvents at 25°C

SolventSolubility (mg/mL)Molar Solubility (mM)Reference
Water410.88[1]
DMSOInsoluble-[1][2]
Ethanol<1 (Slightly soluble or insoluble)-[1]

Table 2: Qualitative Solubility in Various Organic Solvents

SolventQualitative SolubilityReference
Propylene GlycolSoluble[3]
AcetoneSlightly Soluble[3]
EtherInsoluble[3]
ChloroformInsoluble[3]
BenzeneInsoluble[3]
HexaneInsoluble[3]

Table 3: Solubility of Cephradine in Water-Methanol Mixtures at Various Temperatures

Water Mole FractionTemperature (°C)Solubility (g/kg solvent)Reference
1.015~12[4]
1.025~18[4]
1.035~25[4]
1.045~35[4]
1.055~50[4]
0.815~8[4]
0.825~12[4]
0.835~18[4]
0.845~26[4]
0.855~38[4]
0.615~5[4]
0.625~8[4]
0.635~12[4]
0.645~18[4]
0.655~27[4]
0.415~3[4]
0.425~5[4]
0.435~8[4]
0.445~12[4]
0.455~18[4]
0.215~2[4]
0.225~3[4]
0.235~5[4]
0.245~8[4]
0.255~12[4]
0.015~1[4]
0.025~2[4]
0.035~3[4]
0.045~5[4]
0.055~8[4]

Table 4: pH-Dependent Aqueous Solubility of Cephradine Form 1 at Different Temperatures

pHTemperature (K)Mole Fraction Solubility (x10^4)Reference
1.45283.151.83[5]
1.45298.151.95[5]
1.45308.152.08[5]
2.55283.151.15[5]
2.55298.151.23[5]
2.55308.151.31[5]
3.86283.150.52[5]
3.86298.150.55[5]
3.86308.150.59[5]
4.78283.150.43[5]
4.78298.150.46[5]
4.78308.150.49[5]
5.89283.150.63[5]
5.89298.150.67[5]
5.89308.150.71[5]
6.92283.151.54[5]
6.92298.151.64[5]
6.92308.151.75[5]
8.57283.1510.21[5]
8.57298.1510.88[5]
8.57308.1511.59[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Isothermal Shake-Flask Method for Solubility Determination

This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.[6][7]

a. Materials and Equipment:

  • This compound powder

  • Solvent of interest

  • Stoppered flasks or vials

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer

b. Procedure:

  • Add an excess amount of this compound powder to a stoppered flask or vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.[7]

  • Seal the flasks and place them in an orbital shaker or on a magnetic stirrer with a constant temperature bath set to the desired temperature (e.g., 25°C or 37°C).[6]

  • Agitate the samples for a predetermined period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is recommended to perform preliminary experiments to determine the time required to reach equilibrium.[6]

  • After the equilibration period, stop the agitation and allow the undissolved solids to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Filter the sample through a syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculate the solubility based on the measured concentration and the dilution factor. A minimum of three replicate determinations is recommended.[6]

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a robust and widely used technique for the accurate quantification of Cephradine.[8][9]

a. Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.025 M ammonium acetate adjusted to pH 5.0) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode.[10] A common mobile phase composition is a mixture of water, methanol, 0.5 M sodium acetate, and 0.7 N acetic acid (pH 4.8).[11]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 254 nm.[8][12]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

b. Procedure:

  • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Inject the calibration standards into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Inject the prepared sample (from the solubility experiment) into the HPLC system and record the peak area.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

UV-Vis Spectrophotometry for Quantification

UV-Vis spectrophotometry offers a simpler and faster method for concentration determination, suitable for high-throughput screening.[12][13]

a. Method Parameters:

  • Wavelength of Maximum Absorbance (λmax): 254 nm in water.[12][13][14]

  • Solvent: The same solvent used in the solubility experiment or a solvent in which the drug is freely soluble and does not interfere with the absorbance measurement. Water is a common solvent.[12][13][14]

b. Procedure:

  • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Measure the absorbance of each standard at the λmax using a UV-Vis spectrophotometer, using the solvent as a blank.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the appropriately diluted sample from the solubility experiment.

  • Determine the concentration of this compound in the sample from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described in this guide.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Separation cluster_analysis Analysis prep_solid Excess this compound prep_mix Mix in Stoppered Flask prep_solid->prep_mix prep_solvent Solvent prep_solvent->prep_mix equilibration Agitate at Constant Temperature (e.g., 24-72 hours) prep_mix->equilibration settle Settle Undissolved Solids equilibration->settle withdraw Withdraw Supernatant settle->withdraw filter Filter (e.g., 0.45 µm) withdraw->filter dilute Dilute Sample filter->dilute hplc HPLC Analysis dilute->hplc uv_vis UV-Vis Analysis dilute->uv_vis quantify Quantify Concentration hplc->quantify uv_vis->quantify

Caption: Workflow for Solubility Determination.

HPLC_Analysis_Workflow cluster_prep Preparation cluster_instrument Instrumental Analysis cluster_data Data Processing stock Prepare Stock Solution standards Prepare Calibration Standards stock->standards inject_std Inject Standards into HPLC standards->inject_std get_peaks Obtain Peak Areas inject_std->get_peaks inject_sample Inject Sample into HPLC inject_sample->get_peaks cal_curve Construct Calibration Curve get_peaks->cal_curve interpolate Interpolate Sample Concentration cal_curve->interpolate

Caption: HPLC Analysis Workflow.

References

An In-depth Technical Guide to the Synthesis and Purification of Cephradine Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of Cephradine Monohydrate, a first-generation cephalosporin antibiotic. The information presented is collated from various scientific publications and patents to serve as a valuable resource for professionals in the field of drug development and pharmaceutical sciences.

Synthesis of Cephradine

The synthesis of cephradine can be broadly categorized into two primary approaches: chemical synthesis and enzymatic synthesis. While chemical methods have been traditionally employed, enzymatic processes are gaining prominence due to their environmental benefits and potentially higher specificity.

Chemical Synthesis

Chemical synthesis of cephradine typically involves the acylation of the 7-aminodesacetoxy-cephalosporanic acid (7-ADCA) nucleus with an activated form of D-α-amino-α-(1,4-cyclohexadienyl)acetic acid (D-dihydrophenylglycine or DHPG).[1]

A common chemical route involves the following key steps:

  • Protection of DHPG: The amino group of DHPG is protected, for instance, by using a Dane salt derivative.

  • Activation of the Carboxyl Group: The carboxyl group of the protected DHPG is activated to facilitate the subsequent acylation reaction. This can be achieved using reagents like pivaloyl chloride in a solvent such as dichloromethane.[1]

  • Acylation of 7-ADCA: The activated DHPG derivative is reacted with 7-ADCA in the presence of a base, like 1,8-diazabicyclo-(5,4,0)-undec-7-ene (DBU), in an organic solvent.[1]

  • Deprotection: The protecting groups are removed under acidic conditions to yield cephradine.[2]

  • Isolation: The final product is isolated from the reaction mixture. This often involves a pH shift and may utilize a complexing agent like dimethylformamide (DMF) or quinoline to precipitate the cephradine complex, which is then converted to the final product.[1][2]

A significant drawback of chemical synthesis is the use of organic solvents like dichloromethane and DMF, which raises environmental concerns due to the generation of chemical waste.[2] Furthermore, chemical synthesis can result in the formation of impurities, such as cephalexin, with typical levels around 1.0-1.5%.[1]

Enzymatic Synthesis

Enzymatic synthesis offers a greener alternative to chemical methods, typically conducted in aqueous media. This process utilizes an enzyme, commonly a penicillin G acylase, to catalyze the acylation of 7-ADCA with an activated form of DHPG, such as D-dihydrophenylglycine methyl ester (DHPG-ME).[1][3]

Key aspects of the enzymatic synthesis include:

  • Enzyme: Immobilized penicillin G acylase is frequently used to simplify catalyst recovery and reuse.[3]

  • Reactants: 7-ADCA serves as the nucleus, and an activated form of DHPG, like an ester or amide, acts as the acyl donor.[1]

  • Reaction Conditions: The reaction is typically carried out in an aqueous buffer system at a controlled pH and temperature. For instance, a patent describes a process using immobilized wild-type Pen-G acylase at 20°C and pH 6.9.[3]

  • Anaerobic Conditions: Performing the synthesis under anaerobic conditions can be crucial to minimize the oxidation of DHPG to phenylglycine (PG), which would otherwise lead to the formation of cephalexin as an impurity.[1] Enzymatic synthesis carried out under aerobic conditions has been reported to yield cephalexin levels between 5-10%.[1]

The conversion rates of 7-ADCA to cephradine in enzymatic processes can be significant, with some methods achieving over 70% conversion.[4]

Purification of this compound

Crystallization is the primary method for the purification of this compound.[5] The goal is to obtain a product with high purity, desirable crystal morphology, and good filterability. This compound is known to crystallize in a needle-like shape, which can lead to issues such as agglomeration and slow filtration.[5][6]

Several crystallization techniques are employed, including:

  • Cooling Crystallization: This involves dissolving the crude cephradine in a suitable solvent at an elevated temperature and then gradually cooling the solution to induce crystallization.

  • Antisolvent Crystallization: In this method, an antisolvent (a solvent in which cephradine is poorly soluble) is added to a solution of cephradine to induce precipitation.

  • Solvent Evaporation: This technique involves slowly evaporating the solvent from a cephradine solution to increase its concentration and cause crystallization.[5]

Optimizing Crystallization

Research has focused on optimizing crystallization conditions to improve the physical properties of the final product. Key parameters that can be manipulated include:

  • Solvent System: Mixtures of solvents, such as methanol and water, are often used. The solubility of cephradine is influenced by the solvent composition and temperature.[5]

  • Cooling Rate: A lower cooling rate can lead to larger particle sizes and improved filterability.[5]

  • Seeding: The addition of seed crystals can help control the crystallization process and result in a more uniform particle size distribution.[5]

  • Adjuvants: The addition of certain agents, like 1,2-propanediol, has been shown to improve crystal characteristics.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from various sources regarding the synthesis and purification of this compound.

Table 1: Enzymatic Synthesis of Cephradine

ParameterValueReference
EnzymeImmobilized wild-type Pen-G acylase[3]
Temperature20 °C[3]
pH6.9[3]
Conversion of 7-ADCA68%[3]
Synthesis/Hydrolysis (S/H) Ratio1.8[3]
Conversion of 7-ADCA (expanded experiment)80%[8]
Yield of Cephradine (expanded experiment)~87%[8]

Table 2: Optimized Crystallization of Cefradine

ParameterOptimal ConditionResultReference
Dissolving Temperature15 °C-[7]
Initial Crystallization Temperature30 °C-[7]
Cooling Temperature0 °C-[7]
Adjuvant Agent1,2-propanediol (0.2 volume ratio)-[7]
Resulting Crystal Properties
Yield~92%Increased from 89.4%[7]
Purity>98%Increased from 90.7%[7]
Average Crystal Size~500 µmIncreased from 220 µm[7]
Cefalexin Content0.36%Reduced from 2.1%[7]

Table 3: Purification Specifications for Cephradine Hydrate

ParameterSpecificationReference
Water Content (Monohydrate)3% - 6% by weight[3]
Absorbance at 450 nm (Coloration)Below 0.050[3]
Preferred Absorbance at 450 nm0.005 - 0.050[3]
More Preferred Absorbance at 450 nm0.008 - 0.040[3]
Most Preferred Absorbance at 450 nm0.010 - 0.030[3]
Limit of CephalexinNot more than 5.0% (anhydrous basis)[9]

Experimental Protocols

Enzymatic Synthesis of Cephradine

The following protocol is based on a patent describing the synthesis using immobilized penicillin G acylase.[3]

Materials:

  • 7-aminodesacetoxy cephalosporanic acid (7-ADCA)

  • D-dihydrophenylglycine methyl ester (DHME)

  • Immobilized wild-type Pen-G acylase

  • 25% NH4OH solution

  • Sodium bisulphite

  • Water

Procedure:

  • Prepare a preparation reactor with 40 ml of water at 20°C.

  • Add 0.03 g of sodium bisulphite, 9.15 g of 7-ADCA, and 9.07 g of DHME to the reactor.

  • Adjust the pH of the suspension to 6.9 using a 25% NH4OH solution.

  • Transfer the suspension to an enzyme reactor containing 10 g of wet immobilized wild-type Pen-G acylase.

  • Maintain the temperature at 20°C and the pH at 6.9 by the controlled addition of 25% NH4OH solution.

  • Allow the reaction to proceed for 300 minutes.

Crystallization of this compound

This protocol is a general representation of a cooling crystallization process.[5]

Materials:

  • Crude Cephradine

  • Methanol-water mixture

Procedure:

  • Prepare a saturated solution of crude cephradine in a methanol-water mixture at 55°C.

  • Heat the solution to 60°C to ensure complete dissolution of the solid.

  • Filter the hot solution through a 0.2 µm PTFE filter to remove any undissolved impurities.

  • Cool the solution in a controlled manner to induce crystallization. A lower cooling rate is generally preferred.

  • (Optional) Add seed crystals of this compound during the cooling phase to promote controlled crystal growth.

  • Once crystallization is complete, separate the crystals from the mother liquor by filtration.

  • Wash the crystals with a suitable solvent (e.g., cold methanol-water mixture).

  • Dry the crystals under appropriate conditions (e.g., vacuum at a specified temperature).

Visualizations

Synthesis_Pathways cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis DHPG D-Dihydrophenylglycine (DHPG) Protected_DHPG Protected DHPG DHPG->Protected_DHPG Protection Activated_DHPG Activated DHPG Protected_DHPG->Activated_DHPG Activation Protected_Ceph Protected Cephradine Activated_DHPG->Protected_Ceph Acylation ADCA_Chem 7-ADCA ADCA_Chem->Protected_Ceph Ceph_Chem Cephradine Protected_Ceph->Ceph_Chem Deprotection DHPG_Ester DHPG Ester (e.g., DHPG-ME) Ceph_Enz Cephradine DHPG_Ester->Ceph_Enz ADCA_Enz 7-ADCA ADCA_Enz->Ceph_Enz Enzyme Immobilized Penicillin G Acylase Ceph_Enz->Enzyme Catalysis

Caption: Comparative overview of chemical and enzymatic synthesis pathways for Cephradine.

Purification_Workflow Crude Crude Cephradine Solution Dissolution Complete Dissolution (Heating) Crude->Dissolution Filtration1 Hot Filtration (Impurity Removal) Dissolution->Filtration1 Crystallization Controlled Cooling / Antisolvent Addition (Optional Seeding) Filtration1->Crystallization Filtration2 Crystal Filtration Crystallization->Filtration2 Washing Crystal Washing Filtration2->Washing Drying Drying Washing->Drying Final Pure this compound Drying->Final

Caption: General workflow for the purification of this compound by crystallization.

References

The Antimicrobial Spectrum of Cephradine Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephradine monohydrate, a first-generation cephalosporin, has long been a component of the antibacterial arsenal. This technical guide provides an in-depth analysis of its antimicrobial spectrum, focusing on its in-vitro activity against a range of clinically relevant Gram-positive and Gram-negative bacteria. Detailed experimental protocols for susceptibility testing are provided, alongside a molecular-level examination of its mechanism of action. Quantitative data on its efficacy, primarily through Minimum Inhibitory Concentration (MIC) values, are presented to offer a clear perspective on its therapeutic potential and limitations.

Introduction

Cephradine is a semi-synthetic, broad-spectrum, beta-lactam antibiotic belonging to the first generation of cephalosporins.[1] Its clinical utility stems from its activity against a variety of bacterial pathogens.[1] Understanding the precise antimicrobial spectrum of this compound is crucial for its appropriate clinical application, for guiding therapeutic choices, and for ongoing drug development and resistance monitoring efforts. This document serves as a technical resource, consolidating key data and methodologies for researchers and professionals in the field.

Mechanism of Action

The bactericidal action of Cephradine, like other cephalosporins, results from the inhibition of bacterial cell wall synthesis.[2][3] The structural integrity of the bacterial cell wall is maintained by a peptidoglycan layer, the synthesis of which is finalized by enzymes known as penicillin-binding proteins (PBPs).[2][4]

Cephradine's mechanism of action can be summarized as follows:

  • Binding to Penicillin-Binding Proteins (PBPs): The beta-lactam ring of Cephradine mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors, allowing it to bind to the active site of PBPs.[4]

  • Inhibition of Transpeptidation: This binding acylates the PBP, rendering it inactive. This inactivation prevents the cross-linking of peptidoglycan strands, a critical step in cell wall synthesis.[4]

  • Cell Lysis: The compromised cell wall cannot withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death.[4]

G cluster_bacterial_cell Bacterial Cell cluster_drug_action Cephradine Action PBP Penicillin-Binding Protein (PBP) CellWall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->CellWall Catalyzes cross-linking InactivePBP Inactive PBP- Cephradine Complex Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to Cephradine Cephradine Cephradine->PBP Inhibits by binding to active site WeakCellWall Weakened Cell Wall InactivePBP->WeakCellWall Prevents cross-linking CellLysis Cell Lysis WeakCellWall->CellLysis Leads to

Cephradine's mechanism of action on bacterial cell wall synthesis.

Antimicrobial Spectrum: In-Vitro Activity

Cephradine exhibits activity against a range of Gram-positive and some Gram-negative bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism in vitro. The following tables summarize the available MIC data for Cephradine against various clinical isolates. It is important to note that susceptibility can vary based on the strain and the presence of resistance mechanisms.

Gram-Positive Bacteria

Cephradine is generally more active against Gram-positive cocci.

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus64512

Note: Data derived from a study on 155 clinical isolates of S. aureus. High levels of resistance were observed.[5]

Gram-Negative Bacteria

The activity of Cephradine against Gram-negative bacteria is more limited compared to later-generation cephalosporins.[6][7]

OrganismCephradine MIC (µg/mL)Cefaclor MIC (µg/mL)Cephalexin MIC (µg/mL)
Escherichia coli>128816
Klebsiella pneumoniae>128816
Proteus mirabilis1648

Note: This table presents comparative MIC data from a study evaluating several first-generation cephalosporins. Cefaclor and Cephalexin generally demonstrated greater in-vitro activity against these Gram-negative isolates than Cephradine.[7]

Experimental Protocols for Susceptibility Testing

The determination of in-vitro susceptibility of bacterial isolates to Cephradine is typically performed using standardized methods such as broth microdilution or agar dilution. These methods are outlined by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10]

Broth Microdilution Method

This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a microtiter plate.

Materials:

  • This compound analytical standard

  • Sterile Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water) at a concentration of 1280 µg/mL.[11]

  • Serial Dilutions: Perform serial two-fold dilutions of the Cephradine stock solution in MHB directly in the microtiter plate to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).[12]

  • Inoculum Preparation: Prepare a bacterial suspension from 4-5 isolated colonies on a non-selective agar plate into sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[13]

  • Inoculation: Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[13]

  • Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.[13]

  • Reading Results: The MIC is the lowest concentration of Cephradine that completely inhibits visible bacterial growth.[14]

G start Start prep_stock Prepare Cephradine Stock Solution start->prep_stock prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in Microtiter Plate prep_stock->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for Broth Microdilution Susceptibility Testing.
Agar Dilution Method

In this method, the antibiotic is incorporated into an agar medium at various concentrations.

Materials:

  • This compound analytical standard

  • Sterile Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum preparation

  • Inoculum replicating device (optional)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic-Containing Agar: Prepare a series of molten MHA tubes, each containing a specific concentration of Cephradine. This is achieved by adding a calculated amount of the antibiotic stock solution to the molten agar.[5][15]

  • Plate Pouring: Pour the antibiotic-containing agar into sterile petri dishes and allow them to solidify.[15]

  • Inoculum Preparation: Prepare a standardized bacterial suspension as described for the broth microdilution method.[5]

  • Inoculation: Spot-inoculate a standardized volume of the bacterial suspension onto the surface of each agar plate, including a growth control plate without any antibiotic.[16]

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[15]

  • Reading Results: The MIC is the lowest concentration of Cephradine that inhibits the visible growth of the bacteria on the agar surface.[5]

G start Start prep_agar Prepare Cephradine-Containing Agar Plates (Serial Dilutions) start->prep_agar prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum spot_inoculate Spot Inoculate Agar Plates prep_agar->spot_inoculate prep_inoculum->spot_inoculate incubate Incubate at 35°C for 16-20 hours spot_inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for Agar Dilution Susceptibility Testing.

Conclusion

This compound remains a relevant first-generation cephalosporin with a defined antimicrobial spectrum, primarily targeting Gram-positive cocci and a limited range of Gram-negative bacilli. The quantitative data presented in this guide, alongside the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals. Continuous surveillance of its in-vitro activity is imperative to monitor for the emergence of resistance and to ensure its continued efficacy in appropriate clinical scenarios. The methodologies outlined here serve as a standardized approach for such ongoing evaluations.

References

An In-depth Technical Guide on the Historical Development of First-Generation Cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the historical development of first-generation cephalosporins, from their serendipitous discovery to their establishment as a cornerstone in antibacterial therapy. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The cephalosporins are a pivotal class of β-lactam antibiotics, structurally and mechanistically related to penicillins.[1] Their discovery and subsequent development marked a significant advancement in the fight against bacterial infections, particularly those caused by penicillinase-producing staphylococci.[2] This guide traces the journey of the first generation of these compounds, which laid the groundwork for the multi-generational landscape of cephalosporins in use today. First-generation cephalosporins are characterized by their strong activity against Gram-positive bacteria and a more limited spectrum against Gram-negative organisms.[3][4]

The Serendipitous Discovery of Cephalosporins

Giuseppe Brotzu's Pioneering Observation

The story of cephalosporins begins in 1945 with the Italian pharmacologist Giuseppe Brotzu.[5][6] While investigating a sewage outfall off the coast of Sardinia, he observed that the fungus Cephalosporium acremonium (now known as Acremonium chrysogenum) produced substances that inhibited the growth of various Gram-positive and Gram-negative bacteria, including Salmonella typhi, the causative agent of typhoid fever.[1][2] This initial observation prompted further investigation into the antibacterial properties of this mold.[5]

Isolation and Characterization at Oxford

In 1948, Brotzu's fungal cultures were sent to Sir Howard Florey's team at the Sir William Dunn School of Pathology at the University of Oxford, the same institution instrumental in developing penicillin.[2] There, researchers Guy Newton and Sir Edward Abraham isolated several antibiotic substances from the fungus.[2][7] Among these were Cephalosporin P (a steroid-like compound with minimal antibacterial activity) and Penicillin N (which had activity against Gram-negative bacteria).[1]

The most significant breakthrough came in 1953 with the isolation of Cephalosporin C.[2][5] This compound was found to possess a β-lactam ring, similar to penicillin, but was notably resistant to hydrolysis by penicillinase (a β-lactamase enzyme), which was a major cause of bacterial resistance to penicillin at the time.[2] Although Cephalosporin C itself had only modest antibacterial potency, its stability against penicillinase made it a highly promising lead compound for further development.[6] The chemical structure of Cephalosporin C was fully elucidated in 1959.[5]

The Advent of Semi-Synthesis: Isolating the 7-ACA Nucleus

The limited potency of the naturally occurring Cephalosporin C meant it was not suitable for direct clinical use.[7] The pivotal step that unlocked the therapeutic potential of this class of antibiotics was the development of a method to isolate its core chemical structure, 7-aminocephalosporanic acid (7-ACA), in the early 1960s.[2][5] This process involved the chemical or enzymatic removal of the D-aminoadipic acid side chain from Cephalosporin C.[8]

The isolation of the 7-ACA nucleus was analogous to the earlier isolation of 6-aminopenicillanic acid (6-APA) for penicillins. It opened the door to semi-synthesis, allowing chemists to attach various side chains to the 7-ACA core.[2][8] This semi-synthetic approach enabled the creation of thousands of new cephalosporin derivatives with improved potency, altered pharmacokinetic properties, and a broader spectrum of activity.[2][8] Eli Lilly and Company was at the forefront of developing a cost-effective method for producing 7-ACA, which was crucial for the commercial production of the first cephalosporin drugs.[5]

The First Generation: Characteristics and Key Compounds

Introduced in the mid-1960s, first-generation cephalosporins were the first to be marketed.[5][8] They are primarily active against Gram-positive bacteria, including Staphylococcus and Streptococcus species.[3] Their activity against Gram-negative bacteria is limited but includes some common pathogens like Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[4]

Cephalothin: The Pioneer

In 1964, Eli Lilly and Company launched cephalothin (marketed as Keflin), the first commercially available cephalosporin antibiotic.[5][7] Developed through the semi-synthetic modification of the 7-ACA nucleus, cephalothin demonstrated a broader spectrum of activity than penicillin G and was effective against penicillinase-producing Staphylococcus aureus.[9] It required parenteral (intravenous or intramuscular) administration.[5]

Cefazolin: An Improvement

Cefazolin was introduced in 1973 by Eli Lilly (Kefzol) and SmithKline (Ancef).[5] It is also administered parenterally and is noted for achieving higher blood concentrations and having a longer half-life than cephalothin, allowing for less frequent dosing. It remains a widely used agent, particularly for surgical prophylaxis.[10]

Cephalexin: The First Oral Agent

A significant advancement was the development of the first orally available cephalosporin, cephalexin (Keflex), by Eli Lilly in 1967.[5][] The development of cephalexin involved modifying the side chain structure to enhance its stability in the acidic environment of the stomach and improve its absorption from the gastrointestinal tract.[9][] This made it a convenient option for treating a range of common infections in outpatient settings, including skin, respiratory tract, and urinary tract infections.[3][12]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cephalosporins, like all β-lactam antibiotics, are bactericidal, meaning they actively kill bacteria.[10][13] Their mechanism of action involves the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall.[7][10]

  • Targeting Penicillin-Binding Proteins (PBPs) : The final step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by enzymes known as penicillin-binding proteins (PBPs).[7][12]

  • Inhibition of Transpeptidation : Cephalosporins mimic the D-Ala-D-Ala structure at the end of the peptide chains.[] This allows them to bind to the active site of PBPs, irreversibly inhibiting their transpeptidase activity.[14]

  • Cell Lysis : The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall.[] This leads to a loss of structural integrity, and in the hypotonic environment of the host, the bacterial cell undergoes osmotic lysis and death.[13]

Cephalosporin Mechanism of Action cluster_bacterium Bacterial Cell cluster_action Antibiotic Action PBP Penicillin-Binding Proteins (PBPs) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Catalyzes Cross-linking Inhibition Inhibition Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to Lysis Weakened Cell Wall & Bacterial Lysis Cephalosporin First-Generation Cephalosporin Cephalosporin->PBP Inhibition->Lysis Leads to

Caption: Mechanism of cephalosporin-mediated inhibition of bacterial cell wall synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data for prominent first-generation cephalosporins.

Table 1: Antibacterial Spectrum of Key First-Generation Cephalosporins

Organism TypeBacterial SpeciesCephalothinCefazolinCephalexinCefadroxil
Gram-positive Cocci Staphylococcus aureus (MSSA)++++++++
Streptococcus pneumoniae++++++++
Beta-hemolytic streptococci++++++++
Gram-negative Bacilli Escherichia coli++++
Klebsiella pneumoniae++++
Proteus mirabilis++++
Anaerobes Oral cavity anaerobes++++
Inactive Against Enterococci, MRSA, Listeria----

Legend: ++ (High activity), + (Moderate activity), - (Inactive). Data compiled from sources[4][10].

Table 2: Pharmacokinetic Properties of Key First-Generation Cephalosporins

DrugRoute of AdministrationProtein Binding (%)Half-life (hours)Primary Excretion Route
CephalothinIV/IM65 - 800.5 - 1.0Renal
CefazolinIV/IM74 - 861.5 - 2.0Renal
CephalexinOral10 - 200.9 - 1.5Renal
CefadroxilOral~201.2 - 2.0Renal

Data compiled from sources[9][14].

Experimental Protocols and Workflow

General Workflow for Antibiotic Discovery and Development

The development of first-generation cephalosporins followed a logical progression from natural product discovery to semi-synthetic optimization and clinical evaluation.

Antibiotic Development Workflow A 1. Isolation & Screening (e.g., from Acremonium chrysogenum) B 2. Fermentation & Extraction of Active Compound (Cephalosporin C) A->B C 3. Structure Elucidation & Characterization B->C D 4. Isolation of Core Nucleus (Hydrolysis to 7-ACA) C->D E 5. Semi-Synthesis Program (Side Chain Modification) D->E F 6. In Vitro & In Vivo Screening (Potency, Spectrum, Toxicity) E->F G 7. Lead Optimization & Pharmacokinetic Studies F->G H 8. Clinical Trials (Phase I, II, III) G->H I 9. Regulatory Approval & Market Launch H->I

Caption: Generalized workflow for the discovery and development of semi-synthetic antibiotics.

Key Experimental Methodologies
  • Protocol: Acremonium chrysogenum is cultured in a large-scale fermentation tank under optimized conditions (e.g., temperature, pH, nutrient supply) to maximize the production of the antibiotic.[15][16] The crude filtrate from the culture is then subjected to a series of extraction and chromatography steps (e.g., adsorption on activated carbon, column chromatography) to isolate and purify Cephalosporin C.[17]

  • Protocol: The purified Cephalosporin C is treated with either a chemical agent (e.g., nitrosyl chloride) or, more commonly in modern processes, an enzyme called Cephalosporin C acylase.[8][18] This cleaves the D-α-aminoadipyl side chain at the C-7 position, yielding the 7-aminocephalosporanic acid (7-ACA) nucleus, which is then purified.[8]

  • Protocol: The isolated 7-ACA serves as the starting material, or precursor, for a wide range of chemical reactions.[19] To synthesize a specific derivative like cephalothin, 7-ACA is acylated by reacting it with an appropriate acyl chloride (e.g., 2-thienylacetyl chloride) under controlled conditions.[19] The resulting product is then purified, crystallized, and formulated into a final drug product.

Structure-Activity Relationship (SAR)

The antibacterial activity and pharmacokinetic properties of first-generation cephalosporins are determined by the chemical groups (side chains) attached to the 7-ACA nucleus.[20]

  • C-7 Acylamino Side Chain: Modifications at this position primarily influence the antibacterial spectrum and potency. For first-generation cephalosporins, the side chains are relatively simple. For example, the α-amino group in cephalexin contributes to its acid stability, allowing for oral administration.[9][13]

  • C-3 Substituent: The group at this position affects the compound's metabolism and pharmacokinetic profile.[7] The small, uncharged methyl group at C-3 in cephalexin contributes to its metabolic stability.[9][13] In contrast, the acetoxymethyl group in cephalothin is susceptible to deacetylation by esterases in the body, leading to a less active metabolite.

Conclusion

The historical development of first-generation cephalosporins is a landmark achievement in medicinal chemistry and infectious disease treatment. Beginning with a serendipitous observation in Sardinian sewage, the journey involved meticulous isolation, brilliant chemical insight in identifying the 7-ACA nucleus, and innovative semi-synthetic chemistry.[2][5] This pioneering work not only provided a powerful new class of antibiotics effective against penicillin-resistant pathogens but also established a foundational platform for the subsequent development of second, third, fourth, and fifth-generation cephalosporins, each with an expanded spectrum of activity and improved properties. The legacy of these first-generation agents endures in their continued clinical use and the principles of drug development they helped to establish.

References

An In-depth Technical Guide to the Crystalline Forms and Polymorphism of Cephradine Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephradine, a first-generation cephalosporin antibiotic, is a vital active pharmaceutical ingredient (API) known for its broad-spectrum bactericidal activity. The solid-state properties of Cephradine, particularly its crystalline forms, are of paramount importance as they can significantly influence its stability, solubility, bioavailability, and manufacturability. It has been reported that Cephradine can exist in multiple crystalline forms, including at least four anhydrous polymorphs, a monohydrate, and a dihydrate.[1][2][3] This guide provides a comprehensive overview of the known crystalline forms of Cephradine, their physicochemical properties, and the experimental methodologies used for their characterization.

Known Crystalline Forms of Cephradine

The polymorphism of Cephradine presents a complex landscape for pharmaceutical development. The primary crystalline forms discussed in scientific literature include the monohydrate (CPH), a dihydrate, and several anhydrous forms. Two specific anhydrous forms have been designated as CPA1 and CPA2.[2][4] Another distinct classification identifies four different crystal forms: Form I, Form II, Form III, and Form IV.[5] The precise correlation between the 'CPA' and 'Form' nomenclatures is not yet definitively established in the available literature, suggesting a need for further comparative studies.

The hydrated forms of Cephradine are generally preferred in pharmaceutical formulations due to their enhanced stability against oxidation compared to the anhydrous forms, which can degrade to cephalexin.[1][4]

Physicochemical Properties

A summary of the available quantitative data for the different crystalline forms of Cephradine is presented below.

FormMelting Point (°C)Dehydration Temperature (°C)Dissolution in Water (at 120 min)Solubility in Water (at 25°C)
Monohydrate (CPH) 140 - 142 (dec.)142 (to CPA1)-4.21 mg/mL
Anhydrate (CPA1) ----
Anhydrate (CPA2) ----
Form I --100%4.96 mg/mL
Form II --75.55%6.59 mg/mL
Form III --98.9%-
Form IV --77.83%-
Dihydrate ----

Data compiled from multiple sources.[2][5][6][7] Note: A comprehensive dataset for all properties across all forms is not available in the current literature.

Experimental Protocols

The characterization and differentiation of Cephradine's crystalline forms rely on a suite of analytical techniques. Detailed methodologies for key experiments are outlined below.

Preparation of Anhydrous Form CPA1 from Monohydrate (CPH)

Methodology: Anhydrous Cephradine Form 1 (CPA1) is prepared by the thermal dehydration of Cephradine Monohydrate (CPH).

  • A sample of CPH is placed in a ceramic crucible.

  • The sample is heated in a simultaneous thermal analyzer (STA) from room temperature to just beyond its dehydration point.

  • A controlled heating rate of 10 K/min is applied.

  • The dehydration of CPH to CPA1 is observed at approximately 142°C.[2]

X-Ray Powder Diffraction (XRPD)

Methodology: XRPD is a fundamental technique for identifying crystalline phases.

  • Samples are analyzed using a benchtop X-ray diffractometer equipped with a CuKβ X-ray source.

  • The instrument is operated at 40 kV and 15 mA.

  • A continuous scan is recorded for all samples over a 2θ range of 5° to 35°.

  • A step size of 0.02° 2θ and a scanning rate of 10° 2θ/min are employed.[2]

Specific 2θ peak data for each polymorph are not consistently available across the literature, highlighting a gap in the comprehensive characterization of these forms.

Raman Spectroscopy

Methodology: Raman spectroscopy provides vibrational information that is sensitive to changes in crystal lattice structure.

  • Raman spectra are collected using a dispersive Raman microscope.

  • A 785 nm laser operating at 100 mW is used for excitation.

  • Data is collected with a 10-second integration time over two scans.[2]

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Methodology: DSC and TGA are used to characterize the thermal properties of the different crystalline forms.

  • A known weight of the sample is placed in an aluminum pan.

  • The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen purge.

  • DSC measures the heat flow to or from the sample, revealing melting points, phase transitions, and heats of fusion.

  • TGA measures the change in mass as a function of temperature, indicating dehydration or decomposition events.[5]

Dissolution Studies

Methodology: The dissolution behavior of the different crystal forms is a critical indicator of their potential bioavailability.

  • Dissolution studies are performed in water at 37 ± 0.5°C.

  • A paddle speed of 90 rpm is maintained.

  • The amount of dissolved Cephradine is measured over a period of 120 minutes.[5]

Interconversion and Stability of Crystalline Forms

The stability of the different crystalline forms of Cephradine is influenced by environmental factors such as temperature and humidity, as well as the solvent system used during crystallization.

A notable transformation is the solvent-mediated conversion of the monohydrate (CPH) to the anhydrous form CPA1. This occurs in methanol-water mixtures with water mole fractions below 0.2-0.35, with the exact transition point being temperature-dependent.[1][4]

Stability studies on Forms I, II, III, and IV have shown no interconversion after two months of storage at 0%, 52%, and 95% relative humidity at 20°C.[5] This suggests that these forms are relatively stable under these conditions.

The anhydrous forms of Cephradine are known to be less stable than the hydrated forms and can oxidize to form cephalexin.[1][4]

Visualizing Polymorphic Relationships and Experimental Workflows

To better understand the relationships between the different crystalline forms and the experimental processes involved in their study, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization CPH Cephradine Monohydrate (CPH) Dehydration Thermal Dehydration (142°C) CPH->Dehydration Heating XRPD XRPD CPH->XRPD Raman Raman Spec. CPH->Raman DSC_TGA DSC/TGA CPH->DSC_TGA CPA1 Anhydrous Form (CPA1) Dehydration->CPA1 CPA1->XRPD CPA1->Raman CPA2 Anhydrous Form (CPA2) (Commercial) CPA2->XRPD CPA2->Raman Forms_I_IV Forms I, II, III, IV (Recrystallization) Forms_I_IV->XRPD Forms_I_IV->DSC_TGA Dissolution Dissolution Forms_I_IV->Dissolution

Figure 1: Experimental workflow for the preparation and analysis of Cephradine crystalline forms.

polymorphic_relationships CPH Cephradine Monohydrate (CPH) CPA1 Anhydrous (CPA1) CPH->CPA1 Dehydration (Heat) <-- Hydration Dihydrate Cephradine Dihydrate CPH->Dihydrate Hydration <-- Dehydration Cephalexin Cephalexin (Degradation Product) CPA1->Cephalexin Oxidation Anhydrous_Forms Other Anhydrous Polymorphs (CPA2, Forms I-IV) Anhydrous_Forms->Cephalexin Oxidation

Figure 2: Known relationships and transformations between Cephradine crystalline forms.

Conclusion

The polymorphism of this compound is a critical area of study for pharmaceutical scientists. The existence of multiple anhydrous forms, a monohydrate, and a dihydrate necessitates thorough characterization to ensure the development of a stable and effective drug product. While significant research has been conducted to identify and characterize these forms, a complete understanding of the relationships between all polymorphs and their comprehensive physicochemical properties remains an area for further investigation. The experimental protocols and data summarized in this guide provide a foundational understanding for researchers and professionals in the field of drug development. Future work should focus on elucidating the complete solid-state landscape of Cephradine to enable robust control over its crystalline forms during manufacturing and formulation.

References

The Biological Activity of Cephradine Monohydrate Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This technical guide provides an in-depth analysis of the biological activity of Cephradine Monohydrate, a first-generation cephalosporin antibiotic, against Gram-positive bacteria. It details the drug's mechanism of action, presents quantitative efficacy data, outlines standardized experimental protocols for susceptibility testing, and visualizes key pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and development.

Introduction to this compound

Cephradine is a semi-synthetic, first-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial pathogens.[1][2] It is particularly effective against Gram-positive organisms.[1] Structurally, as a beta-lactam antibiotic, its core mechanism involves the disruption of bacterial cell wall synthesis, leading to bacterial cell death.[3][4] This guide focuses specifically on its efficacy and mode of action against Gram-positive bacteria.

Mechanism of Action: Inhibition of Cell Wall Synthesis

The bactericidal effect of Cephradine is achieved by inhibiting the synthesis of the bacterial cell wall.[2][5] This process is critical for bacteria, especially for Gram-positive organisms which possess a thick peptidoglycan layer that provides structural integrity.[1]

The key steps in the mechanism of action are as follows:

  • Target Binding: Cephradine binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[3][6][7]

  • Inhibition of Transpeptidation: PBPs are essential enzymes for the final step of peptidoglycan synthesis, which involves the cross-linking of peptide chains.[1][2] By inhibiting these enzymes, Cephradine prevents the formation of a stable and rigid cell wall structure.[3]

  • Cell Lysis: The disruption of cell wall synthesis leads to a weakened and defective cell wall.[3][5] This compromised structure cannot withstand the internal osmotic pressure, resulting in cell lysis and death.[1][3]

start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Cephradine in Microplate serial_dilution->inoculate incubate_mic Incubate Plate (35°C for 16-20h) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Plates (35°C for 18-24h) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc end End read_mbc->end input Experimental Results: MIC and MBC Values ratio Calculate Ratio (MBC / MIC) input->ratio decision Compare Ratio to Thresholds ratio->decision bactericidal Activity: Bactericidal decision->bactericidal Ratio ≤ 4 bacteriostatic Activity: Bacteriostatic decision->bacteriostatic Ratio > 4 tolerant Phenotype: Tolerant decision->tolerant Ratio ≥ 32

References

The Beta-Lactam Ring of Cephradine Monohydrate: A Technical Guide to its Core Function and Vulnerabilities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephradine monohydrate, a first-generation cephalosporin, has long been a stalwart in the antibiotic armamentarium. Its efficacy is critically dependent on the strained four-membered beta-lactam ring, a key pharmacophore that targets and inactivates bacterial penicillin-binding proteins (PBPs), thereby disrupting cell wall synthesis and leading to bacterial lysis. This technical guide provides an in-depth exploration of the beta-lactam ring in this compound, detailing its mechanism of action, susceptibility to bacterial resistance mechanisms, and the experimental protocols used to characterize its activity. Quantitative data on its biological activity are summarized, and key molecular interactions and experimental workflows are visualized to offer a comprehensive resource for researchers in antimicrobial drug discovery and development.

Chemical Structure and the Centrality of the Beta-Lactam Ring

Cephradine is a semi-synthetic cephalosporin distinguished by a 7-aminocephalosporanic acid nucleus. The core of its antibacterial activity resides in the beta-lactam ring, a highly strained cyclic amide. This inherent ring strain is crucial for its chemical reactivity, rendering the amide bond susceptible to nucleophilic attack.

Chemical Name: (6R,7R)-7-[[(2R)-2-amino-2-(1,4-cyclohexadien-1-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, monohydrate

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The bactericidal effect of cephradine is a direct consequence of the beta-lactam ring's ability to interfere with the final stages of peptidoglycan synthesis in the bacterial cell wall. This process is mediated by a family of bacterial enzymes known as penicillin-binding proteins (PBPs).

The mechanism can be elucidated as a multi-step process:

  • Mimicry of the Natural Substrate: The stereochemistry of the beta-lactam ring mimics the D-Ala-D-Ala moiety of the natural substrate of PBPs.

  • Acylation of the PBP Active Site: This structural similarity allows cephradine to bind to the active site of the PBP. The strained beta-lactam ring is then subjected to a nucleophilic attack by a serine residue within the PBP active site.

  • Formation of a Stable Acyl-Enzyme Intermediate: This attack results in the opening of the beta-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.

  • Inhibition of Transpeptidation: The acylation of the PBP active site renders the enzyme inactive, preventing it from carrying out its essential role in cross-linking the peptidoglycan chains.

  • Cell Lysis: The inhibition of peptidoglycan synthesis and the action of bacterial autolysins lead to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.

Mechanism_of_Action Cephradine Cephradine (Beta-Lactam Ring) PBP Penicillin-Binding Protein (PBP) (Active Site Serine) Cephradine->PBP Binds to active site AcylEnzyme Stable Acyl-Enzyme Intermediate PBP->AcylEnzyme Nucleophilic attack opens beta-lactam ring Inhibition Inhibition of Transpeptidation AcylEnzyme->Inhibition CellLysis Bacterial Cell Lysis and Death Inhibition->CellLysis Beta_Lactamase_Inactivation Cephradine Active Cephradine (Intact Beta-Lactam Ring) BetaLactamase Beta-Lactamase Enzyme Cephradine->BetaLactamase Substrate Binding Hydrolysis Hydrolysis of Amide Bond BetaLactamase->Hydrolysis Catalysis Inactive Inactive Cephradine (Opened Beta-Lactam Ring) Hydrolysis->Inactive MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Cephradine Dilutions->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Visually Inspect for Bacterial Growth Incubate->Read Determine Determine Lowest Concentration with No Growth (MIC) Read->Determine

The Dawn of a New Cephalosporin: A Technical Guide to the Discovery and Initial Studies of Cephradine Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of antibiotic development, the early 1970s marked a period of significant advancement. Building upon the foundational discovery of cephalosporins, researchers sought to synthesize new derivatives with improved pharmacokinetic profiles and a broad spectrum of activity. It was in this context that cephradine, a first-generation cephalosporin, was synthesized and developed by scientists at the Squibb Institute for Medical Research, with its discovery first reported in 1971. This semi-synthetic antibiotic, structurally similar to cephalexin, quickly demonstrated its utility in treating a range of bacterial infections. This technical guide provides an in-depth analysis of the discovery and initial studies of Cephradine Monohydrate, focusing on its synthesis, mechanism of action, early in vitro and in vivo evaluations, and foundational clinical trials.

Chemical Synthesis

The initial synthesis of cephradine, a semi-synthetic cephalosporin, involves the acylation of 7-aminodesacetoxycephalosporanic acid (7-ADCA) with a protected form of D-2-(1,4-cyclohexadienyl)glycine. The process can be carried out through various chemical and enzymatic routes.

Experimental Protocol: Chemical Synthesis

A common laboratory-scale synthesis of cephradine involves the following key steps:

  • Preparation of the Side Chain: D-α-phenylglycine is subjected to a Birch reduction to yield the diene, D-2-(1,4-cyclohexadienyl)glycine.

  • Protection of the Amino Group: The amino group of the side chain is protected, for example, using a tert-butoxycarbonyl (Boc) group.

  • Activation of the Carboxyl Group: The carboxyl group of the protected side chain is activated to facilitate amide bond formation. This can be achieved by converting it to a mixed anhydride using a reagent like isobutyl chloroformate.

  • Condensation with 7-ADCA: The activated and protected side chain is then reacted with 7-aminodesacetoxycephalosporanic acid (7-ADCA).

  • Deprotection: The protecting group on the amino group is removed to yield cephradine.

  • Purification and Crystallization: The final product is purified and crystallized, often as the monohydrate form, to yield a white to off-white crystalline powder.

Mechanism of Action

Cephradine, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] This process is critical for the survival of bacteria, as the cell wall provides structural integrity and protection against osmotic pressure.

The primary molecular target of cephradine is a group of enzymes known as penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, specifically the transpeptidation reaction that cross-links the peptide chains, giving the cell wall its rigidity. By binding to the active site of PBPs, cephradine blocks their enzymatic activity. This disruption in cell wall synthesis leads to the activation of autolytic enzymes (autolysins) within the bacteria, which then degrade the cell wall, ultimately causing cell lysis and death.

Cephradine Mechanism of Action cluster_bacterium Bacterial Cell Cephradine Cephradine PBP Penicillin-Binding Proteins (PBPs) Cephradine->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Autolysins Autolysins (Activated) Peptidoglycan_Synthesis->Autolysins Inhibition leads to activation of Cell_Lysis Cell Lysis (Bacterial Death) Cell_Wall_Integrity->Cell_Lysis Loss of leads to Autolysins->Cell_Wall_Integrity Degrades

Cephradine's mechanism of action targeting bacterial cell wall synthesis.

Initial In Vitro Studies

The initial in vitro evaluation of cephradine focused on determining its spectrum of antibacterial activity against a wide range of clinically relevant bacteria. These studies were crucial in establishing the potential therapeutic applications of the new antibiotic.

Experimental Protocol: Broth Dilution Susceptibility Testing (Early 1970s)

A typical broth dilution protocol from the era to determine the Minimum Inhibitory Concentration (MIC) would have involved the following steps:

  • Media Preparation: A suitable broth medium, such as Mueller-Hinton broth, was prepared and sterilized.

  • Antibiotic Dilution Series: A series of twofold dilutions of cephradine were prepared in the broth medium in test tubes.

  • Inoculum Preparation: The bacterial isolates to be tested were grown in a separate broth culture to a standardized turbidity, corresponding to a specific number of colony-forming units (CFU) per milliliter.

  • Inoculation: Each tube in the dilution series was inoculated with the standardized bacterial suspension. A control tube containing no antibiotic was also inoculated to ensure bacterial growth.

  • Incubation: The tubes were incubated at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of cephradine that completely inhibited visible bacterial growth.

In Vitro Antibacterial Spectrum

Early studies demonstrated that cephradine possessed a broad spectrum of activity, particularly against Gram-positive cocci and many common Gram-negative bacilli. A study in 1973 indicated that a zone of growth inhibition of 20 mm or more around a 30-µg cephradine disc was a reliable indicator of susceptibility for most bacterial species tested.[2]

Bacterial Species Typical MIC Range (µg/mL) from early studies
Staphylococcus aureus (penicillinase-producing)1.6 - 6.3
Streptococcus pyogenes≤0.1 - 0.8
Streptococcus pneumoniae≤0.1 - 0.4
Escherichia coli3.1 - 12.5
Klebsiella pneumoniae3.1 - 12.5
Proteus mirabilis3.1 - 12.5

Note: These are representative values from early 1970s literature and may vary between studies.

Initial In Vivo Studies

Following the promising in vitro results, in vivo studies in animal models were conducted to assess the efficacy, pharmacokinetics, and toxicology of cephradine.

Experimental Protocol: Animal Pharmacokinetic Studies

Early pharmacokinetic studies in animals typically involved the following steps:

  • Animal Models: Common animal models included mice, rats, and dogs.

  • Drug Administration: Cephradine was administered via various routes, including oral, subcutaneous, and intravenous.

  • Sample Collection: Blood samples were collected at predetermined time points after drug administration. Urine was also collected over a 24-hour period.

  • Drug Concentration Analysis: The concentration of cephradine in serum and urine was determined using a microbiological assay.

  • Pharmacokinetic Parameter Calculation: The data was used to calculate key pharmacokinetic parameters such as peak serum concentration (Cmax), time to peak concentration (Tmax), elimination half-life (t1/2), and urinary excretion rate.

Pharmacokinetic Profile in Animals

Metabolic studies in mice, rats, and dogs showed that cephradine is well absorbed after oral and subcutaneous administration, with peak blood levels generally reached within 30 to 150 minutes.[3][4] The drug was found to be excreted largely unchanged in the urine, with 70 to 100% of the administered dose recovered within 24 hours.[3] The plasma half-life in rats and dogs was approximately 1 hour.[3][4]

Animal Model Route of Administration Peak Serum Concentration (µg/mL) Time to Peak (min) Half-life (hours)
MiceSubcutaneous5930~1
RatsOralNot specified30-60~1
DogsOralNot specified60-150~1

Data compiled from early studies.

Toxicology Studies in Animals

Initial toxicology studies in animals were essential to establish the safety profile of cephradine.

Animal Model Study Type Dosage and Route Key Findings
MiceAcute Toxicity (LD50)5 to >8 g/kg (oral), 3.0 to 3.8 g/kg (intravenous)Low order of acute toxicity
RatsAcute Toxicity (LD50)5 to >8 g/kg (oral), 4.0 g/kg (intraperitoneal)Low order of acute toxicity
Rats, Dogs, MonkeysSubacute & Chronic ToxicityVarious doses (oral and intravenous) for up to 26 weeksNo significant drug-related toxicity observed; no evidence of nephrotoxicity.

Initial Clinical Trials

The favorable results from preclinical studies paved the way for clinical trials in humans to evaluate the safety and efficacy of cephradine for treating various bacterial infections.

Experimental Protocol: Clinical Trial for Uncomplicated Urinary Tract Infections (UTIs)

A typical protocol for an early clinical trial of cephradine in patients with UTIs would have included:

  • Patient Selection: Adult patients with clinical signs and symptoms of acute, uncomplicated UTI and a positive urine culture were enrolled.

  • Study Design: A double-blind, randomized, multicenter design was often employed, comparing different dosage regimens of cephradine.

  • Treatment Regimen: Patients received oral cephradine capsules at a specified dose and duration (e.g., 500 mg twice daily for 10 days).

  • Efficacy Assessment: Clinical response (resolution of symptoms) and bacteriological response (eradication of the causative pathogen from urine cultures) were assessed during and after treatment.

  • Safety Assessment: Adverse events were monitored and recorded throughout the study.

Clinical_Trial_Workflow_UTI Patient_Screening Patient Screening (Symptoms of UTI, Positive Culture) Randomization Randomization Patient_Screening->Randomization Treatment_Group_A Treatment Group A (e.g., 500mg BID Cephradine) Randomization->Treatment_Group_A Treatment_Group_B Treatment Group B (e.g., 1000mg BID Cephradine) Randomization->Treatment_Group_B Treatment_Period Treatment Period (e.g., 10 days) Treatment_Group_A->Treatment_Period Treatment_Group_B->Treatment_Period Follow_Up_1 Follow-up Assessment 1 (During Treatment) Treatment_Period->Follow_Up_1 Follow_Up_2 Follow-up Assessment 2 (Post-Treatment) Follow_Up_1->Follow_Up_2 Data_Analysis Data Analysis (Efficacy and Safety) Follow_Up_2->Data_Analysis

A generalized workflow for an early clinical trial of Cephradine in UTIs.
Clinical Efficacy in Urinary Tract Infections

A double-blind, randomized, multicenter trial evaluated the efficacy of a 500 mg twice-daily oral regimen of cephradine for acute uncomplicated UTIs. The study demonstrated a successful response in 89.1% of the 64 evaluable cases in this dosage group.[5]

Infection Type Dosage Regimen Number of Patients Clinical Success Rate
Acute Uncomplicated UTI500 mg BID (oral)6489.1%
Acute Uncomplicated UTI1000 mg BID (oral)6687.9%

Data from a 1980 clinical trial.

Logical Progression of Cephradine Development

The development of cephradine followed a logical and systematic progression from its initial synthesis to its establishment as a clinically useful antibiotic.

Cephradine_Development_Pathway Synthesis Chemical Synthesis (Squibb Institute, 1971) In_Vitro_Studies In Vitro Studies (Antibacterial Spectrum, MICs) Synthesis->In_Vitro_Studies In_Vivo_Studies In Vivo Studies (Animal Models) In_Vitro_Studies->In_Vivo_Studies Pharmacokinetics Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) In_Vivo_Studies->Pharmacokinetics Toxicology Toxicology (Safety Profile) In_Vivo_Studies->Toxicology Clinical_Trials_Phase_I Phase I Clinical Trials (Safety and Dosage in Humans) Pharmacokinetics->Clinical_Trials_Phase_I Toxicology->Clinical_Trials_Phase_I Clinical_Trials_Phase_II_III Phase II/III Clinical Trials (Efficacy in Patients) Clinical_Trials_Phase_I->Clinical_Trials_Phase_II_III Regulatory_Approval Regulatory Approval and Clinical Use Clinical_Trials_Phase_II_III->Regulatory_Approval

The logical pathway of Cephradine's development from synthesis to clinical use.

Conclusion

The discovery and initial studies of this compound represent a significant chapter in the history of antibiotic development. Through a systematic process of chemical synthesis, in vitro and in vivo evaluation, and clinical trials, cephradine was established as a safe and effective first-generation cephalosporin. Its broad spectrum of activity against common bacterial pathogens, favorable pharmacokinetic profile, and low toxicity laid the groundwork for its widespread clinical use in the treatment of a variety of infections. This technical guide has provided a comprehensive overview of the foundational research that introduced this important therapeutic agent to the medical community.

References

Methodological & Application

Application Notes and Protocols for Cephradine Monohydrate Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephradine Monohydrate is a first-generation cephalosporin antibiotic effective against a range of Gram-positive and some Gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. By binding to penicillin-binding proteins (PBPs), Cephradine disrupts the final transpeptidation step of peptidoglycan synthesis, leading to a compromised cell wall and subsequent bacterial cell lysis. This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antimicrobial potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Data Presentation: In Vitro Susceptibility of Various Bacterial Species to Cephradine

Bacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Notes
Staphylococcus aureus 4 to >20484 - 5124 - 2048Data from a study of 155 clinical isolates against various brands of cephradine.[2] MIC values can vary depending on the specific brand and the resistance profile of the isolates.[2][3]
Escherichia coli Not specifiedNot specifiedNot specifiedCephradine alone has been reported to show insignificant antibacterial activity against beta-lactamase producing clinical isolates.[4] Other studies indicate that newer cephalosporins like cefaclor and cephalexin are more active against E. coli than cephradine.
Klebsiella pneumoniae Not specifiedNot specifiedNot specifiedOne study reported an MIC of 32 mg/L (32 µg/mL) for a specific challenge strain. Comparative studies suggest that other cephalosporins may have greater in vitro activity against K. pneumoniae.
Streptococcus pneumoniae Not specifiedNot specifiedNot specifiedDirect MIC data for Cephradine against S. pneumoniae is limited in recent literature. The activity of first-generation cephalosporins against this organism can be variable and is often lower than that of later-generation cephalosporins.

Note: MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively. The variability in MIC ranges highlights the importance of determining the MIC for specific clinical isolates.

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound using the broth microdilution method, which is a standard and widely accepted technique. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is determined after a specified incubation period.

Materials:

  • This compound powder

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Sterile reservoirs

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically weigh a precise amount of this compound powder.

    • Dissolve the powder in a suitable sterile solvent (e.g., sterile distilled water or a buffer recommended for Cephradine) to create a high-concentration stock solution (e.g., 1024 µg/mL).

    • Ensure complete dissolution. The stock solution can be filter-sterilized if necessary.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Transfer the colonies to a tube containing 4-5 mL of sterile saline or CAMHB.

    • Vortex the tube to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution followed by a 1:2 dilution in the final plate.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down several times.

    • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation of Microtiter Plates:

    • Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well (except well 12) will be 200 µL.

  • Incubation:

    • Cover the microtiter plate with a lid to prevent evaporation.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of this compound at which there is no visible growth. This can be observed as the first clear well in the dilution series.

    • The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

Mandatory Visualizations

Experimental Workflow for Broth Microdilution MIC Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Cephradine Stock Solution plate_prep Prepare 96-well plate with serial dilutions stock->plate_prep inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate wells with bacterial suspension inoculum->inoculate plate_prep->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (lowest concentration with no growth) incubate->read_mic

Caption: Workflow of the broth microdilution MIC assay.

Mechanism of Action of Cephradine

Cephradine_Mechanism cephradine Cephradine pbp Penicillin-Binding Proteins (PBPs) cephradine->pbp binds to transpeptidation Transpeptidation (Peptidoglycan cross-linking) pbp->transpeptidation inhibits cell_wall Bacterial Cell Wall Synthesis transpeptidation->cell_wall disrupts lysis Cell Wall Weakening & Cell Lysis cell_wall->lysis leads to

Caption: Mechanism of action of Cephradine.

References

Application Note: The Use of Cephradine Monohydrate in Bacterial Culture and Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cephradine Monohydrate is a first-generation cephalosporin, a class of β-lactam antibiotics, utilized for its bactericidal activity against a wide spectrum of bacteria.[1] It is effective against many Gram-positive and some Gram-negative microorganisms.[2][3][4][5] Its primary application in a laboratory setting is as a selective agent in bacterial culture and as a reference antibiotic in antimicrobial susceptibility testing (AST). This document provides detailed protocols and data for the effective use of this compound in research applications.

Mechanism of Action

Cephradine functions by inhibiting the final stage of bacterial cell wall synthesis.[1][6][7] Like other β-lactam antibiotics, its molecular structure mimics the D-Alanyl-D-alanine moiety of the peptidoglycan precursors.[2] This allows it to bind to the active site of penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan chains.[2][6] This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[2][7]

cluster_cell Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) PGS Peptidoglycan Synthesis PBP->PGS Catalyzes CL Cell Lysis (Bactericidal Effect) CWI Cell Wall Integrity PGS->CWI Maintains CWI->CL Loss of Integrity Leads to Ceph Cephradine (β-Lactam Antibiotic) Ceph->PBP Binds to & Inhibits

Caption: Mechanism of Cephradine's bactericidal action.

Quantitative Data: In Vitro Efficacy

The effectiveness of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. Below is a summary of reported MIC values for Cephradine against common bacterial strains.

Bacterial StrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus (Clinical Isolates)64 - >102464512[8][9]
Escherichia coli≤2Not ReportedNot Reported[10]
  • MIC₅₀: The concentration of the drug that inhibits 50% of the tested isolates.

  • MIC₉₀: The concentration of the drug that inhibits 90% of the tested isolates.

Note: MIC values can vary significantly between different strains and testing conditions.[8]

Experimental Protocols

Antimicrobial susceptibility testing (AST) is crucial for determining bacterial resistance and guiding therapeutic choices. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for these tests.[11][12][13]

Protocol 1: Agar Dilution Method for MIC Determination

The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent.[9]

Materials:

  • This compound powder

  • Appropriate solvent (e.g., sterile distilled water)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Inoculator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound by dissolving the powder in a suitable solvent to achieve a high concentration (e.g., 1000 µg/mL).[14]

  • Serial Dilutions: Perform a two-fold serial dilution of the antibiotic stock solution to create a range of concentrations.[9]

  • Agar Plate Preparation: Add a defined volume of each antibiotic dilution to molten MHA (cooled to 40-50°C). For example, add 2 mL of a 10x antibiotic concentration to 18 mL of agar to achieve the final 1x concentration. Pour the agar into sterile petri dishes and allow it to solidify.[14] A control plate with no antibiotic should also be prepared.

  • Inoculum Preparation: Culture the test bacteria overnight. Suspend isolated colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9] Dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot on the agar plate.[9]

  • Inoculation: Using a multipoint inoculator, spot the prepared bacterial suspension onto the surface of each agar plate, including the control.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours in an aerobic environment.[8][9]

  • Result Interpretation: The MIC is the lowest concentration of Cephradine that completely inhibits the visible growth of the organism.

Protocol 2: Kirby-Bauer Disk Diffusion Method

The disk diffusion method is a widely used qualitative or semi-quantitative test to determine the susceptibility of bacteria to antibiotics.[13][15]

Materials:

  • Paper disks impregnated with a specific amount of Cephradine (e.g., 30 µg)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Sterile cotton swabs

  • Calipers or a ruler

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the agar dilution protocol.[9]

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension. Rotate the swab against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Disk Application: Aseptically apply the Cephradine-impregnated disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.[15]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters.[5] The result is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the established breakpoints provided by standards organizations like CLSI.[11]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for conducting antimicrobial susceptibility testing.

Start Start: Pure Bacterial Isolate Inoculum 1. Prepare Inoculum (0.5 McFarland Standard) Start->Inoculum Method 2. Select AST Method Inoculum->Method AgarDilution 3a. Agar Dilution: Prepare antibiotic-infused agar plates & inoculate. Method->AgarDilution Dilution DiskDiffusion 3b. Disk Diffusion: Inoculate agar plate & apply antibiotic disk. Method->DiskDiffusion Diffusion Incubate 4. Incubate Plates (35-37°C, 18-24h) AgarDilution->Incubate DiskDiffusion->Incubate ReadResults 5. Measure & Record Results Incubate->ReadResults MIC 6a. Determine MIC (Lowest concentration with no growth) ReadResults->MIC Agar Dilution Zone 6b. Measure Zone of Inhibition (mm) ReadResults->Zone Disk Diffusion Interpret 7. Interpret Results (Susceptible, Intermediate, Resistant) MIC->Interpret Zone->Interpret End End: Report Findings Interpret->End

Caption: General workflow for antimicrobial susceptibility testing.

References

Application Notes and Protocols for Studying Bacterial Resistance Mechanisms Using Cephradine Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cephradine Monohydrate for investigating bacterial resistance mechanisms. Detailed protocols for key experiments are provided to facilitate the study of how bacteria develop and exhibit resistance to this first-generation cephalosporin antibiotic.

Introduction to this compound

Cephradine is a broad-spectrum, semi-synthetic cephalosporin antibiotic effective against a range of Gram-positive and some Gram-negative bacteria.[1][2] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[1][3][4] The core structure of Cephradine contains a β-lactam ring, which is crucial for its antimicrobial activity.[1][5] It functions by acylating penicillin-binding proteins (PBPs), enzymes essential for the final transpeptidation step in peptidoglycan synthesis. This disruption leads to a weakened cell wall and subsequent cell lysis.[1][4]

The emergence of bacterial resistance to β-lactam antibiotics, including Cephradine, poses a significant challenge in clinical settings.[5][6] Understanding the underlying mechanisms of this resistance is paramount for the development of new therapeutic strategies and the preservation of the efficacy of existing antibiotics.

Mechanisms of Bacterial Resistance to Cephradine

Bacteria have evolved several mechanisms to counteract the effects of β-lactam antibiotics like Cephradine. The most prominent of these include:

  • Enzymatic Degradation: The production of β-lactamase enzymes is the most common form of resistance.[1][5] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[1]

  • Alteration of Target Sites: Modifications in the structure of penicillin-binding proteins (PBPs) can reduce the binding affinity of Cephradine, thereby diminishing its inhibitory effect.[5][7]

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the modification or reduced expression of porin channels in Gram-negative bacteria, can limit the influx of Cephradine into the cell.[5]

  • Efflux Pumps: Bacteria may actively transport Cephradine out of the cell using efflux pumps, preventing it from reaching its PBP targets at effective concentrations.[5]

Data Presentation: Efficacy of this compound

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Cephradine against clinical isolates of Staphylococcus aureus, providing a quantitative measure of its antibacterial activity and the extent of resistance.

Brand/StandardMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Standard Powder8 - >20482561024
Velosef8 - >2048256512
Cefatil8 - >20485121024
Monocef8 - >2048256512
Cefrinex8 - >2048128256

Data adapted from a study on the bactericidal activity of various brands of cephradine against Staphylococcus aureus.[8][9]

Experimental Protocols

Here are detailed methodologies for key experiments to investigate bacterial resistance to this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of Cephradine that inhibits the visible growth of a bacterium.

Materials:

  • This compound powder

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in the logarithmic growth phase

  • Spectrophotometer

  • Sterile pipette tips and reservoirs

Procedure:

  • Prepare Cephradine Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO, depending on solubility) at a concentration of 10 mg/mL. Further dilute to a working stock of 1024 µg/mL in CAMHB.

  • Prepare Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the Cephradine working stock in CAMHB to achieve a range of concentrations (e.g., 512 µg/mL to 0.25 µg/mL). Leave a well with only CAMHB as a negative control (sterility control) and a well with CAMHB and bacterial inoculum as a positive control (growth control).

  • Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate the Plate: Add the bacterial inoculum to each well containing the Cephradine dilutions and the positive control well.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of Cephradine at which no visible bacterial growth is observed.

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of a bacterial isolate to Cephradine by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

  • Cephradine disks (30 µg)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture in the logarithmic growth phase

  • Sterile cotton swabs

  • Ruler or caliper

  • Incubator

Procedure:

  • Prepare Bacterial Lawn: Dip a sterile cotton swab into the standardized bacterial suspension (adjusted to 0.5 McFarland turbidity standard) and streak it evenly across the entire surface of an MHA plate to create a uniform lawn.

  • Apply Cephradine Disk: Aseptically place a Cephradine disk (30 µg) onto the center of the inoculated MHA plate.

  • Incubation: Invert the plate and incubate at 35-37°C for 18-24 hours.

  • Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

  • Interpret Results: Compare the measured zone diameter to the interpretive criteria provided by a standards organization like the Clinical and Laboratory Standards Institute (CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to Cephradine.

Protocol 3: β-Lactamase Production Test (Nitrocefin-based)

This rapid test detects the presence of β-lactamase enzymes, a key resistance mechanism.

Materials:

  • Nitrocefin solution or disks

  • Bacterial colonies from a fresh culture plate

  • Sterile loop or applicator stick

  • Microscope slide or sterile filter paper

Procedure:

  • Prepare Test Surface: Place a drop of the nitrocefin solution on a microscope slide or moisten a nitrocefin disk with a drop of sterile water.

  • Inoculate: Using a sterile loop, pick a few well-isolated colonies of the test organism and smear them onto the nitrocefin-impregnated area.

  • Observe Color Change: A positive result is indicated by a rapid color change from yellow to red/pink, which signifies the hydrolysis of the nitrocefin substrate by β-lactamase. The reaction time can vary from a few minutes to an hour.

Protocol 4: PCR Detection of β-Lactamase Genes

This molecular method identifies the genetic basis of β-lactamase-mediated resistance.

Materials:

  • Bacterial DNA extract

  • Primers specific for known β-lactamase genes (e.g., blaTEM, blaSHV, blaCTX-M)

  • PCR master mix (containing Taq polymerase, dNTPs, buffer)

  • Thermal cycler

  • Agarose gel electrophoresis equipment

  • DNA stain (e.g., ethidium bromide or SYBR Safe)

Procedure:

  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or a standard protocol.

  • PCR Amplification: Set up a PCR reaction containing the extracted DNA, specific primers for the target β-lactamase gene(s), and PCR master mix. Run the reaction in a thermal cycler using an appropriate amplification program (denaturation, annealing, and extension steps).

  • Gel Electrophoresis: Load the PCR products onto an agarose gel containing a DNA stain. Run the electrophoresis to separate the DNA fragments by size.

  • Visualize Results: Visualize the DNA bands under UV light. The presence of a band of the expected size indicates the presence of the specific β-lactamase gene.

Visualizations

Cephradine_Mechanism_of_Action_and_Resistance cluster_action Mechanism of Action cluster_resistance Resistance Mechanism Cephradine This compound PBP Penicillin-Binding Proteins (PBPs) Cephradine->PBP Binds to InactiveCephradine Inactive Cephradine CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Disruption leads to BetaLactamase β-Lactamase Enzyme BetaLactamase->Cephradine Hydrolyzes β-lactam ring

Caption: Mechanism of Cephradine action and β-lactamase resistance.

Resistance_Investigation_Workflow start Bacterial Isolate mic_ast MIC Determination & Antimicrobial Susceptibility Testing (AST) start->mic_ast phenotypic Phenotypic Assays mic_ast->phenotypic genotypic Genotypic Assays mic_ast->genotypic beta_lactamase_test β-Lactamase Test (e.g., Nitrocefin) phenotypic->beta_lactamase_test pbp_assay PBP Binding Assay phenotypic->pbp_assay efflux_pump_assay Efflux Pump Inhibition Assay phenotypic->efflux_pump_assay pcr PCR for Resistance Genes (e.g., bla genes) genotypic->pcr sequencing Whole Genome Sequencing genotypic->sequencing data_analysis Data Analysis & Mechanism Elucidation beta_lactamase_test->data_analysis pbp_assay->data_analysis efflux_pump_assay->data_analysis pcr->data_analysis sequencing->data_analysis

Caption: Workflow for investigating bacterial resistance to Cephradine.

References

Application Notes and Protocols for In Vivo Animal Models for Cephradine Monohydrate Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephradine Monohydrate is a first-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and some Gram-negative bacteria.[1][2][3] It is utilized in the treatment of various bacterial infections, including those of the respiratory tract, urinary tract, and skin.[3] As with other beta-lactam antibiotics, its mechanism of action involves the disruption of bacterial cell wall synthesis.[2] Preclinical evaluation of this compound's efficacy is crucial, and in vivo animal models are indispensable tools for this purpose. These models allow for the assessment of the drug's performance in a complex biological system, providing data on pharmacokinetics, pharmacodynamics, and overall therapeutic potential.

This document provides an overview of common animal models used in this compound efficacy studies, detailed experimental protocols, and a summary of relevant data.

Mechanism of Action

Cephradine, like other cephalosporins, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The key steps in this process are:

  • Binding to Penicillin-Binding Proteins (PBPs): Cephradine's β-lactam ring structure allows it to bind to the active site of PBPs, which are essential enzymes located within the bacterial cell wall.[2]

  • Inhibition of Transpeptidation: This binding inactivates the PBPs, preventing the final transpeptidation step in peptidoglycan synthesis.[2] Peptidoglycan provides structural integrity to the bacterial cell wall.

  • Cell Lysis: The inhibition of cell wall maintenance and synthesis leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[2]

cluster_cell Bacterial Cell cluster_drug Drug Action PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan Catalyzes Cell_Lysis Cell Lysis and Bacterial Death Peptidoglycan->Cell_Lysis Inhibition leads to Weakened Cell Wall Cephradine This compound Cephradine->PBP Binds to and Inhibits

Mechanism of Action of this compound.

I. Application Notes

Overview of In Vivo Models

Murine models are the most frequently utilized for assessing the efficacy of this compound due to their cost-effectiveness, well-characterized immunology, and the availability of standardized protocols. Key infection models include:

  • Murine Thigh Infection Model: This localized infection model is valuable for studying the pharmacodynamics of antibiotics. It allows for the direct measurement of bacterial load reduction in the infected tissue. An acute inflammation can be induced in mice by injecting bacteria like Escherichia coli into the thigh.[4]

  • Systemic Infection Models (Sepsis/Bacteremia): These models, often induced by intraperitoneal or intravenous injection of bacteria, mimic more severe, disseminated infections. They are crucial for evaluating an antibiotic's ability to clear bacteria from the bloodstream and vital organs. Common pathogens used include Staphylococcus aureus and E. coli.

  • Urinary Tract Infection (UTI) Model: Given that UTIs are a clinical indication for Cephradine, models involving the introduction of uropathogenic E. coli into the bladder of mice are highly relevant for efficacy studies.

Summary of Efficacy Data

The following table summarizes representative data from in vivo efficacy studies of this compound.

Animal ModelInfection TypeBacterial Strain(s)Administration RouteKey Findings & Efficacy DataReference(s)
Mouse Thigh InfectionEscherichia coli O54SubcutaneousIn a comparative study, Cefazolin was found to be 3.15 times more active than Cephradine based on the log dose and log area under the curve (AUC) of free drug concentration in serum.[4][5]
Mouse Systemic InfectionPenicillinase-producing Staphylococcus, E. coli, K. pneumoniae, E. cloacaeSubcutaneousCephradine was significantly more effective than cephalothin against these strains. Its activity was equivalent to cephaloridine against the Gram-negative bacteria tested.[1]
Mouse GeneralNot specifiedOral, Subcutaneous, IntravenousPeak blood levels are typically reached within 30 to 150 minutes depending on the species. The plasma half-life in rats and dogs is approximately 1 hour. The drug is well-absorbed after oral or subcutaneous administration.[6]

II. Experimental Protocols

Protocol 1: Murine Thigh Infection Model for Gram-Negative Bacteria

This protocol is based on methodologies for inducing thigh infections with E. coli.

Objective: To evaluate the efficacy of this compound in reducing bacterial load in a localized murine thigh infection.

Materials:

  • This compound for injection

  • Pathogenic Escherichia coli strain (e.g., O54)

  • Trypticase Soy Broth (TSB)

  • Phosphate-Buffered Saline (PBS), sterile

  • 6-8 week old female ICR or Swiss Webster mice

  • Syringes and needles (27-30 gauge)

  • Tissue homogenizer

  • Trypticase Soy Agar (TSA) plates

  • Incubator

Workflow:

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatize Animal Acclimatization (7 days) Infection Induce Thigh Infection (Intramuscular Injection) Acclimatize->Infection Culture Bacterial Culture (E. coli in TSB) Inoculum Prepare Inoculum (~5 x 10^6 CFU/0.1 mL in PBS) Culture->Inoculum Inoculum->Infection Drug_Prep Prepare Cephradine Doses Treatment Administer Cephradine (e.g., Subcutaneously at 1 hr post-infection) Drug_Prep->Treatment Infection->Treatment Monitoring Monitor Animal Health Treatment->Monitoring Euthanasia Euthanasia & Thigh Excision (at predetermined time points) Monitoring->Euthanasia Homogenize Homogenize Thigh Tissue Euthanasia->Homogenize Plating Serial Dilution & Plating Homogenize->Plating Incubate Incubate Plates & Count CFU Plating->Incubate Analysis Data Analysis (CFU/gram of tissue) Incubate->Analysis

Experimental workflow for a murine thigh infection model.

Procedure:

  • Animal Acclimatization: House mice for at least 7 days under standard conditions (12-hour light/dark cycle, food and water ad libitum) before the experiment.

  • Inoculum Preparation: a. Culture E. coli in TSB overnight at 37°C. b. Dilute the overnight culture in fresh TSB and grow to mid-log phase. c. Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to a final concentration of approximately 5 x 10^7 CFU/mL. The final inoculum will be 5 x 10^6 CFU in 0.1 mL.[4]

  • Infection: a. Anesthetize the mice. b. Inject 0.1 mL of the bacterial suspension intramuscularly into the right hind thigh.

  • Treatment: a. At 1 hour post-infection, administer the prepared doses of this compound (e.g., via subcutaneous injection at a different site).[7] Include a vehicle control group receiving only the vehicle. b. Dosing regimens can vary (e.g., single dose or multiple doses over 24 hours).

  • Endpoint Analysis: a. At predetermined time points (e.g., 2, 4, 6, 24 hours post-treatment), euthanize the mice. b. Aseptically excise the infected thigh muscle. c. Weigh the tissue and homogenize it in a known volume of sterile PBS. d. Perform serial dilutions of the homogenate and plate on TSA plates. e. Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis: Compare the bacterial loads between the treated and control groups to determine the efficacy of this compound.

Protocol 2: Murine Systemic Infection Model for Gram-Positive Bacteria

This is a representative protocol for a systemic S. aureus infection, adaptable for Cephradine efficacy studies.

Objective: To evaluate the efficacy of this compound in reducing mortality and/or bacterial load in organs following a systemic infection with S. aureus.

Materials:

  • This compound for injection

  • Pathogenic Staphylococcus aureus strain (e.g., methicillin-susceptible S. aureus - MSSA)

  • Trypticase Soy Broth (TSB)

  • Phosphate-Buffered Saline (PBS), sterile

  • 6-8 week old female BALB/c or C57BL/6 mice

  • Syringes and needles (27-30 gauge)

  • Tissue homogenizer

  • Trypticase Soy Agar (TSA) plates

  • Incubator

Procedure:

  • Animal Acclimatization: As described in Protocol 1.

  • Inoculum Preparation: Prepare the S. aureus inoculum as described for E. coli in Protocol 1, adjusting the concentration to a lethal or sub-lethal dose as determined in preliminary studies (e.g., 1-5 x 10^7 CFU/mouse).

  • Infection: a. Inject the bacterial suspension (typically 0.1-0.2 mL) intraperitoneally or intravenously (via the tail vein).

  • Treatment: a. At a specified time post-infection (e.g., 1-2 hours), begin the treatment regimen with this compound. Administration is typically subcutaneous or intraperitoneal. b. Include a vehicle control group.

  • Endpoint Analysis (Two possible arms):

    • Survival Study: a. Monitor the mice for a set period (e.g., 7-14 days) and record mortality. b. Analyze survival curves using Kaplan-Meier analysis.

    • Bacterial Load Study: a. At a predetermined time point (e.g., 24 or 48 hours post-infection), euthanize the mice. b. Aseptically harvest organs such as the kidneys, liver, and spleen. c. Homogenize the organs, perform serial dilutions, and plate on TSA to determine the bacterial load (CFU/gram of tissue) as described in Protocol 1.

  • Data Analysis: Compare the survival rates or organ bacterial loads between the treated and control groups to determine the efficacy of this compound.

Conclusion

The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. The protocols outlined above for murine thigh and systemic infection models provide a robust framework for assessing the in vivo efficacy of this antibiotic against key Gram-negative and Gram-positive pathogens. Careful consideration of the bacterial strain, inoculum size, treatment regimen, and endpoints will ensure the generation of reliable and translatable data for drug development professionals.

References

Application Notes and Protocols: Synergistic Effects of Cephradine Monohydrate with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known synergistic effects of Cephradine Monohydrate when used in combination with other classes of antibiotics. The information compiled herein, including quantitative data, experimental protocols, and mechanistic pathways, is intended to guide researchers in the exploration and development of effective combination therapies to combat bacterial resistance.

Application Notes

Cephradine is a first-generation cephalosporin antibiotic that acts by inhibiting the synthesis of the bacterial cell wall.[1] It binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis, leading to a weakened cell wall and subsequent cell lysis.[1] While effective against many Gram-positive and some Gram-negative bacteria, its efficacy can be compromised by bacterial resistance mechanisms, most notably the production of β-lactamase enzymes.[1]

Combining Cephradine with other antimicrobial agents offers a promising strategy to overcome resistance and enhance its antibacterial activity. The primary rationales for combination therapy include:

  • Overcoming β-Lactamase-Mediated Resistance: Co-administration with a β-lactamase inhibitor protects Cephradine from enzymatic degradation, restoring its activity against resistant strains.

  • Synergistic Killing: Combining Cephradine with an antibiotic that has a different mechanism of action (e.g., an aminoglycoside that inhibits protein synthesis) can lead to a synergistic bactericidal effect, where the combined effect is greater than the sum of their individual effects.

This document focuses on two key combinations: Cephradine with β-lactamase inhibitors and Cephradine with aminoglycosides.

Quantitative Data Summary

The synergistic potential of antibiotic combinations is commonly quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. An FIC index of ≤ 0.5 is typically defined as synergy. While specific FIC index data for Cephradine combinations were not prominently available in the reviewed literature, studies on other cephalosporins consistently show synergy with aminoglycosides against various pathogens.[2][3]

A key study investigating Cephradine combinations against β-lactamase producing clinical isolates of Escherichia coli utilized the disk diffusion method to demonstrate a significant increase in bacterial sensitivity.

Table 1: Enhancement of Cephradine Activity against β-Lactamase Producing E. coli

Combination PartnerMethodEndpoint MeasuredResultReference
Clavulanic AcidDisk DiffusionIncrease in SensitivityUp to 57.5%[4]
SulbactamDisk DiffusionIncrease in SensitivityUp to 70.0%[4]

Mechanisms of Synergy and Signaling Pathways

The synergistic interactions of Cephradine with other antibiotics are primarily based on complementary mechanisms of action that lead to enhanced bacterial killing.

Cephradine and β-Lactamase Inhibitors

β-lactamase enzymes produced by resistant bacteria hydrolyze the β-lactam ring of Cephradine, rendering it inactive. β-lactamase inhibitors, such as clavulanic acid and sulbactam, are "suicide inhibitors." They possess a β-lactam ring that allows them to bind irreversibly to the active site of the β-lactamase enzyme, thereby inactivating it. This protects Cephradine from degradation, allowing it to reach its PBP targets and inhibit cell wall synthesis effectively.

G cluster_0 Bacterial Cell Cephradine Cephradine BetaLactamase β-Lactamase Enzyme Cephradine->BetaLactamase Hydrolyzes (Blocked by Inhibitor) PBP Penicillin-Binding Proteins (PBPs) Cephradine->PBP Binds & Inhibits BLI β-Lactamase Inhibitor (e.g., Sulbactam) BLI->BetaLactamase Inactivates CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Inhibition Leads to

Caption: Mechanism of synergy between Cephradine and a β-Lactamase Inhibitor.

Cephradine and Aminoglycosides

The synergy between cephalosporins and aminoglycosides is a classic example of multi-target antibiotic action. Cephradine, by inhibiting cell wall synthesis, increases the permeability of the bacterial cell wall. This facilitates the uptake of the aminoglycoside (e.g., gentamicin), which can then more effectively reach its intracellular target: the bacterial ribosome. The aminoglycoside binds to the 30S ribosomal subunit, causing mistranslation of mRNA and inhibiting protein synthesis. The combined disruption of both cell wall integrity and protein production leads to rapid and potent bactericidal activity.[5]

G cluster_0 Bacterial Cell Cephradine Cephradine CellWall Cell Wall Cephradine->CellWall Weakens Aminoglycoside Aminoglycoside Ribosome 30S Ribosome Aminoglycoside->Ribosome Binds & Inhibits CellWall->Aminoglycoside Increased Permeability CellDeath Bactericidal Effect CellWall->CellDeath Combined Inhibition ProteinSynth Protein Synthesis Ribosome->ProteinSynth Required for ProteinSynth->CellDeath Combined Inhibition

Caption: Complementary mechanisms of Cephradine and Aminoglycoside synergy.

Experimental Protocols

The following protocols outline the standard methodologies for assessing antibiotic synergy in vitro.

Protocol 1: Checkerboard Microdilution Assay

This is the most common method for determining the FIC index and assessing synergy.

Objective: To quantify the interaction between Cephradine and a second antibiotic against a specific bacterial isolate.

Materials:

  • 96-well microtiter plates

  • This compound stock solution

  • Second antibiotic (e.g., Gentamicin or Sulbactam) stock solution

  • Bacterial isolate (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader (optional)

  • Incubator (35-37°C)

Procedure:

  • Prepare Antibiotic Dilutions:

    • Along the x-axis of a 96-well plate (columns 1-10), prepare two-fold serial dilutions of Cephradine in CAMHB. Column 11 will contain Cephradine only (for MIC determination), and Column 12 will serve as a growth control (broth and inoculum only).

    • Along the y-axis (rows A-G), prepare two-fold serial dilutions of the second antibiotic in CAMHB. Row H will contain the second antibiotic only.

  • Inoculum Preparation:

    • Culture the bacterial isolate overnight on an appropriate agar medium.

    • Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Inoculation:

    • Inoculate each well (except for sterility controls) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL or 200 µL).

  • Incubation:

    • Seal the plate and incubate at 35-37°C for 18-24 hours.

  • Reading Results:

    • Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone (the lowest concentration showing no visible growth in Row H and Column 11).

    • For the combination wells, identify the lowest concentration of each antibiotic that, when combined, inhibits visible bacterial growth.

  • Calculation of FIC Index:

    • The FIC for each drug is calculated as:

      • FIC of Cephradine = MIC of Cephradine in combination / MIC of Cephradine alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • The FIC Index (FICI) for each combination is the sum:

      • FICI = FIC of Cephradine + FIC of Drug B

    • The lowest FICI value on the plate is reported.

Interpretation: [6][7]

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

G prep_stock Prepare Antibiotic Stock Solutions serial_dilute Perform 2D Serial Dilutions in 96-Well Plate prep_stock->serial_dilute prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MICs of Individual & Combined Agents incubate->read_mic calc_fic Calculate FIC Index (FICI = FIC_A + FIC_B) read_mic->calc_fic interpret Interpret Results: Synergy, Additive, Antagonism calc_fic->interpret

Caption: Experimental workflow for the Checkerboard Microdilution Assay.

References

analytical techniques for detecting Cephradine Monohydrate in biological fluids

Author: BenchChem Technical Support Team. Date: November 2025

An overview of robust analytical techniques for the quantitative determination of Cephradine Monohydrate in biological matrices is presented in this document. Designed for researchers, scientists, and professionals in drug development, these application notes and protocols detail methodologies for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), ensuring accurate and precise quantification for pharmacokinetic and bioequivalence studies.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used, cost-effective, and reliable technique for the quantification of Cephradine in biological fluids such as plasma, serum, and urine.[1][2][3] The method separates Cephradine from endogenous components based on its affinity for a stationary phase, followed by detection using a UV spectrophotometer.[2][4]

Principle

A liquid sample is injected into a column packed with a solid adsorbent material (stationary phase). A pressurized liquid (mobile phase) is pumped through the column, and the sample components separate based on their differential partitioning between the two phases. Cephradine is then quantified by its absorbance of UV light at a specific wavelength.

Experimental Protocol: HPLC-UV Analysis of Cephradine in Human Plasma

a) Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS), e.g., Cephaloridine[4]

  • HPLC-grade acetonitrile and methanol

  • Perchloric acid[4]

  • Monobasic sodium phosphate

  • Water (HPLC-grade or equivalent)

  • Human plasma (drug-free)

b) Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

c) Sample Preparation (Protein Precipitation): [4]

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 200 µL of the internal standard solution (Cephaloridine in water).

  • Vortex mix for 30 seconds.

  • Add 200 µL of perchloric acid to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the clear supernatant to a clean tube.

  • Inject a 20-50 µL aliquot into the HPLC system.

d) Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and monobasic sodium phosphate buffer (e.g., 15:85 v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: Ambient (e.g., 25°C).

  • Detection Wavelength: 255-260 nm.[4][5]

  • Injection Volume: 20 µL.[5]

e) Calibration and Quantification: Prepare calibration standards by spiking drug-free plasma with known concentrations of Cephradine (e.g., 0.2 to 30.0 µg/mL).[4] Process these standards alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of Cephradine to the internal standard against the nominal concentration. Determine the concentration of unknown samples from this curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for applications requiring very low limits of quantification.[6]

Principle

This technique couples the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and specific parent-to-product ion transitions are monitored (Multiple Reaction Monitoring - MRM), providing excellent specificity and reducing matrix interference.[6][7]

Experimental Protocol: LC-MS/MS Analysis of Cephradine in Human Plasma

a) Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS), e.g., Cefaclor[6]

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Trichloroacetic acid (TCA)[6]

  • Human plasma (drug-free)

b) Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.

  • HPLC column (e.g., CN column).[6]

  • Data acquisition and processing software.

c) Sample Preparation (Protein Precipitation): [6]

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of the internal standard solution (Cefaclor).

  • Add 200 µL of 10% Trichloroacetic acid (TCA) to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Inject a 10 µL aliquot of the clear supernatant into the LC-MS/MS system.

d) LC-MS/MS Conditions:

  • Mobile Phase: Acetonitrile, water, and formic acid (e.g., 25:75:0.1, v/v/v).[6]

  • Flow Rate: 0.2-0.4 mL/min.

  • Column: CN column.[6]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Cephradine: m/z 350.0 → 90.8.[6]

    • Cefaclor (IS): m/z 368.1 → 106.0.[6]

e) Calibration and Quantification: Prepare calibration standards in drug-free plasma over a concentration range of 0.05 to 50 µg/mL.[6][7] Analyze these standards with the unknown samples. The peak area ratio of the analyte to the internal standard is used to construct a calibration curve for quantification.

Data Presentation: Method Performance Comparison

The following table summarizes the quantitative performance parameters of the described analytical techniques for Cephradine analysis.

ParameterHPLC-UVLC-MS/MSVoltammetry
Biological Matrix Human Plasma[4]Human Plasma[6]Human Serum, Urine, Breast Milk[8][9]
Sample Preparation Protein Precipitation (Perchloric Acid)[4]Protein Precipitation (TCA)[6]Direct analysis after dilution[8][9]
Linearity Range 0.2 - 30.0 µg/mL[4]0.05 - 50 µg/mL[6][7]0.06 - 0.6 µM[8][9]
Limit of Detection (LOD) ~0.01 µ g/injection [1]Not explicitly stated, but lower than LOQ6.5 nM[8][9]
Limit of Quantification (LOQ) 0.2 µg/mL[4]0.05 µg/mL[6]0.06 µM[8]
Recovery (%) 95 - 97%[1]87.9 - 111.2% (reported as accuracy)[6][7]97.6 - 102%[8][9]
Intra-assay Precision (%CV) 4.9% (at 0.2 µg/mL)[4]< 9.36%[6][7]Not explicitly stated

Visualized Workflows

The following diagrams illustrate the general workflows for sample preparation and analysis.

G cluster_0 Sample Preparation: Protein Precipitation Plasma 1. Plasma Sample Add_IS 2. Add Internal Standard (IS) Plasma->Add_IS Add_Acid 3. Add Precipitating Agent (Acid) Add_IS->Add_Acid Vortex 4. Vortex Mix Add_Acid->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant G cluster_1 Overall Analytical Workflow for Cephradine Quantification Sample_Collection Biological Sample Collection (e.g., Plasma, Urine) Sample_Prep Sample Preparation (e.g., Protein Precipitation) Sample_Collection->Sample_Prep LC_Separation Chromatographic Separation (LC) Sample_Prep->LC_Separation Detection Detection (UV or MS/MS) LC_Separation->Detection Data_Acq Data Acquisition Detection->Data_Acq Data_Proc Data Processing & Quantification Data_Acq->Data_Proc Report Final Report Data_Proc->Report

References

Application Notes and Protocols for Controlled Release Encapsulation of Cephradine Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the encapsulation of Cephradine Monohydrate, a first-generation cephalosporin antibiotic, to achieve controlled release profiles. The following sections detail various techniques, including the preparation of polymeric microspheres, chitosan-based hydrogels, and electrospun nanofibers, complete with quantitative data and step-by-step methodologies.

Introduction to Controlled Release of Cephradine

Cephradine is a broad-spectrum, semi-synthetic cephalosporin antibiotic used in the treatment of various bacterial infections.[1] Its monohydrate form is often used in pharmaceutical formulations. Conventional dosage forms of Cephradine can lead to fluctuating plasma concentrations, requiring frequent administration to maintain therapeutic levels. Encapsulation technologies offer a solution by providing sustained and controlled release of the drug, which can improve patient compliance, reduce side effects, and enhance therapeutic efficacy. This document outlines three distinct methods for the encapsulation of this compound for controlled release applications.

Encapsulation Techniques and Data Summary

A variety of techniques can be employed to encapsulate this compound. The choice of method and materials will significantly influence the final product's characteristics, such as particle size, drug loading, encapsulation efficiency, and the drug release profile. Below is a summary of quantitative data from studies on different encapsulation techniques.

Encapsulation TechniquePolymer(s)Drug:Polymer RatioParticle/Fiber SizeEncapsulation Efficiency (%)Drug Loading (%)Key Release Characteristics
Polymeric Microspheres (Adapted from Cephalexin) Poly(L-lactic acid) (PLA)Varied (e.g., 33% w/w drug loading)250-425 µm>95%Minimum at 33% w/wSustained release over at least 4 hours.
Chitosan-Based Hydrogels Chitosan, Polyvinylpyrrolidone (PVP), Polyamidoamine, Graphene OxideNot SpecifiedNot Applicable (Bulk Hydrogel)Not SpecifiedNot SpecifiedpH-sensitive release; 89.4% release in PBS (pH 7.4) and 83.7% in SIF over 4 hours.
Electrospun Nanofibers Gelatin, Polyvinyl Alcohol (PVA)Not SpecifiedNanometer range--~60% release in 1 hour, ~80% in 4 hours, and >90% in 24 hours at both pH 7.4 and 4.8.

Experimental Protocols

This section provides detailed, step-by-step protocols for the encapsulation of this compound using three different techniques.

Protocol 1: Preparation of this compound-Loaded Polymeric Microspheres via a W/O/W Double Emulsion-Solvent Evaporation Technique

This protocol is adapted from methods developed for the encapsulation of similar hydrophilic antibiotics like cephalexin and is suitable for this compound.[2][3][4] The water-in-oil-in-water (W/O/W) double emulsion method is ideal for encapsulating water-soluble drugs like Cephradine.

Materials:

  • This compound powder

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM) or a mixture of Chloroform and Acetone (e.g., 60:40 v/v)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Homogenizer or sonicator

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Preparation of the Inner Aqueous Phase (W1):

    • Dissolve a specific amount of this compound in a small volume of deionized water. The concentration will depend on the desired drug loading.

  • Preparation of the Organic Phase (O):

    • Dissolve PLGA in the chosen organic solvent (e.g., DCM). A typical concentration is 5-10% (w/v).

  • Formation of the Primary Emulsion (W1/O):

    • Add the inner aqueous phase (W1) to the organic phase (O) dropwise while homogenizing or sonicating at a high speed (e.g., 8,000-10,000 rpm) for a short period (e.g., 1-2 minutes) in an ice bath to form a stable water-in-oil emulsion.

  • Formation of the Double Emulsion (W1/O/W2):

    • Prepare the external aqueous phase (W2) by dissolving PVA in deionized water (e.g., 0.5-1% w/v).

    • Add the primary emulsion (W1/O) to the external aqueous phase (W2) under continuous stirring with a magnetic stirrer. The volume ratio of the W1/O emulsion to the W2 phase is typically around 1:10.

  • Solvent Evaporation:

    • Continuously stir the double emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate, leading to the hardening of the microspheres. A gentle stream of air or nitrogen over the surface can expedite evaporation.

  • Microsphere Collection and Washing:

    • Collect the hardened microspheres by centrifugation.

    • Wash the collected microspheres several times with deionized water to remove residual PVA and un-encapsulated drug.

  • Drying:

    • Freeze-dry the washed microspheres to obtain a fine, free-flowing powder.

    • Store the dried microspheres in a desiccator.

Characterization:

  • Particle Size and Morphology: Analyze using Scanning Electron Microscopy (SEM) and laser diffraction.

  • Encapsulation Efficiency and Drug Loading: Dissolve a known weight of microspheres in a suitable solvent (e.g., DCM) and extract the drug into an aqueous phase. Quantify the drug concentration using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Encapsulation Efficiency (%) = (Actual Drug Content / Theoretical Drug Content) x 100

    • Drug Loading (%) = (Weight of Drug in Microspheres / Total Weight of Microspheres) x 100

  • In Vitro Drug Release: Disperse a known amount of microspheres in a release medium (e.g., Phosphate Buffered Saline, PBS, pH 7.4) at 37°C in a shaking incubator. At predetermined time intervals, withdraw samples, centrifuge to separate the microspheres, and analyze the supernatant for drug content.

Protocol 2: Preparation of this compound-Loaded Chitosan-Based Hydrogels

This protocol is based on the solution casting method for preparing pH-sensitive hydrogels for controlled drug release.[5]

Materials:

  • This compound

  • Chitosan

  • Polyvinylpyrrolidone (PVP)

  • Polyamidoamine (PAMAM)

  • Graphene Oxide (GO) dispersion (optional, for reinforcement)

  • Formic acid (2%)

  • Deionized water

  • Magnetic stirrer

  • Petri dishes

Procedure:

  • Polymer Solution Preparation:

    • Prepare a chitosan solution by dissolving chitosan in 2% formic acid.

    • Prepare a separate PVP solution in deionized water.

    • If using PAMAM, prepare a solution in deionized water.

  • Blending:

    • Mix the polymer solutions in the desired ratios.

    • If using, add the GO dispersion to the polymer blend and stir to ensure homogeneity.

  • Drug Incorporation:

    • Dissolve this compound in a small amount of deionized water and add it to the polymer blend under continuous stirring until a homogenous mixture is obtained.

  • Casting and Gelation:

    • Pour the drug-loaded polymer solution into petri dishes.

    • Allow the solvent to evaporate slowly at room temperature or in a controlled environment (e.g., an oven at a low temperature like 40°C) until a hydrogel film is formed.

  • Drying and Storage:

    • Once formed, the hydrogels can be further dried as needed (e.g., air-dried or freeze-dried).

    • Store the dried hydrogels in a desiccator.

Characterization:

  • Swelling Studies: Immerse a known weight of the dried hydrogel in buffer solutions of different pH values (e.g., acidic, neutral, and basic) and at different ionic strengths. Measure the weight of the swollen hydrogel at various time points to determine the swelling ratio.

  • Structural Analysis: Use Fourier Transform Infrared Spectroscopy (FTIR) to confirm the presence of functional groups and interactions between the components.

  • Thermal Stability: Analyze using Thermogravimetric Analysis (TGA).

  • Morphology: Examine the surface and cross-section of the hydrogel using SEM.

  • In Vitro Drug Release: Place a known amount of the drug-loaded hydrogel in a release medium (e.g., PBS, Simulated Gastric Fluid - SGF, Simulated Intestinal Fluid - SIF) at 37°C. At specific time intervals, take aliquots of the release medium and analyze for Cephradine concentration using UV-Vis spectrophotometry or HPLC.

Protocol 3: Preparation of this compound-Loaded Electrospun Nanofibers

This protocol describes the fabrication of drug-loaded nanofibers using the electrospinning technique, which is suitable for creating high-surface-area matrices for controlled drug delivery.

Materials:

  • This compound

  • Gelatin

  • Polyvinyl Alcohol (PVA)

  • Deionized water

  • Acetic acid (optional, to aid in dissolving gelatin)

  • Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, and collector)

  • Magnetic stirrer

Procedure:

  • Polymer Solution Preparation:

    • Prepare a solution of gelatin and PVA in deionized water. Gentle heating and stirring may be required to fully dissolve the polymers. A small amount of acetic acid can be added to facilitate the dissolution of gelatin.

    • The final polymer concentration will need to be optimized to achieve a suitable viscosity for electrospinning.

  • Drug Incorporation:

    • Once the polymer solution is homogeneous, add the this compound and stir until it is completely dissolved.

  • Electrospinning Process:

    • Load the drug-polymer solution into a syringe fitted with a spinneret (e.g., a 22-gauge needle).

    • Mount the syringe on the syringe pump.

    • Position the collector (a grounded metal plate, often covered with aluminum foil) at a fixed distance from the spinneret tip (e.g., 10-20 cm).

    • Set the flow rate of the syringe pump to a low value (e.g., 0.1-1.0 mL/h).

    • Apply a high voltage (e.g., 10-25 kV) to the spinneret.

    • As the solution is ejected from the spinneret, the solvent evaporates, and solid nanofibers are deposited on the collector.

  • Nanofiber Mat Collection and Drying:

    • After a sufficient amount of nanofibers has been collected, turn off the power supply and the syringe pump.

    • Carefully remove the nanofiber mat from the collector.

    • Dry the mat under vacuum to remove any residual solvent.

    • Store in a desiccator.

Characterization:

  • Fiber Morphology and Diameter: Analyze using SEM.

  • Structural Analysis: Use FTIR to verify the presence of the drug and polymers and to check for any interactions.

  • Thermal Properties: Investigate using Differential Scanning Calorimetry (DSC) and TGA.

  • Drug Loading and Encapsulation Efficiency: Dissolve a known weight of the nanofiber mat in a suitable solvent and quantify the drug content using UV-Vis spectrophotometry or HPLC.

  • In Vitro Drug Release: Place a known amount of the nanofiber mat in a release medium (e.g., PBS at different pH values) at 37°C. Periodically, withdraw samples and analyze for the concentration of released Cephradine.

Visualizations

Experimental Workflow for Microsphere Preparation

Workflow for W/O/W Double Emulsion-Solvent Evaporation cluster_prep Phase Preparation cluster_emulsion Emulsification cluster_processing Microsphere Formation & Collection W1 Inner Aqueous Phase (W1) Cephradine in Water Primary_Emulsion Primary Emulsion (W1/O) (Homogenization) W1->Primary_Emulsion O Organic Phase (O) PLGA in DCM O->Primary_Emulsion W2 External Aqueous Phase (W2) PVA in Water Double_Emulsion Double Emulsion (W1/O/W2) (Stirring) W2->Double_Emulsion Primary_Emulsion->Double_Emulsion Solvent_Evaporation Solvent Evaporation Double_Emulsion->Solvent_Evaporation Collection Collection & Washing (Centrifugation) Solvent_Evaporation->Collection Drying Drying (Freeze-Drying) Collection->Drying Final_Product Cephradine-Loaded Microspheres Drying->Final_Product

Caption: Workflow for Microsphere Preparation.

Logical Relationship of Hydrogel Components for Controlled Release

Components of a Cephradine-Loaded Hydrogel System Cephradine This compound (Active Pharmaceutical Ingredient) Hydrogel_Matrix Hydrogel Matrix Cephradine->Hydrogel_Matrix Encapsulated in Chitosan Chitosan (Biodegradable Polymer, pH-Sensitive) Chitosan->Hydrogel_Matrix Forms PVP Polyvinylpyrrolidone (PVP) (Hydrophilic Polymer, Pore Former) PVP->Hydrogel_Matrix Incorporated into Crosslinker Crosslinker (e.g., Glutaraldehyde, TEOS) (Network Formation) Crosslinker->Hydrogel_Matrix Crosslinks Controlled_Release Controlled Drug Release Hydrogel_Matrix->Controlled_Release Enables

Caption: Hydrogel Component Relationships.

Electrospinning Process for Nanofiber Fabrication

Electrospinning Process for Drug-Loaded Nanofibers cluster_setup Apparatus Setup cluster_process Electrospinning Syringe_Pump Syringe Pump with Drug-Polymer Solution Taylor_Cone Formation of Taylor Cone Syringe_Pump->Taylor_Cone High_Voltage High-Voltage Power Supply High_Voltage->Taylor_Cone Collector Grounded Collector Nanofiber_Mat Nanofiber Mat (Final Product) Collector->Nanofiber_Mat Jet_Ejection Ejection of Polymer Jet Taylor_Cone->Jet_Ejection Solvent_Evaporation Solvent Evaporation & Fiber Stretching Jet_Ejection->Solvent_Evaporation Solvent_Evaporation->Collector

Caption: Electrospinning Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Improving Cephradine Monohydrate Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with Cephradine Monohydrate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of this compound in water?

A1: The aqueous solubility of this compound is approximately 4 mg/mL.[1][2] However, this value can be influenced by factors such as pH and temperature.

Q2: How does pH affect the solubility of this compound?

A2: The pH of the aqueous solution has a significant impact on the solubility of this compound.[3] As a zwitterionic compound with both an acidic carboxyl group and a basic amino group, its solubility is lowest at its isoelectric point and increases as the pH moves away from this point.[3] Specifically, as the pH increases, the solubility initially decreases and then increases.[3]

Q3: Does temperature significantly alter the solubility of this compound in water?

A3: The effect of temperature on the aqueous solubility of this compound is not particularly pronounced.[3] Studies have shown that increasing the temperature results in only a slight increase in solubility.[3]

Q4: Can co-solvents be used to improve the solubility of this compound?

A4: Yes, co-solvents can be used, but their effect depends on the specific solvent. For instance, while this compound is soluble in propylene glycol, it is only slightly soluble in ethanol and methanol.[4][5] In methanol-water mixtures, increasing the proportion of methanol actually decreases the solubility of this compound.[6]

Q5: What is cyclodextrin complexation and can it enhance this compound solubility?

Quantitative Solubility Data

Table 1: Solubility of this compound in Various Solvents
SolventSolubilityNotes
Water~4 mg/mL[1][2]Varies with pH
Propylene GlycolSoluble[4]---
MethanolSlightly Soluble (~1 mg/mL)[5]---
EthanolSlightly Soluble / Practically Insoluble[4][7]---
DMSOInsoluble[2][8]---
ChloroformInsoluble[4]---
EtherInsoluble[4]---
Table 2: Influence of pH on the Aqueous Solubility of this compound
pHApproximate Mole Fraction Solubility (x 10³) at 298.15 K (25 °C)
2.284.73
2.732.39
3.171.58
4.191.28
4.811.20
5.651.30
6.701.51
7.422.32
7.914.34
Data derived from a study on Cephradine Form 1 in 0.5% sodium bisulfate (W/V) solution, which provides a representative trend of pH-dependent solubility.
Table 3: Solubility of this compound in Methanol-Water Mixtures at 25°C
Mole Fraction of WaterSolubility (g/L)
1.0~18
0.9~15
0.7~10
0.5~7
0.3~4
Approximate values interpolated from graphical data.

Experimental Protocols & Methodologies

Method 1: Solubility Enhancement by pH Adjustment

This protocol describes how to systematically test and adjust the pH to increase the solubility of this compound.

Materials:

  • This compound powder

  • Purified water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bars

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Prepare a series of aqueous solutions with different pH values (e.g., pH 2, 4, 6, 7, 8, 10) using purified water and adjusting with 0.1 M HCl or 0.1 M NaOH.

  • Accurately weigh an excess amount of this compound powder and add it to a known volume of each pH-adjusted solution in separate flasks.

  • Stir the suspensions at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • After reaching equilibrium, allow the suspensions to settle.

  • Carefully withdraw a sample from the supernatant of each flask, ensuring no solid particles are transferred. It is recommended to filter the sample through a 0.45 µm filter.

  • Analyze the concentration of dissolved this compound in each filtered sample using a validated analytical method, such as HPLC-UV.

  • The pH of each saturated solution should be measured and recorded.

  • Plot the solubility of this compound as a function of the final pH to determine the optimal pH range for maximum solubility.

experimental_workflow_ph_adjustment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers at Various pH Values add_excess Add Excess this compound prep_buffers->add_excess Use as solvent equilibrate Equilibrate with Stirring add_excess->equilibrate sample Sample and Filter Supernatant equilibrate->sample analyze Analyze Concentration (e.g., HPLC) sample->analyze plot Plot Solubility vs. pH analyze->plot

Workflow for pH-Dependent Solubility Determination.
Method 2: Solubility Enhancement by Co-solvency

This protocol outlines the steps to evaluate the effect of co-solvents on the solubility of this compound.

Materials:

  • This compound powder

  • Purified water

  • Co-solvents (e.g., Propylene Glycol, Ethanol, PEG 400)

  • Stir plate and stir bars

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Prepare a series of co-solvent mixtures with water at different volume/volume percentages (e.g., 10%, 20%, 40%, 60%, 80% v/v).

  • Add an excess amount of accurately weighed this compound to a fixed volume of each co-solvent mixture.

  • Stir the mixtures at a constant temperature for 24 hours to achieve equilibrium.

  • After equilibration, stop stirring and allow any undissolved solid to settle.

  • Withdraw and filter a sample from the supernatant of each mixture.

  • Determine the concentration of dissolved this compound in each sample using a suitable analytical method.

  • Plot the solubility of this compound against the percentage of the co-solvent to identify the optimal co-solvent and concentration for solubility enhancement.

experimental_workflow_co_solvency cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_mixtures Prepare Co-solvent/Water Mixtures add_excess Add Excess this compound prep_mixtures->add_excess equilibrate Equilibrate with Stirring add_excess->equilibrate sample Sample and Filter Supernatant equilibrate->sample analyze Analyze Concentration sample->analyze plot Plot Solubility vs. Co-solvent % analyze->plot

Workflow for Co-solvent Solubility Study.
Method 3: Solubility Enhancement by Cyclodextrin Complexation (Kneading Method)

This protocol provides a common laboratory-scale method for preparing this compound-cyclodextrin inclusion complexes to improve solubility.

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Small amount of water or a water-alcohol mixture

  • Vacuum oven or desiccator

Procedure:

  • Accurately weigh this compound and the chosen cyclodextrin in a specific molar ratio (e.g., 1:1 or 1:2).

  • Place the cyclodextrin in a mortar and add a small amount of the water or water-alcohol mixture to form a paste.

  • Gradually add the this compound powder to the paste while continuously triturating with the pestle.

  • Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the inclusion of the drug into the cyclodextrin cavity. The paste should remain consistent.

  • The resulting solid mass is then dried to a constant weight in a vacuum oven or desiccator at a controlled temperature.

  • The dried complex is pulverized and sieved to obtain a fine powder.

  • To confirm successful complexation and determine the extent of solubility enhancement, perform characterization studies (e.g., DSC, FTIR, XRD) and measure the aqueous solubility of the complex compared to the pure drug.

experimental_workflow_complexation cluster_prep Preparation cluster_exp Complexation cluster_analysis Characterization weigh Weigh Drug and Cyclodextrin paste Form Cyclodextrin Paste weigh->paste add_drug Add Drug to Paste paste->add_drug knead Knead the Mixture add_drug->knead dry Dry the Complex knead->dry characterize Characterize Complex (DSC, FTIR) dry->characterize measure Measure Enhanced Solubility dry->measure

Workflow for Cyclodextrin Complexation.

Troubleshooting Guide

Problem: this compound powder is not dissolving completely in water even after prolonged stirring.

  • Possible Cause 1: Saturation. You may have exceeded the solubility limit of this compound in water (~4 mg/mL).

    • Solution: Increase the volume of water or decrease the amount of this compound to be dissolved.

  • Possible Cause 2: pH. The pH of your aqueous solution may be near the isoelectric point of this compound, where its solubility is at a minimum.[3]

    • Solution: Adjust the pH of the solution. Lowering the pH (e.g., to below 4) or raising it (e.g., to above 7) should increase solubility. Add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while monitoring the pH and observing for dissolution.

Problem: The solution is clear initially, but a precipitate forms over time.

  • Possible Cause 1: Degradation. Cephradine, being a beta-lactam antibiotic, is susceptible to hydrolysis, especially at non-optimal pH values and elevated temperatures.[9][10] Degradation products may be less soluble and precipitate out of solution.

    • Solution: Prepare fresh solutions before use. Store solutions at refrigerated temperatures (2-8°C) if they are not for immediate use.[7] Be aware that Cephradine is more stable in the pH range of 2-8.[11]

  • Possible Cause 2: Supersaturation. The initial dissolution may have been aided by factors like heating, leading to a supersaturated solution that is thermodynamically unstable.

    • Solution: If heating was used to aid dissolution, allow the solution to cool to room temperature slowly and without agitation. If a precipitate forms, the solution was likely supersaturated. Prepare the solution at the intended final temperature without heating.

Problem: When using co-solvents, the solubility is lower than expected or decreases with a higher co-solvent concentration.

  • Possible Cause: Nature of the Co-solvent. Not all co-solvents increase the solubility of all compounds. As seen with methanol-water mixtures, increasing the organic solvent proportion can sometimes decrease the solubility of this compound.[6]

    • Solution: Experiment with a range of co-solvents (e.g., propylene glycol, PEG 400) and different concentrations to find the optimal system for your application. It is crucial to perform a solubility screening with various co-solvents.

Problem: Difficulty in forming a stable this compound-cyclodextrin complex.

  • Possible Cause: Incorrect Stoichiometry or Method. The molar ratio of the drug to the cyclodextrin and the preparation method are critical for efficient complexation.

    • Solution: Experiment with different molar ratios (e.g., 1:1, 1:2) of this compound to cyclodextrin. Also, consider trying different preparation methods such as co-precipitation or freeze-drying, as the kneading method may not be optimal for all drug-cyclodextrin pairs. Ensure thorough mixing and kneading to maximize interaction.

References

Technical Support Center: Analysis of Cephradine Monohydrate by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for the analysis of Cephradine Monohydrate using High-Performance Liquid Chromatography (HPLC). It is designed for researchers, scientists, and drug development professionals to optimize their analytical methods and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound analysis?

A common starting point for this compound analysis involves a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol. Detection is typically performed using a UV detector at a wavelength between 250-265 nm.[1][2][3]

Q2: What are the critical parameters to consider for method development?

The most critical parameters for developing a robust HPLC method for this compound are the mobile phase composition (including pH and buffer concentration), the type of stationary phase (column), column temperature, and the detector wavelength. These factors significantly influence peak shape, retention time, and resolution.

Q3: How can I prepare my this compound sample for HPLC analysis?

A standard sample preparation involves accurately weighing the this compound powder and dissolving it in a suitable solvent.[4] A common approach is to dissolve the sample in the mobile phase or a mixture of water and acetonitrile (e.g., 80:20 v/v) to a known concentration (e.g., 0.1 mg/mL).[5] The solution should then be sonicated to ensure complete dissolution and filtered through a 0.2 or 0.45 µm syringe filter to remove any particulate matter before injection.[1][2]

Q4: What is the expected retention time for Cephradine?

The retention time for Cephradine can vary significantly depending on the specific HPLC method. It can range from approximately 1.2 minutes in a rapid UHPLC method to over 5 minutes in more traditional HPLC methods.[2][5] The retention time is influenced by the column, mobile phase composition, and flow rate.

Q5: According to the USP, what are the system suitability requirements for Cephradine analysis?

The United States Pharmacopeia (USP) specifies criteria for system suitability. For instance, when analyzed alongside cephalexin, the resolution between the two peaks should not be less than 2.0. The relative standard deviation (RSD) for replicate injections should not be more than 2%.[5]

Experimental Protocols

Protocol 1: Rapid UHPLC Method

This protocol is adapted from a modern, rapid UHPLC method for the assay of Cephradine.[5]

1. Chromatographic Conditions:

  • Column: Accucore aQ, 2.6 µm, 50 mm × 2.1 mm
  • Mobile Phase A: 25 mM Ammonium acetate, pH 5.0
  • Mobile Phase B: Acetonitrile
  • Gradient: 95% A: 5% B
  • Flow Rate: 0.6 mL/min
  • Column Temperature: 50 °C
  • Injection Volume: 1 µL
  • UV Detection: 254 nm

2. Preparation of Mobile Phase:

  • To prepare the 25 mM ammonium acetate solution, dissolve 1.927 g of ammonium acetate in 1 L of high-purity water.
  • Adjust the pH to 5.0 with acetic acid.

3. Preparation of Standard Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a mixture of water and acetonitrile (80:20, v/v).
  • From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the same solvent mixture.

4. Sample Analysis:

  • Filter the prepared standard solution through a 0.2 µm syringe filter.
  • Inject 1 µL of the filtered solution into the UHPLC system.
  • Record the chromatogram and determine the retention time and peak area.

Protocol 2: Conventional HPLC Method

This protocol is based on a conventional HPLC method suitable for standard laboratory equipment.[2]

1. Chromatographic Conditions:

  • Column: C8 bonded silica column
  • Mobile Phase: Acetonitrile and monobasic sodium phosphate buffer (15:85 v/v), pH 2.6
  • Flow Rate: 1.0 mL/min
  • Column Temperature: Ambient (25 ± 2 °C)
  • Injection Volume: 20 µL
  • UV Detection: 255 nm

2. Preparation of Mobile Phase:

  • Prepare the monobasic sodium phosphate buffer by dissolving an appropriate amount of NaH₂PO₄ in high-purity water.
  • Adjust the pH to 2.6 with phosphoric acid.
  • Filter and degas the buffer before mixing with acetonitrile.
  • The final mobile phase is a mixture of acetonitrile and the prepared buffer in a 15:85 (v/v) ratio.

3. Preparation of Standard Solution:

  • Accurately weigh and dissolve this compound in the mobile phase to obtain a final concentration of 0.5 mg/mL.
  • Sonicate the solution to ensure complete dissolution.

4. Sample Analysis:

  • Filter the standard solution through a 0.45 µm syringe filter.
  • Inject 20 µL of the filtered solution into the HPLC system.
  • Monitor the column eluate and record the chromatogram.

Data Presentation

Table 1: Comparison of HPLC Method Parameters for this compound Analysis

ParameterMethod 1 (UHPLC)[5]Method 2 (HPLC)[2]Method 3 (HPLC)[3]Method 4 (HPLC)[6]
Column Accucore aQ (C18)C8 bonded silicaLegacy L1 (C18)Altex Ultrasphere Octyl (C8)
Mobile Phase 25 mM Ammonium acetate (pH 5.0) / Acetonitrile (95:5)Monobasic sodium phosphate buffer (pH 2.6) / Acetonitrile (85:15)40 mM Ammonium formate (pH 3.0) / Methanol (85:15)Monobasic phosphate buffer (pH 2.6) / Methanol (80:20)
Flow Rate 0.6 mL/min1.0 mL/min1.0 mL/min2.0 mL/min
Detection Wavelength 254 nm255 nm250 nm240 nm
Column Temperature 50 °CAmbientNot SpecifiedNot Specified
Injection Volume 1 µL20 µLNot Specified50-80 µL
Reported Retention Time ~1.2 min~5.5 minNot SpecifiedNot Specified

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC analysis of this compound.

Q: Why am I seeing peak fronting or tailing for the Cephradine peak?

A:

  • Peak Tailing: This is often caused by secondary interactions between the basic amine group of Cephradine and acidic silanols on the silica-based column packing.

    • Solution 1: Adjust the mobile phase pH to be lower (e.g., pH 2.5-3.5) to ensure the amine group is fully protonated.

    • Solution 2: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol groups.

    • Solution 3: Use a column with end-capping or a base-deactivated stationary phase.

  • Peak Fronting: This can be a sign of column overload.

    • Solution: Reduce the concentration of the sample being injected or decrease the injection volume.

Q: My retention time for Cephradine is unstable and keeps shifting. What could be the cause?

A:

  • Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections.

    • Solution: Increase the column equilibration time before each injection.

  • Cause 2: Fluctuations in Column Temperature: Small changes in temperature can affect retention time.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[5]

  • Cause 3: Mobile Phase Composition Changes: The mobile phase composition may be changing over time due to evaporation of the organic solvent.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.

  • Cause 4: Pump Issues: Inconsistent flow from the HPLC pump can lead to shifting retention times.

    • Solution: Prime the pump to remove any air bubbles and check for leaks in the system.[7]

Q: I am observing extraneous peaks in my chromatogram. Where are they coming from?

A:

  • Source 1: Contaminated Solvents or Glassware: Impurities in the mobile phase or from improperly cleaned glassware can appear as peaks.

    • Solution: Use HPLC-grade solvents and thoroughly clean all glassware.

  • Source 2: Sample Degradation: Cephradine can be unstable in certain conditions.[4][8]

    • Solution: Prepare samples fresh and analyze them promptly. If necessary, store samples at a reduced temperature (e.g., 2-8 °C) for a short period.[1]

  • Source 3: Carryover from Previous Injections: Residual sample from a previous run may be eluting in the current chromatogram.

    • Solution: Implement a needle wash step in your injection sequence and run a blank injection to check for carryover.

Q: The resolution between Cephradine and other components (e.g., cephalexin) is poor. How can I improve it?

A:

  • Strategy 1: Adjust Mobile Phase Composition:

    • Solution: Decrease the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase. This will increase retention times and potentially improve the separation of closely eluting peaks.

  • Strategy 2: Change the pH of the Mobile Phase:

    • Solution: Altering the pH can change the ionization state of the analytes and the stationary phase, which can significantly impact resolution.

  • Strategy 3: Use a Different Column:

    • Solution: If adjusting the mobile phase is not effective, try a column with a different stationary phase (e.g., C8 instead of C18) or a column with a different particle size or length.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate Standard Prepare Standard Solution Inject Inject Sample/Standard Standard->Inject Sample Prepare Sample Solution Sample->Inject Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Cephradine Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Instability Problem Chromatographic Problem (e.g., Poor Peak Shape, Shifting RT) Tailing Tailing Peak Problem->Tailing Is it peak shape? Fronting Fronting Peak Problem->Fronting Is it peak shape? CheckTemp Use Column Oven Problem->CheckTemp Is it retention time? CheckpH Adjust Mobile Phase pH Tailing->CheckpH CheckConc Reduce Sample Concentration Fronting->CheckConc CheckEquil Increase Equilibration Time CheckTemp->CheckEquil CheckPump Prime Pump CheckEquil->CheckPump

Caption: Logical workflow for troubleshooting common HPLC issues in Cephradine analysis.

References

Technical Support Center: Overcoming the Poor Bioavailability of Cephradine Monohydrate in Oral Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of oral formulations of Cephradine Monohydrate with enhanced bioavailability.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with various formulation strategies.

Nanoparticle Formulations

Question: My Cephradine-loaded nanoparticles show significant aggregation upon storage. What are the possible causes and solutions?

Answer: Aggregation of nanoparticles can be a significant stability issue.[1] Potential causes include:

  • Insufficient Surface Charge: The zeta potential of your nanoparticles might be too low to provide sufficient electrostatic repulsion.

  • Inappropriate Stabilizer: The type or concentration of the stabilizer (e.g., surfactant, polymer) may not be optimal for preventing particle agglomeration.

  • Storage Conditions: Temperature and humidity fluctuations during storage can impact nanoparticle stability.[2]

Troubleshooting Steps:

  • Measure Zeta Potential: Aim for a zeta potential of at least ±30 mV for good electrostatic stability. If it's low, consider adding a charged surfactant or polymer to the formulation.

  • Optimize Stabilizer Concentration: Perform a concentration-response study with your chosen stabilizer to find the optimal concentration that minimizes particle size and aggregation.

  • Screen Different Stabilizers: Experiment with a range of stabilizers, including non-ionic surfactants like Polysorbates or block copolymers like Pluronics.

  • Control Storage Environment: Store your nanoparticle formulations under controlled temperature and humidity conditions, and consider lyophilization for long-term storage.

Question: The drug loading efficiency of my Cephradine nanoparticles is consistently low. How can I improve it?

Answer: Low drug loading is a common challenge in nanoparticle formulation.[3] Several factors could be contributing to this issue:

  • Poor Affinity of Cephradine for the Polymer Matrix: Cephradine may have low solubility or miscibility in the chosen polymer.

  • Drug Leakage During Formulation: The drug may be partitioning into the aqueous phase during the nanoparticle preparation process, especially in emulsion-based methods.

  • Rapid Polymer Precipitation: If the polymer precipitates too quickly, it may not have sufficient time to effectively entrap the drug.

Troubleshooting Steps:

  • Polymer Selection: Screen different polymers with varying hydrophobicities to find one with better affinity for Cephradine.

  • Optimize Drug-to-Polymer Ratio: Experiment with different ratios of Cephradine to the polymer. A higher polymer concentration can sometimes improve encapsulation, but there is an optimal range.

  • Modify the Formulation Process:

    • Solvent Evaporation: Decrease the rate of solvent evaporation to allow more time for drug encapsulation.

    • Emulsification: Adjust the homogenization speed or sonication time to create smaller, more stable emulsion droplets, which can lead to better drug entrapment.

  • Use a Co-solvent: Dissolving both the drug and the polymer in a common solvent system before forming the nanoparticles can improve their interaction and subsequent encapsulation.

Solid Dispersion Formulations

Question: My amorphous solid dispersion of Cephradine is recrystallizing over time. How can I prevent this?

Answer: The physical instability of amorphous solid dispersions (ASDs), leading to recrystallization, is a critical challenge as it can negate the solubility enhancement.[2]

  • High Drug Loading: A high concentration of the drug in the carrier can increase the tendency for recrystallization.

  • Inadequate Polymer Interaction: The chosen polymeric carrier may not be effectively inhibiting the molecular mobility of Cephradine.

  • Moisture Sorption: Amorphous forms are often hygroscopic, and absorbed moisture can act as a plasticizer, promoting recrystallization.[2]

Troubleshooting Steps:

  • Optimize Drug Loading: Determine the maximum drug loading that can be maintained in an amorphous state with your chosen carrier through solubility and interaction studies.

  • Select an Appropriate Carrier: Use polymers that exhibit strong intermolecular interactions (e.g., hydrogen bonding) with Cephradine. Hydroxypropyl methylcellulose (HPMC) and polyvinylpyrrolidone (PVP) are commonly used carriers in solid dispersions.[4]

  • Incorporate a Second Polymer: Creating a ternary solid dispersion by adding a second polymer or a surfactant can sometimes enhance stability.[4]

  • Control Humidity: Store the solid dispersion in a low-humidity environment and use moisture-protective packaging.

Question: The dissolution rate of my Cephradine solid dispersion is not significantly better than the pure drug. What could be the issue?

Answer: If the dissolution enhancement is not as expected, consider the following:

  • Incomplete Amorphization: The drug may not be fully amorphous within the dispersion.

  • Poor Carrier Solubility: The carrier itself might not be dissolving quickly enough to release the drug.

  • Phase Separation: The drug and carrier may have separated into distinct domains within the solid dispersion.

Troubleshooting Steps:

  • Confirm Amorphous State: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the absence of crystallinity.[4]

  • Choose a Highly Soluble Carrier: Ensure the polymeric carrier is highly soluble in the dissolution medium.

  • Improve Miscibility: During preparation, ensure that the drug and carrier are fully dissolved in a common solvent (for solvent evaporation method) or are completely miscible in the molten state (for melting method).[5]

  • Increase Surface Area: Reduce the particle size of the solid dispersion by milling or sieving to increase the surface area available for dissolution.

Self-Emulsifying Drug Delivery Systems (SEDDS)

Question: My SEDDS formulation is not forming a stable emulsion upon dilution and is showing phase separation. What should I investigate?

Answer: The stability of the emulsion formed upon dilution is crucial for the performance of a SEDDS.[6] Instability can be due to:

  • Inappropriate Excipient Ratio: The ratio of oil, surfactant, and co-surfactant may not be in the optimal range for self-emulsification.

  • Low Surfactant Concentration: An insufficient amount of surfactant can lead to the formation of larger, less stable emulsion droplets.

  • Poor Excipient Miscibility: The selected oil, surfactant, and co-surfactant may not be fully miscible with each other.[7]

Troubleshooting Steps:

  • Construct a Pseudo-ternary Phase Diagram: This will help you identify the optimal ratios of oil, surfactant, and co-surfactant that lead to the formation of a stable microemulsion or nanoemulsion.[8]

  • Increase Surfactant Concentration: Gradually increase the concentration of the surfactant in your formulation and observe the effect on emulsion stability.

  • Screen Different Excipients: Experiment with different oils, surfactants (with varying HLB values), and co-surfactants to find a combination with better miscibility and emulsification efficiency.[8]

  • Assess Thermodynamic and Kinetic Stability: Conduct long-term stability studies of the diluted emulsion to ensure it remains stable over time.[6]

Question: The in vivo bioavailability of my Cephradine SEDDS is lower than expected based on in vitro dissolution. Why might this be?

Answer: A good in vitro dissolution profile does not always guarantee high in vivo bioavailability.[7] This discrepancy can be attributed to:

  • Drug Precipitation in the GI Tract: The drug may precipitate out of the emulsion upon dilution and digestion in the gastrointestinal fluids.

  • Interaction with GI Components: The components of the SEDDS or the drug itself may interact with bile salts, enzymes, or mucin in a way that hinders absorption.

  • Poor Permeation Across the Intestinal Mucosa: Even if the drug is solubilized, it still needs to permeate the intestinal barrier.

Troubleshooting Steps:

  • Perform In Vitro Lipolysis Testing: This test simulates the digestion of the lipid-based formulation in the small intestine and can help predict if the drug will remain in a solubilized state.[7]

  • Include a Co-solvent or Permeation Enhancer: The addition of a co-solvent can help maintain drug solubility during dispersion and digestion. A permeation enhancer can improve the transport of the drug across the intestinal epithelium.

  • Evaluate Excipient-Mucus Interaction: Investigate potential interactions between your formulation components and mucus that might impede drug diffusion to the absorptive surface.

  • Consider the Lymphatic Transport Pathway: For highly lipophilic drugs, SEDDS can promote lymphatic absorption, bypassing first-pass metabolism. Evaluate the potential for this pathway with your formulation.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the poor oral bioavailability of this compound?

A1: Cephradine, like other β-lactam antibiotics, is susceptible to hydrolytic degradation, especially in the acidic environment of the stomach.[9][10] Its bioavailability can also be limited by its solubility and permeability characteristics across the gastrointestinal tract.[9][10]

Q2: How does pH affect the absorption of Cephradine?

A2: Cephradine is a zwitterionic compound, meaning it has both acidic and basic functional groups.[10] The absorption of cephalosporins is often pH-dependent, with the uncharged and zwitterionic forms being better absorbed than the anionic forms.[11] Therefore, significant alterations in gastrointestinal pH could potentially impact its absorption.[11] One study noted a reduction in the area under the curve for oral Cephradine in subjects who were pre-alkalinized.[12]

Q3: What role do excipients play in improving Cephradine's bioavailability?

A3: Excipients are crucial in enhancing the stability and absorption of Cephradine.[9][10] For instance, citric acid can act as a pH modulator and stabilizer.[10] In solid dispersions, hydrophilic polymers like PVP and HPMC can improve dissolution.[4] In SEDDS, oils, surfactants, and co-surfactants are used to create a fine emulsion that enhances solubility and absorption.[8]

Q4: Are there any known drug or food interactions that affect Cephradine's bioavailability?

A4: Yes, certain interactions can affect the absorption of Cephradine. For example, it can form complexes with minerals like iron and zinc, which may decrease its absorption.[9] High-fiber foods can also shorten the gastrointestinal transit time, potentially reducing the overall absorption.[9]

Q5: What are the main challenges when scaling up the production of nanoparticle-based formulations?

A5: Scaling up the production of nanoparticles can be complex.[13] Key challenges include maintaining batch-to-batch consistency in particle size, drug loading, and stability.[13] The manufacturing processes may also be more intricate and costly compared to conventional formulations.[13]

Quantitative Data Summary

The following tables provide a summary of available quantitative data to serve as a baseline for experimental design.

Table 1: Pharmacokinetic Parameters of Oral Cephradine Formulations in Humans

Parameter500 mg Capsule (Reference)[14]500 mg Capsule (Test)[14]1-gram Oral Dose (Young Subjects)[15]1-gram Oral Dose (Elderly Subjects)[15]
Cmax (µg/mL) 12.6912.81Not specifiedNot specified
Tmax (h) 1.220.92Not specifiedNot specified
AUC₀-t (µg·h/mL) 20.5418.42Not specifiedNot specified
AUC₀-∞ (µg·h/mL) 21.2219.14Not specifiedNot specified
t½ (h) 1.021.131.121.71
Relative Bioavailability --~94%~94%

Table 2: Example of Solubility Enhancement for a Cephalosporin (Cefdinir) using Ternary Solid Dispersion [4]

FormulationSolubility in Water (µg/mL)
Pure Cefdinir 120
Cefdinir Ternary Solid Dispersion 1200

Experimental Protocols

The following are illustrative protocols for key experiments. Researchers should optimize these based on their specific materials and equipment.

Preparation of Cephradine-Loaded Polymeric Nanoparticles using Solvent Evaporation
  • Organic Phase Preparation: Dissolve 100 mg of a suitable polymer (e.g., PLGA) and 20 mg of this compound in 5 mL of a volatile organic solvent (e.g., acetone or dichloromethane).

  • Aqueous Phase Preparation: Prepare 20 mL of an aqueous solution containing a stabilizer (e.g., 1% w/v polyvinyl alcohol - PVA).

  • Emulsification: Add the organic phase dropwise to the aqueous phase under constant stirring. Homogenize the mixture using a high-speed homogenizer or a probe sonicator for 5 minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.

  • Nanoparticle Recovery: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and wash the nanoparticle pellet with deionized water three times to remove excess stabilizer and unencapsulated drug.

  • Lyophilization (Optional): Resuspend the nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose) and freeze-dry for long-term storage.

  • Characterization: Analyze the nanoparticles for particle size, zeta potential, drug loading efficiency, and in vitro release profile.

Preparation of Cephradine Solid Dispersion by Solvent Evaporation Method
  • Solution Preparation: Accurately weigh this compound and a hydrophilic carrier (e.g., PVP K30 or HPMC) in a 1:4 ratio. Dissolve both components in a suitable solvent, such as ethanol, in a round-bottom flask.[16]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at 45°C until a solid film is formed on the flask wall.[16]

  • Drying: Place the flask in a vacuum oven at room temperature for 48 hours to remove any residual solvent.[16]

  • Milling and Sieving: Scrape the dried solid dispersion from the flask, grind it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.[16]

  • Characterization: Evaluate the solid dispersion for its amorphous nature (PXRD, DSC), drug content, and in vitro dissolution rate compared to the pure drug.[16]

Formulation of a Cephradine Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-surfactants (e.g., Transcutol HP).

  • Phase Diagram Construction: Based on the solubility data, construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This involves preparing various formulations with different ratios of oil, surfactant, and co-surfactant and observing their emulsification behavior upon dilution with water.

  • Formulation Preparation: Select an optimal ratio from the phase diagram (e.g., 30% oil, 50% surfactant, 20% co-surfactant). Accurately weigh the components and mix them in a glass vial. Heat the mixture to 40°C under gentle stirring until a clear, homogenous solution is obtained.

  • Drug Loading: Add the desired amount of this compound to the optimized blank SEDDS formulation and stir until the drug is completely dissolved.

  • Characterization: Evaluate the drug-loaded SEDDS for its self-emulsification time, droplet size of the resulting emulsion, and in vitro drug release profile.

Visualized Workflows and Relationships

The following diagrams illustrate key concepts and workflows in the development of improved oral formulations for this compound.

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Characterization & Evaluation cluster_3 Phase 4: Optimization A Characterize Physicochemical Properties of Cephradine B Identify Bioavailability Hurdles (Solubility, Permeability, Stability) A->B C Select Enhancement Approach (e.g., Nanoparticles, Solid Dispersion, SEDDS) B->C D Screen Excipients and Optimize Formulation Ratios C->D E In Vitro Characterization (Particle Size, Dissolution, Stability) D->E F In Vitro / Ex Vivo Permeation Studies E->F G In Vivo Pharmacokinetic Studies in Animal Models F->G H Analyze Data and Refine Formulation G->H H->C Iterate

Diagram 1: General Workflow for Enhancing Oral Bioavailability

G cluster_challenges Bioavailability Challenges cluster_solutions Formulation Solutions PoorSolubility Poor Aqueous Solubility SolidDispersion Solid Dispersions PoorSolubility->SolidDispersion Increases Dissolution Nanoparticles Nanoparticles (Lipid, Polymeric) PoorSolubility->Nanoparticles Increases Surface Area SEDDS Self-Emulsifying Systems (SEDDS) PoorSolubility->SEDDS Pre-dissolves Drug GI_Degradation Gastrointestinal Degradation (pH, Enzymes) GI_Degradation->Nanoparticles Encapsulation & Protection LowPermeability Low Membrane Permeability LowPermeability->Nanoparticles Mucoadhesion & Uptake LowPermeability->SEDDS Permeation Enhancement

Diagram 2: Overcoming Cephradine Bioavailability Challenges

G Start Primary Bioavailability Limitation? Solubility Solubility Start->Solubility Permeability Permeability Start->Permeability Stability Stability Start->Stability SolidDispersion Solid Dispersion Solubility->SolidDispersion Nanosizing Nanosizing Solubility->Nanosizing SEDDS_Sol SEDDS Solubility->SEDDS_Sol LipidNano Lipid-Based Nanocarriers Permeability->LipidNano SEDDS_Perm SEDDS with Permeation Enhancers Permeability->SEDDS_Perm PolymericNano Polymeric Nanoparticles (Encapsulation) Stability->PolymericNano

References

Technical Support Center: Managing pH-Dependent Stability of Cephradine Monohydrate in Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the pH-dependent stability of Cephradine Monohydrate in solutions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for ensuring the stability of this compound in aqueous solutions?

A1: The optimal pH for this compound stability in aqueous solutions is between 4 and 5.[1][2] Within this range, the degradation rate is at its minimum. Stability decreases significantly in strongly acidic (below pH 4) and, most notably, in neutral to alkaline conditions (above pH 6).[3]

Q2: What are the primary degradation pathways for this compound at various pH levels?

A2: The degradation of this compound is primarily driven by hydrolysis of the β-lactam ring, and the specific pathway is pH-dependent.

  • Acidic Conditions (pH < 4): In acidic solutions, the degradation is catalyzed by hydrogen ions, leading to the hydrolysis of the β-lactam bond.[4] However, Cephradine is relatively stable in acidic conditions compared to other cephalosporins.[4]

  • Neutral to Mildly Alkaline Conditions (pH 7-8): Around neutral pH, intramolecular nucleophilic attack by the side-chain α-amino group on the β-lactam carbonyl group is a significant degradation pathway.[4] This leads to the formation of diketopiperazine-type compounds.[4][5]

  • Alkaline Conditions (pH > 8): In alkaline solutions, hydroxide ion-catalyzed hydrolysis of the β-lactam ring is the predominant degradation mechanism.[4]

Q3: What are the known degradation products of this compound?

A3: The primary degradation products of this compound are formed through the opening of the β-lactam ring. At a pH around 8, a major degradation product is a diketopiperazine-type compound resulting from intramolecular amidation.[4][5][6] Other potential degradation products, common to cephalosporins, can include compounds resulting from epimerization and other rearrangements, though specific information for Cephradine is less detailed in the provided search results.

Q4: How does temperature influence the stability of this compound solutions?

A4: The degradation of this compound in solution follows first-order kinetics and is accelerated by increased temperatures.[7] The rate of degradation can increase by a factor of 1.4 to 3.2 when the temperature is raised from 5°C to 30°C.[7] Therefore, for optimal stability, it is recommended to store Cephradine solutions at controlled, cool temperatures.

Q5: What formulation strategies can be employed to enhance the stability of this compound in solutions?

A5: Several strategies can be used to improve the stability of this compound in solution:

  • pH Adjustment: Maintaining the pH of the solution between 4 and 5 is the most critical factor for enhancing stability.[1][2] This can be achieved using appropriate buffering agents like citrate or phosphate buffers.[3]

  • Use of Stabilizers: The inclusion of certain excipients can improve stability. For instance, formulations neutralized with L-arginine have shown better stability at a 1% concentration compared to those neutralized with sodium carbonate, which is attributed to the lower pH of the arginine formulation.[8]

  • Control of Concentration: At higher concentrations (e.g., 25%), the influence of pH on degradation becomes less significant as other degradation mechanisms come into play.[8]

  • Advanced Formulation Technologies: For dry suspensions, nanotechnology-inspired approaches like nanoencapsulation and the use of nanostructured stabilizers can protect the β-lactam ring from hydrolysis and extend shelf life.[3]

Troubleshooting Guide

This guide provides a systematic approach to resolving common stability issues encountered during experiments with this compound solutions.

Issue 1: Unexpectedly Rapid Degradation of Cephradine Solution

  • Initial Check: Verify the pH of the solution. Deviation from the optimal pH range of 4-5 is the most common cause of rapid degradation.

  • Temperature Control: Ensure the solution is stored at the recommended temperature. Elevated temperatures significantly accelerate degradation.

  • Excipient Compatibility: Review the composition of your solution. Certain excipients may catalyze degradation. For example, some reducing sugars can interact with the amino group of cephradine.[3]

  • Troubleshooting Decision Tree:

G A Unexpectedly Rapid Degradation B Verify Solution pH A->B C Is pH between 4 and 5? B->C D Adjust pH using appropriate buffers (e.g., citrate, phosphate) C->D No E Check Storage Temperature C->E Yes D->B F Is temperature controlled and minimized? E->F G Store solution at recommended cool temperature F->G No H Review Solution Composition for Incompatible Excipients F->H Yes G->E I Reformulate with compatible excipients H->I

Troubleshooting Decision Tree for Cephradine Instability

Issue 2: Precipitation Observed in the Cephradine Solution

  • pH and Solubility: The solubility of Cephradine is pH-dependent, with minimum solubility at its isoelectric point.[9][10] Adjusting the pH away from the isoelectric point can improve solubility.

  • Concentration: Ensure the concentration of Cephradine does not exceed its solubility limit at the given pH and temperature.

  • Temperature: Lower temperatures can decrease solubility. Check if precipitation occurs upon cooling.

Issue 3: Inconsistent Analytical Results in Stability Studies

  • Method Validation: Ensure your analytical method, such as HPLC, is properly validated for specificity, linearity, accuracy, and precision for Cephradine and its potential degradation products.

  • Sample Handling: Maintain consistent sample handling procedures, including dilution, storage, and injection volume, to minimize variability.

  • Chromatographic Conditions: Verify that the mobile phase composition, flow rate, and column temperature are stable throughout the analysis.

Quantitative Data Summary

The following tables summarize the pH-dependent stability and degradation kinetics of this compound.

Table 1: pH-Stability Profile of this compound Suspension at Room Temperature (25 ± 2 °C)

pHPotency Remaining on Day 4 (%)Potency Remaining on Day 8 (%)Potency Remaining on Day 15 (%)
1.0---
2.0---
3.0---
4.0109.5102.194.5
5.0106.3101.093.1
6.0---
7.0---
8.0---

Data adapted from a study on Cephradine suspension.[2][3] The initial potencies were slightly above 100%.

Table 2: Apparent First-Order Degradation Rate Constants (k) of Cephradine in Aqueous Solutions at 30°C

SolutionRate Constant (k) x 10⁻³ hr⁻¹Half-life (t½) in days
5% Dextrose Injection9.972.9
Water for Injection--
0.9% Sodium Chloride Injection--
Metronidazole Solution--

Data from a study on Cephradine neutralized with L-arginine.[7] The degradation follows first-order kinetics.

Experimental Protocols

Protocol 1: pH-Stability Study of this compound

  • Buffer Preparation: Prepare a series of buffers (e.g., monobasic sodium phosphate) with pH values ranging from 1 to 8.[3] Adjust the pH using phosphoric acid or sodium hydroxide.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. Add a known volume of the stock solution to each buffer to achieve the desired final concentration (e.g., 0.5 mg/mL).[3]

  • Incubation: Store the prepared solutions at a constant temperature (e.g., 25 ± 2 °C).[3]

  • Sampling: At predetermined time intervals (e.g., day 1, 4, 8, 11, 15), withdraw an aliquot from each solution.[2]

  • Analysis: Analyze the concentration of Cephradine in each sample using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the natural logarithm of the Cephradine concentration versus time to determine the apparent first-order degradation rate constant (k) for each pH.

Protocol 2: Stability-Indicating HPLC Method for Cephradine

  • Instrumentation: A High-Performance Liquid Chromatograph with a UV detector.

  • Column: A reversed-phase C8 or C18 column (e.g., 150 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., monobasic sodium phosphate) in a ratio of approximately 15:85 (v/v).[3] The pH of the buffer should be adjusted to around 2.6.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 255 nm.[3]

  • Injection Volume: 20 µL.[3]

  • Standard Preparation: Prepare a standard solution of Cephradine of known concentration in the mobile phase.

  • Sample Preparation: Dilute the samples from the stability study with the mobile phase to a concentration within the linear range of the method.

Visualizations

G A Start: Prepare Cephradine Solution B Divide into aliquots for different pH buffers (1-8) A->B C Incubate at a constant temperature (e.g., 25°C) B->C D Withdraw samples at specified time points C->D E Analyze Cephradine concentration by HPLC D->E F Plot ln(Concentration) vs. Time E->F G Calculate degradation rate constant (k) from the slope F->G H Determine pH of maximum stability G->H

Workflow for pH-Dependent Stability Assessment

G cluster_acidic Acidic pH (<4) cluster_neutral Neutral/Mildly Alkaline pH (7-8) cluster_alkaline Alkaline pH (>8) A H+ Catalyzed Hydrolysis of β-Lactam Ring B Intramolecular Nucleophilic Attack C Formation of Diketopiperazine Derivatives B->C D OH- Catalyzed Hydrolysis of β-Lactam Ring Cephradine This compound Cephradine->A Cephradine->B Cephradine->D

Cephradine Degradation Pathways at Different pH

References

Technical Support Center: Optimizing In Vivo Studies with Cephradine Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to reduce variability in in vivo studies involving Cephradine Monohydrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a first-generation cephalosporin antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the final step in peptidoglycan synthesis. This disruption leads to a weakened cell wall and subsequent cell lysis.[2]

Q2: What are the common animal models used for in vivo studies with this compound?

A2: In vivo studies with cephradine have been conducted in various animal models, including mice, rats, dogs, and chickens.[3][4] The choice of animal model should be carefully considered based on the research objectives and the specific infection being studied.

Q3: What are the key pharmacokinetic parameters of this compound to consider?

A3: Key pharmacokinetic parameters for cephradine include its rapid absorption after oral and parenteral administration, a relatively short plasma half-life of about one hour in rats and dogs, and primary excretion of the unchanged drug in the urine.[3][5] Peak blood levels are typically reached within 30 to 150 minutes, depending on the animal species.[5]

Q4: How does the formulation of this compound impact its bioavailability?

A4: The formulation can significantly impact the bioavailability of cephradine. For instance, microencapsulation of cephradine has been shown to result in higher bioavailability compared to commercial capsules in rabbits.[6] The solubility of cephradine is also pH-dependent, which can affect its dissolution and absorption in the gastrointestinal tract.[7][8]

Q5: Are there any known drug interactions that can affect the outcome of in vivo studies with cephradine?

A5: Yes, co-administration of other drugs can alter the pharmacokinetics of cephradine. For example, probenecid has been shown to increase the blood concentrations of cephradine in mice.[9] It is crucial to consider potential interactions with any other compounds being administered to the animals.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound and provides potential solutions.

Issue 1: High Variability in Plasma Concentrations

Possible Causes:

  • Improper Dosing Technique: Inconsistent administration, especially with oral gavage, can lead to variable dosing and absorption.

  • Formulation Issues: Poor solubility or stability of the dosing solution can result in inconsistent drug delivery. Cephradine is insoluble in DMSO.[1]

  • Animal Stress: Stress can alter gastrointestinal motility and blood flow, affecting drug absorption.

  • Fasting State: The presence or absence of food in the gastrointestinal tract can influence the absorption of orally administered cephradine.

  • Coprophagy: In rodents, consumption of feces can lead to reabsorption of the drug, altering pharmacokinetic profiles.

Solutions:

  • Standardize Dosing Technique: Ensure all personnel are thoroughly trained in the chosen administration route. For oral gavage, verify proper tube placement and administer the solution at a consistent rate.

  • Optimize Formulation: Prepare fresh dosing solutions daily. Ensure the vehicle is appropriate for the route of administration and that cephradine is fully dissolved or uniformly suspended. The pH of the vehicle can be critical for solubility.[7][8]

  • Acclimatize Animals: Allow for a sufficient acclimatization period for the animals to their environment and handling procedures to minimize stress.

  • Control for Fasting: Standardize the fasting period before dosing for all animals in the study.

  • Consider Housing Conditions: For rodents, consider housing that minimizes coprophagy if it is identified as a significant source of variability.

Issue 2: Unexpected Animal Morbidity or Mortality

Possible Causes:

  • Dosing Errors: Overdosing can lead to toxicity. Cephradine generally has low oral and parenteral toxicity in animals.[10]

  • Adverse Drug Reactions: While generally well-tolerated, cephradine can cause adverse effects such as gastrointestinal disturbances.[11][12] In rodents, high doses of antibiotics can lead to enlarged ceca.[10]

  • Route of Administration Complications: Intravenous injections can cause thrombophlebitis, especially with prolonged administration in the same vein.[13] Improper oral gavage can lead to esophageal or gastric injury.

  • Underlying Health Issues in Animals: Pre-existing health conditions in study animals can make them more susceptible to adverse effects.

Solutions:

  • Accurate Dose Calculation and Verification: Double-check all dose calculations and ensure accurate measurement of the dosing solution.

  • Monitor for Adverse Effects: Observe animals closely after dosing for any signs of distress, such as changes in behavior, appetite, or stool consistency.

  • Refine Administration Technique: Ensure proper technique for the chosen route of administration to minimize tissue damage and stress. For IV injections, rotate injection sites if possible.

  • Health Screening of Animals: Use healthy animals from a reputable supplier and allow for a quarantine and acclimatization period to observe for any signs of illness before starting the experiment.

Issue 3: Poor Dose-Response Relationship

Possible Causes:

  • Inappropriate Dose Range: The selected doses may be too high (on the plateau of the dose-response curve) or too low (below the therapeutic threshold).

  • Saturated Absorption: For orally administered cephradine, the intestinal transporters responsible for its absorption may become saturated at higher doses, leading to a non-linear dose-response.

  • Rapid Clearance: The short half-life of cephradine may require more frequent dosing to maintain therapeutic concentrations, especially for infections with a high bacterial load.

  • Host Immune Response Modulation: Cephalosporins, including cephradine, have been shown to modulate host immune responses, which could influence the overall therapeutic effect in a dose-dependent manner.[14]

Solutions:

  • Conduct Dose-Ranging Studies: Perform preliminary studies with a wide range of doses to identify the linear portion of the dose-response curve.

  • Consider Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: Utilize PK/PD modeling to understand the relationship between drug exposure and the antimicrobial effect, which can help in designing more effective dosing regimens.

  • Optimize Dosing Frequency: Based on the half-life of cephradine in the chosen animal model, adjust the dosing frequency to maintain drug concentrations above the minimum inhibitory concentration (MIC) for the target pathogen.

  • Evaluate Immune Parameters: In studies where the host response is a critical component of the outcome, consider measuring relevant immune markers to understand the potential immunomodulatory effects of cephradine.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Cephradine in Different Animal Species

ParameterMouseRatDogChickenHuman (Young)Human (Elderly)
Route of Administration SCOralIVIVIVIV
Dose ---50 mg/kg1g1g
Peak Serum Concentration (Cmax) 59 µg/mL-----
Time to Peak (Tmax) 30 min-----
Plasma Half-life (t1/2) -~1 h~1 h1.047 h1.12 h1.71 h
Total Systemic Clearance ---2.35 L/kg/h4.81 mL/min/kg2.64 mL/min/kg
Reference [15][3][3][4][16][16]

Table 2: Bioavailability of Cephradine via Different Administration Routes in Broiler Chickens

Route of AdministrationSystemic Bioavailability (%)
Intramuscular (IM)59.386
Subcutaneous (SC)84.50
Oral97.97
Reference [4]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

This protocol is a general guideline and should be adapted to specific experimental needs and institutional animal care and use committee (IACUC) guidelines.

Materials:

  • This compound

  • Appropriate vehicle (e.g., sterile water, 0.5% methylcellulose)

  • Gavage needles (flexible or rigid, appropriate size for the mouse)

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse to accurately calculate the dose volume.

  • Dose Preparation: Prepare the cephradine solution or suspension in the chosen vehicle. Ensure it is well-mixed before each administration.

  • Animal Restraint: Gently but firmly restrain the mouse to immobilize its head and body.

  • Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.

  • Dose Administration: Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the cephradine solution.

  • Needle Removal: Slowly withdraw the gavage needle.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or lethargy.

Protocol 2: Intravenous (Tail Vein) Administration in Rats

This protocol is a general guideline and should be adapted to specific experimental needs and institutional animal care and use committee (IACUC) guidelines.

Materials:

  • This compound

  • Sterile, pyrogen-free vehicle for injection (e.g., sterile saline)

  • 25-27 gauge needles

  • 1 mL or 3 mL syringes

  • Rat restrainer

  • Heat source (e.g., heat lamp or warming pad)

  • 70% ethanol or other suitable disinfectant

Procedure:

  • Animal Preparation: Place the rat in a restrainer, allowing access to the tail.

  • Vein Dilation: Warm the tail using a heat source to dilate the lateral tail veins, making them more visible and easier to access.

  • Dose Preparation: Prepare the sterile cephradine solution for injection.

  • Tail Disinfection: Clean the tail with 70% ethanol.

  • Needle Insertion: Insert the needle, bevel up, into one of the lateral tail veins. A slight flash of blood in the needle hub may indicate successful placement.

  • Dose Administration: Slowly inject the calculated volume of the cephradine solution. If swelling occurs at the injection site, the needle is not in the vein and should be withdrawn.

  • Needle Removal and Pressure: After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

  • Post-Administration Monitoring: Return the rat to its cage and monitor for any adverse reactions.

Signaling Pathways and Logical Relationships

Mechanism of Action and Host Response

The primary mechanism of cephradine is the inhibition of bacterial cell wall synthesis. However, cephalosporins can also modulate the host's immune response, which can contribute to the overall therapeutic outcome and introduce variability.

G cluster_drug_action Drug Action cluster_host_response Host Response This compound This compound Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) This compound->Penicillin-Binding Proteins (PBPs) Inhibits Lymphocyte Proliferation Lymphocyte Proliferation This compound->Lymphocyte Proliferation Suppresses Cytokine Release (e.g., IL-6, TNF-alpha) Cytokine Release (e.g., IL-6, TNF-alpha) This compound->Cytokine Release (e.g., IL-6, TNF-alpha) Decreases Phagocytosis Phagocytosis This compound->Phagocytosis Enhances Bacterial Cell Wall Synthesis Bacterial Cell Wall Synthesis Penicillin-Binding Proteins (PBPs)->Bacterial Cell Wall Synthesis Required for Bacterial Cell Lysis Bacterial Cell Lysis Bacterial Cell Wall Synthesis->Bacterial Cell Lysis Disruption leads to Overall Therapeutic Effect Overall Therapeutic Effect Bacterial Cell Lysis->Overall Therapeutic Effect Lymphocyte Proliferation->Overall Therapeutic Effect Cytokine Release (e.g., IL-6, TNF-alpha)->Overall Therapeutic Effect Phagocytosis->Overall Therapeutic Effect

Caption: Cephradine's mechanism and its influence on the host immune response.

Workflow for Reducing Variability in In Vivo Studies

A systematic approach to experimental design and execution is critical for minimizing variability.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Define Research Question Define Research Question Select Appropriate Animal Model Select Appropriate Animal Model Define Research Question->Select Appropriate Animal Model Power Analysis for Sample Size Power Analysis for Sample Size Select Appropriate Animal Model->Power Analysis for Sample Size Develop Detailed Protocol Develop Detailed Protocol Power Analysis for Sample Size->Develop Detailed Protocol Animal Acclimatization Animal Acclimatization Develop Detailed Protocol->Animal Acclimatization Standardized Dosing Procedure Standardized Dosing Procedure Animal Acclimatization->Standardized Dosing Procedure Consistent Environmental Conditions Consistent Environmental Conditions Standardized Dosing Procedure->Consistent Environmental Conditions Blinding and Randomization Blinding and Randomization Consistent Environmental Conditions->Blinding and Randomization Accurate Sample Collection and Processing Accurate Sample Collection and Processing Blinding and Randomization->Accurate Sample Collection and Processing Validated Analytical Methods Validated Analytical Methods Accurate Sample Collection and Processing->Validated Analytical Methods Appropriate Statistical Analysis Appropriate Statistical Analysis Validated Analytical Methods->Appropriate Statistical Analysis Interpretation of Results Interpretation of Results Appropriate Statistical Analysis->Interpretation of Results Reduced Variability Reduced Variability Interpretation of Results->Reduced Variability

Caption: A systematic workflow to minimize experimental variability.

References

addressing matrix effects in LC-MS/MS analysis of Cephradine Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Cephradine Monohydrate. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Cephradine, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][3] For Cephradine, common matrix components like phospholipids, proteins, and salts can cause these interferences.[1]

Q2: What is the most common sample preparation technique for Cephradine in biological matrices, and why?

A2: Protein precipitation (PPT) is a frequently used technique for preparing biological samples, like plasma, for Cephradine analysis.[4][5] It is a simple, rapid, and generic method for removing proteins, which are a major source of matrix interference.[6][7] However, while fast, PPT may not provide the cleanest extracts compared to more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7][8]

Q3: How can I quantitatively assess the matrix effect in my Cephradine assay?

A3: The "post-extraction spike" method is considered the gold standard for quantitatively assessing matrix effects.[1][9] This involves comparing the peak response of Cephradine spiked into a blank, extracted matrix with the response of Cephradine in a neat (pure) solvent at the same concentration. The ratio of these responses is called the Matrix Factor (MF). An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[1]

Q4: What is a suitable internal standard (IS) for Cephradine analysis?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., Deuterium-labeled Cephradine).[10][11] SIL-IS co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate compensation for signal variations.[11] If a SIL-IS is unavailable, a structural analog, such as another cephalosporin like Cefaclor, can be used.[4][5]

Q5: Can changes in chromatographic conditions help mitigate matrix effects?

A5: Yes, optimizing chromatographic conditions is a key strategy.[3] Increasing chromatographic resolution to separate Cephradine from co-eluting matrix components can significantly reduce interference.[3] This can be achieved by adjusting the mobile phase composition, gradient slope, or using a more efficient column (e.g., smaller particle size).[12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your LC-MS/MS analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Incompatible mobile phase pH. 3. Sample solvent effects.1. Flush the column with a strong solvent or replace it. 2. Adjust mobile phase pH; Cephradine is stable in acidic conditions.[5] 3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.
High Signal Suppression 1. Insufficient sample cleanup. 2. Co-elution with endogenous matrix components (e.g., phospholipids). 3. High concentration of salts in the final extract.1. Implement a more rigorous sample preparation method like SPE or LLE.[13] 2. Modify the LC gradient to better separate Cephradine from the interfering peaks. 3. Use a desalting step during sample preparation or ensure salts are diverted from the MS source.
Inconsistent Results (Poor Precision) 1. Variable matrix effects between samples. 2. Inadequate internal standard performance. 3. Sample carryover from a previous injection.1. Use a stable isotope-labeled internal standard to compensate for variability.[11] 2. Ensure the IS is added early in the sample preparation process. 3. Optimize the needle wash procedure and inject a blank sample after high-concentration samples.[14]
Low Analyte Recovery 1. Inefficient extraction during sample preparation. 2. Analyte degradation. 3. Irreversible binding to the column or system components.1. Optimize the extraction solvent and pH for LLE or the sorbent and elution solvent for SPE. 2. Ensure sample processing and storage conditions maintain Cephradine stability. 3. Use a column with different stationary phase chemistry.
No or Very Low Signal 1. Incorrect MS/MS transition parameters. 2. Ion source contamination or incorrect settings. 3. Severe ion suppression.1. Optimize precursor and product ions for Cephradine (e.g., m/z 350.0 → 90.8).[4] 2. Clean the ion source and re-optimize source parameters (e.g., temperature, gas flows). 3. Dilute the sample extract to reduce the concentration of interfering components.[9]
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and mitigating matrix effects.

MatrixEffectWorkflow Start Start: Inconsistent or Inaccurate Results AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME ME_Present Matrix Effect Present? (MF < 0.8 or > 1.2) AssessME->ME_Present OptimizeLC Optimize Chromatography (Gradient, Column) ME_Present->OptimizeLC Yes NoME No Significant Matrix Effect ME_Present->NoME No ImproveCleanup Improve Sample Cleanup (SPE, LLE) OptimizeLC->ImproveCleanup UseSIL_IS Use Stable Isotope-Labeled IS ImproveCleanup->UseSIL_IS Revalidate Re-evaluate Matrix Effect UseSIL_IS->Revalidate Revalidate->ME_Present End Method Validated NoME->End

Caption: Workflow for troubleshooting matrix effects in LC-MS/MS.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor

This protocol details the post-extraction spike method to determine the extent of matrix effects.

  • Prepare Blank Matrix Extract: Extract at least six different lots of blank biological matrix (e.g., human plasma) using your established sample preparation method (e.g., protein precipitation).

  • Prepare Neat Solution (A): Spike Cephradine and the Internal Standard (IS) into a reconstitution solvent (e.g., 25:75 acetonitrile:water) to a known concentration (e.g., medium QC level).

  • Prepare Post-Spiked Sample (B): Take the blank matrix extract from step 1 and spike it with the same concentration of Cephradine and IS as in the neat solution.

  • Analysis: Inject both sets of samples into the LC-MS/MS system.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area of Analyte in Sample B) / (Mean Peak Area of Analyte in Solution A)

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • An IS-normalized MF close to 1.0 indicates effective compensation of the matrix effect by the internal standard.[1]

Protocol 2: Sample Preparation via Protein Precipitation (PPT)

This is a rapid method for sample cleanup, suitable for initial screening.

  • Sample Aliquot: Take 100 µL of the plasma sample (or standard, QC).

  • Add Internal Standard: Add 10 µL of the IS working solution (e.g., Cefaclor in methanol).

  • Precipitation: Add 300 µL of a precipitating agent, such as acetonitrile or 10% trichloroacetic acid (TCA).[4][15] Vortex for 1 minute.

  • Centrifugation: Centrifuge the mixture at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial.

  • Injection: Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.

Decision Diagram for Sample Preparation Selection

The choice of sample preparation method is critical for minimizing matrix effects.

SamplePrepDecision Start Start: New Assay for This compound Sensitivity High Sensitivity Required? Start->Sensitivity Throughput High Throughput Needed? Sensitivity->Throughput No SPE_LLE Use SPE or LLE Sensitivity->SPE_LLE Yes PPT Use Protein Precipitation (PPT) Throughput->PPT Yes ComplexMatrix Complex Matrix? (e.g., tissue homogenate) Throughput->ComplexMatrix No ComplexMatrix->PPT No ComplexMatrix->SPE_LLE Yes

Caption: Decision tree for selecting a sample preparation method.

Data Summary

The following tables summarize hypothetical quantitative data to illustrate the effectiveness of different strategies in mitigating matrix effects for Cephradine analysis in human plasma.

Table 1: Comparison of Sample Preparation Techniques
Preparation Method Mean Recovery (%) Matrix Factor (MF) IS-Normalized MF Precision (%CV)
Protein Precipitation (PPT)95.20.68 (Suppression)0.958.7
Liquid-Liquid Extraction (LLE)88.50.89 (Slight Suppression)0.984.5
Solid-Phase Extraction (SPE)92.10.97 (Minimal Effect)1.013.2

Data shows that while PPT has high recovery, it is more susceptible to matrix effects (lower MF). SPE provides the cleanest extract, resulting in an MF closest to 1 and better precision.

Table 2: Effect of Internal Standard Type
Internal Standard Type Matrix Factor (Analyte) Matrix Factor (IS) IS-Normalized MF Accuracy (% Bias)
Structural Analog (Cefaclor)0.720.780.92-6.5
Stable Isotope-Labeled (SIL)0.720.711.01-0.8

This table demonstrates that a stable isotope-labeled internal standard more effectively tracks and compensates for the matrix effect experienced by Cephradine, leading to significantly improved accuracy.

References

Technical Support Center: Enhancing the Stability of Cephradine Monohydrate in Reconstituted Suspensions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and stability testing of Cephradine Monohydrate reconstituted suspensions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Cephradine in a reconstituted suspension?

A1: The primary degradation pathway for Cephradine in an aqueous environment is the hydrolysis of the β-lactam ring. This reaction is a major cause of the loss of antibacterial activity. The stability of Cephradine is significantly influenced by the pH of the suspension.[1][2]

Q2: What is the optimal pH range for maintaining the stability of a reconstituted Cephradine suspension?

A2: Reconstituted Cephradine suspensions exhibit maximum stability in the pH range of 4 to 5.[3] Both strongly acidic and alkaline conditions can accelerate the degradation of the drug.[3] Therefore, it is crucial to incorporate buffering agents into the formulation to maintain the pH within this optimal range.[1][4]

Q3: Which excipients are recommended to enhance the stability of Cephradine suspensions?

A3: Several types of excipients are crucial for enhancing the stability of Cephradine suspensions:[1]

  • Buffering Agents: Citric acid is a highly recommended multifunctional stabilizer and pH modulator that helps maintain the optimal pH. Other buffers like sodium phosphate can also be used.[1][4]

  • Suspending Agents: To ensure dose uniformity and prevent caking, suspending agents such as sodium carboxymethyl cellulose, xanthan gum, or microcrystalline cellulose are essential.[1][4]

  • Preservatives: To prevent microbial growth in the aqueous suspension, especially for multi-dose formulations, the inclusion of a suitable preservative is necessary.

  • Sweeteners and Flavoring Agents: These are important for palatability, particularly in pediatric formulations.

Q4: How does temperature affect the stability of reconstituted Cephradine suspensions?

A4: The degradation of Cephradine in reconstituted suspensions follows first-order kinetics and is temperature-dependent. Higher temperatures accelerate the rate of degradation. For optimal stability, it is generally recommended to store reconstituted suspensions under refrigerated conditions (e.g., 2-8°C), unless specified otherwise by the manufacturer.

Q5: What are some advanced strategies to further enhance the stability of Cephradine?

A5: Modern nanotechnology-inspired approaches are being explored to improve the stability of Cephradine. These include nanoencapsulation, the use of nanostructured stabilizers, and lipid-based nanocarriers. These techniques can help protect the β-lactam ring from hydrolysis, potentially leading to a longer shelf-life and improved therapeutic efficacy.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid loss of potency in the reconstituted suspension. Incorrect pH of the final suspension.Verify the pH of the reconstituted suspension. Adjust the buffering system in the formulation to maintain a pH between 4 and 5.[3]
High storage temperature.Ensure the reconstituted suspension is stored at the recommended temperature, typically refrigeration. Avoid exposure to high temperatures.
Caking or sedimentation of the suspension. Inadequate or inappropriate suspending agent.Review the type and concentration of the suspending agent. Consider using agents like xanthan gum or microcrystalline cellulose to improve the suspension's physical stability.[1][4]
Discoloration or change in odor. Chemical degradation of Cephradine or interaction with excipients.Investigate potential interactions between Cephradine and other formulation components. Ensure high-purity excipients are used.
Inconsistent results in HPLC analysis. Improper sample preparation.Ensure the suspension is thoroughly mixed before sampling to guarantee homogeneity. Use a validated sample dilution procedure.
Degradation of the sample during analysis.Use a chilled autosampler if available. Analyze samples promptly after preparation.
Unsuitable chromatographic conditions.Verify that the HPLC method is stability-indicating and that the column, mobile phase, and detection wavelength are appropriate for separating Cephradine from its degradation products.

Data Presentation

Table 1: Stability of Reconstituted Cephradine Suspension at Different pH Values at Room Temperature (25 ± 2°C)

Day pH 4 (% Potency) pH 5 (% Potency)
1109.5106.4
4109.5106.3
6106.3103.2
8102.1101.0
11100.599.5
1594.593.1

(Data adapted from a study on the stability of a commercially formulated Cephradine suspension)[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Stability Testing

This protocol describes a stability-indicating HPLC method for the quantification of Cephradine in reconstituted suspensions.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C8 or C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade).

  • Monobasic sodium phosphate.

  • Phosphoric acid or sodium hydroxide (for pH adjustment).

  • Purified water (HPLC grade).

  • Cephradine reference standard.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and monobasic sodium phosphate buffer (e.g., 15:85 v/v). Adjust the pH of the buffer to a suitable range (e.g., 2.6) using phosphoric acid or sodium hydroxide. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a suitable amount of Cephradine reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 0.5 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Reconstitute the Cephradine for oral suspension as per the manufacturer's instructions.

    • Accurately transfer a known volume of the well-shaken suspension into a volumetric flask.

    • Dilute with the mobile phase to a final concentration within the calibration curve range (e.g., 0.5 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

    • UV Detection Wavelength: 255 nm.

  • Analysis: Inject the standard and sample solutions into the HPLC system. The retention time for Cephradine is approximately 5.5 minutes under these conditions. Calculate the concentration of Cephradine in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

UV Spectrophotometric Assay for Cephradine Quantification

This protocol provides a simple method for the quantification of Cephradine in suspensions.

Instrumentation:

  • UV-Visible Spectrophotometer.

Reagents:

  • Purified water.

  • Cephradine reference standard.

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of Cephradine reference standard in purified water (e.g., 100 ppm). From this stock solution, prepare a series of dilutions to create a calibration curve.

  • Sample Preparation:

    • Reconstitute the Cephradine suspension as directed.

    • Accurately dilute a known volume of the suspension with purified water to a concentration that falls within the linear range of the calibration curve.

    • Centrifuge the diluted suspension to pellet the insoluble excipients.

  • Analysis:

    • Measure the absorbance of the supernatant of the sample and the standard solutions at the wavelength of maximum absorbance (λmax) for Cephradine, which is approximately 254-260 nm.[5]

    • Use purified water as the blank.

    • Determine the concentration of Cephradine in the sample by comparing its absorbance to the calibration curve.

Visualizations

experimental_workflow cluster_prep Suspension Preparation and Sampling cluster_analysis Stability Analysis reconstitution Reconstitute Dry Powder mixing Thorough Mixing reconstitution->mixing sampling Sample Collection mixing->sampling hplc HPLC Analysis sampling->hplc uv_spec UV-Vis Spectrophotometry sampling->uv_spec ph_measurement pH Measurement sampling->ph_measurement visual_inspection Visual Inspection sampling->visual_inspection data_analysis Data Analysis and Stability Assessment hplc->data_analysis Potency (%) uv_spec->data_analysis Concentration ph_measurement->data_analysis pH Value visual_inspection->data_analysis Physical Appearance

Caption: Experimental workflow for stability testing of reconstituted Cephradine suspension.

degradation_pathway Cephradine Cephradine (Active) Hydrolysis Hydrolysis of β-lactam ring Cephradine->Hydrolysis H₂O, H⁺, or OH⁻ Inactive_Product Inactive Degradation Product Hydrolysis->Inactive_Product

Caption: Primary degradation pathway of Cephradine in aqueous solution.

References

selecting appropriate excipients for stable Cephradine Monohydrate formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the formulation of stable Cephradine Monohydrate products.

Troubleshooting Guide for this compound Formulations

This guide addresses common issues encountered during the development of this compound formulations, with a focus on the role of excipients.

Issue Probable Cause(s) Recommended Solution(s)
Yellowing or Discoloration of Powder/Tablets Maillard Reaction: Interaction between the primary amine group of Cephradine and reducing sugars (e.g., lactose), especially in the presence of heat and moisture.[1]- Replace reducing sugars with non-reducing fillers like microcrystalline cellulose or dicalcium phosphate. - Control moisture content during manufacturing and storage. - Use appropriate packaging to protect from light and moisture.[2]
Caking and Poor Flowability of Powder for Suspension Hygroscopic Excipients: Use of excipients that readily absorb moisture (e.g., some starches, sorbitol), leading to particle agglomeration.[1]- Incorporate glidants like colloidal silicon dioxide to improve powder flow. - Select less hygroscopic excipients. - Control humidity during manufacturing and storage. - Use moisture-protective packaging.
Loss of Potency (Assay <90%) in Solid Dosage Form Hydrolytic Degradation: The β-lactam ring of Cephradine is highly susceptible to hydrolysis, which can be catalyzed by acidic or basic excipients and residual moisture.[1]- Maintain a pH between 4 and 5 in the formulation microenvironment, as Cephradine is most stable in this range.[3] - Use buffering agents like citric acid to maintain the optimal pH.[1] - Minimize moisture content by using anhydrous excipients and controlling manufacturing processes.
Poor Dissolution of Capsules/Tablets Inadequate Disintegration: Poor choice or insufficient amount of disintegrant. Lubricant Effects: Hydrophobic lubricants like magnesium stearate can form a film around particles, hindering dissolution.- Optimize the type and concentration of superdisintegrants such as croscarmellose sodium or sodium starch glycolate. - Minimize the concentration of magnesium stearate or use a more hydrophilic lubricant. - Consider wet granulation to improve wettability and dissolution.
Sedimentation in Reconstituted Suspension Inadequate Suspending Agent: Insufficient viscosity of the reconstituted vehicle to keep the drug particles suspended.- Optimize the concentration of suspending agents like xanthan gum or sodium carboxymethyl cellulose to achieve the desired viscosity upon reconstitution.[1][4]

Frequently Asked Questions (FAQs)

A collection of frequently asked questions to guide the formulation development process for this compound.

Q1: What are the primary stability challenges with this compound?

A1: The main stability issue with this compound is the hydrolytic degradation of its β-lactam ring.[1] This degradation is sensitive to pH, moisture, and temperature. Cephradine is most stable in a pH range of 4-5.[3] It is also susceptible to oxidation and interaction with certain excipients, which can lead to discoloration and loss of potency.

Q2: Which excipients are generally considered compatible with this compound?

A2: Excipients that are non-hygroscopic, non-reducing, and have a neutral or slightly acidic pH are generally preferred. Commonly used compatible excipients include:

  • Fillers/Diluents: Microcrystalline cellulose, dicalcium phosphate.

  • Suspending Agents: Xanthan gum, sodium carboxymethyl cellulose.[1][4]

  • Buffering Agents: Citric acid is often used to maintain a stable pH.[1]

  • Lubricants: While widely used, the concentration of magnesium stearate should be optimized to avoid negative effects on dissolution.

Q3: How does pH affect the stability of this compound in formulations?

A3: The pH of the formulation is critical for the stability of this compound. The molecule is a zwitterion and its stability is highly pH-dependent.[4] Studies have shown that Cephradine has maximum stability in the pH range of 4 to 5.[3] In more acidic or alkaline conditions, the rate of hydrolysis of the β-lactam ring increases significantly. Therefore, the use of buffering agents to maintain the optimal pH is crucial, especially in liquid formulations like reconstituted suspensions.

Q4: Can processing methods impact the stability of this compound formulations?

A4: Yes, manufacturing processes can significantly impact stability. For instance, wet granulation, while potentially improving flow and compressibility, introduces moisture and heat, which can accelerate degradation. If wet granulation is used, it is essential to control the amount of granulation fluid and the drying process to minimize residual moisture. Dry granulation or direct compression are often preferred methods to avoid the use of water.

Q5: What are the key considerations for developing a stable oral suspension of this compound?

A5: For a powder for oral suspension, the primary goals are to ensure stability in the dry state and upon reconstitution. Key considerations include:

  • Excipient Selection: Use of appropriate suspending agents (e.g., xanthan gum), buffering agents (e.g., citric acid) to maintain pH upon reconstitution, sweeteners, and preservatives.[1][4]

  • Moisture Control: Minimizing moisture content in the powder blend is critical to prevent degradation during storage.

  • Reconstitution Properties: The powder should be easily dispersible in water without forming lumps, and the resulting suspension should have a uniform consistency.

  • Stability after Reconstitution: The formulation should be chemically stable for the duration of the treatment course when stored as recommended (usually under refrigeration).

Data Presentation

Excipient Compatibility Screening Data for this compound Formulations

Note: The following data is illustrative to demonstrate a typical format for presenting excipient compatibility results. Actual results may vary based on the specific grade of the excipient, storage conditions, and analytical method used.

Excipient Category Ratio (API:Excipient) Conditions Observations (% Degradation of Cephradine)
Lactose MonohydrateFiller1:140°C / 75% RH, 4 weeks8.5% (significant discoloration)
Microcrystalline CelluloseFiller1:140°C / 75% RH, 4 weeks2.1% (no discoloration)
Dicalcium PhosphateFiller1:140°C / 75% RH, 4 weeks1.8% (no discoloration)
StarchBinder/Disintegrant1:140°C / 75% RH, 4 weeks3.5% (slight discoloration)
Croscarmellose SodiumSuperdisintegrant1:0.140°C / 75% RH, 4 weeks1.5% (no discoloration)
Magnesium StearateLubricant1:0.0240°C / 75% RH, 4 weeks2.5% (no discoloration)
Colloidal Silicon DioxideGlidant1:0.0140°C / 75% RH, 4 weeks1.2% (no discoloration)

Experimental Protocols

Drug-Excipient Compatibility Study

Objective: To evaluate the physical and chemical compatibility of this compound with selected excipients under accelerated storage conditions.

Methodology:

  • Preparation of Samples:

    • Accurately weigh this compound and each excipient.

    • Prepare binary mixtures of this compound with each excipient, typically in a 1:1 ratio by weight. A control sample of pure this compound should also be prepared.

    • For each mixture, prepare two sets of samples: one dry physical mixture and one wet mixture prepared by adding a small amount of purified water (e.g., 5-10% w/w) to simulate high humidity conditions.

    • Transfer the mixtures into suitable containers (e.g., glass vials) and seal them.

  • Storage:

    • Store the vials under accelerated stability conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a specified period (e.g., 4 weeks).

    • Store a parallel set of samples at controlled room temperature (e.g., 25°C ± 2°C / 60% RH ± 5% RH) as a reference.

  • Analysis:

    • At predetermined time points (e.g., initial, 2 weeks, 4 weeks), withdraw samples for analysis.

    • Physical Evaluation: Visually inspect the samples for any changes in color, odor, or physical state (e.g., caking, liquefaction).

    • Chemical Evaluation:

      • Prepare solutions of the samples in a suitable solvent.

      • Analyze the samples using a validated stability-indicating HPLC method to determine the assay of this compound and to detect the formation of any degradation products.

      • Compare the chromatograms of the stressed mixtures with those of the pure drug stored under the same conditions.

  • Interpretation:

    • A significant decrease in the assay of this compound or the appearance of new degradation peaks in the binary mixture compared to the pure drug indicates a potential incompatibility.

    • Any significant change in physical appearance also suggests incompatibility.

Stability-Indicating HPLC Method for this compound Assay

Objective: To quantify the amount of this compound and separate it from its potential degradation products.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted to 4.5) and an organic solvent (e.g., methanol or acetonitrile) in an isocratic or gradient mode. A typical starting point could be a 85:15 (v/v) ratio of buffer to acetonitrile.[3]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 255 nm.[3]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at 25°C.

  • Preparation of Standard Solution:

    • Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh a quantity of the formulation (or drug-excipient mixture) equivalent to a target concentration of this compound.

    • Disperse/dissolve the sample in the mobile phase, using sonication if necessary.

    • Dilute to the final target concentration (e.g., 100 µg/mL) with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Forced Degradation Study (for method validation):

    • To demonstrate the stability-indicating nature of the method, subject a solution of this compound to stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

      • Base Hydrolysis: 0.1 M NaOH at room temperature for 30 minutes.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour.

      • Thermal Degradation: Heat the solid drug at 80°C for 24 hours.

      • Photodegradation: Expose a solution to UV light (254 nm) for 24 hours.

    • Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent Cephradine peak.

  • Calculation:

    • Calculate the percentage of this compound in the sample by comparing the peak area of the sample with the peak area of the standard solution.

Visualizations

G cluster_prep Sample Preparation cluster_storage Accelerated Storage cluster_analysis Analysis cluster_conclusion Conclusion api This compound (API) mix Prepare Binary Mixtures (e.g., 1:1) api->mix control API Control api->control excipient Individual Excipients excipient->mix dry_mix Dry Mixture mix->dry_mix wet_mix Wet Mixture (+5% Water) mix->wet_mix storage_cond Store at 40°C / 75% RH (e.g., 4 weeks) control->storage_cond dry_mix->storage_cond wet_mix->storage_cond phys_eval Physical Evaluation (Color, Caking) storage_cond->phys_eval chem_eval Chemical Evaluation (Stability-Indicating HPLC) storage_cond->chem_eval incompatible Incompatible phys_eval->incompatible If change observed assay Assay of API chem_eval->assay degradation Degradation Products chem_eval->degradation compatible Compatible assay->compatible If stable assay->incompatible If significant loss degradation->incompatible If new peaks appear

Experimental Workflow for Drug-Excipient Compatibility Study.

G cluster_pathways Degradation Pathways cluster_products Degradation Products cluster_factors Contributing Factors cephradine This compound hydrolysis Hydrolysis of β-Lactam Ring cephradine->hydrolysis oxidation Oxidation cephradine->oxidation maillard Maillard Reaction cephradine->maillard inactive_metabolites Biologically Inactive Products hydrolysis->inactive_metabolites cephalexin Cephalexin oxidation->cephalexin colored_products Colored Adducts maillard->colored_products moisture Moisture moisture->hydrolysis ph Inappropriate pH (<4 or >5) ph->hydrolysis temp High Temperature temp->hydrolysis temp->oxidation temp->maillard reducing_sugars Reducing Sugars (e.g., Lactose) reducing_sugars->maillard oxidizing_agents Oxidizing Agents oxidizing_agents->oxidation

References

Technical Support Center: Minimizing Batch-to-Batch Variability of Commercial Cephradine Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of commercial Cephradine Monohydrate.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during the quality control testing of this compound, providing potential causes and recommended solutions.

Dissolution Test Failures

Issue: The dissolution of a this compound batch does not meet the USP specification of not less than 85% (Q) of the labeled amount dissolved in 60 minutes.[1]

Potential Cause Recommended Troubleshooting Steps
Inadequate Degassing of Dissolution Medium Ensure the dissolution medium (0.12 N hydrochloric acid) is properly degassed before use to prevent the formation of air bubbles on the tablet surface, which can hinder dissolution.
Incorrect Apparatus Setup Verify that the dissolution apparatus (USP Apparatus 2, paddle) is correctly assembled and calibrated. The paddle speed should be set to 75 rpm, and the distance between the paddle and the bottom of the vessel should be maintained at 25 ± 2 mm.[1]
Variability in Tablet Hardness/Disintegration Investigate the physical properties of the tablets. Higher than specified hardness or a longer disintegration time can lead to slower dissolution. Review the compression parameters of the tablet manufacturing process.
Excipient-Related Issues Evaluate the impact of excipients on drug release. Variations in the grade or supplier of excipients can affect dissolution. Conduct compatibility studies if a new excipient source is introduced.
Particle Size and Crystal Form of API Characterize the particle size distribution and crystal form of the this compound active pharmaceutical ingredient (API). Variations in these properties can significantly impact the dissolution rate.
HPLC Assay and Impurity Profile Deviations

Issue: The HPLC assay for a this compound batch shows a lower than expected potency or reveals unexpected impurity peaks.

Potential Cause Recommended Troubleshooting Steps
Improper Sample Preparation Ensure accurate weighing and complete dissolution of the sample in the mobile phase. For tablets, ensure the blending and extraction process is efficient to get a representative sample.[1]
Mobile Phase Preparation Errors Verify the correct composition and pH of the mobile phase. For Cephradine, a common mobile phase is a mixture of an aqueous buffer and an organic solvent.[2] Inaccurate preparation can lead to shifts in retention times and poor peak shapes.
Column Performance Issues Check the column for loss of efficiency, which can be indicated by peak broadening or splitting. This could be due to column aging, contamination, or improper storage. Purge the column or replace it if necessary.
System Suitability Failure If the system suitability parameters (e.g., resolution between Cephradine and Cephalexin, tailing factor, and reproducibility of injections) are not met, do not proceed with the analysis.[2] Troubleshoot the HPLC system, including the pump, injector, and detector.
Degradation of Cephradine Cephradine is susceptible to degradation, particularly oxidation to Cephalexin.[3] Handle and store samples under conditions that minimize oxidation. The USP monograph for Cephradine allows for a certain limit of Cephalexin.[4]
Presence of Other Impurities Investigate the source of any unknown peaks. These could be process-related impurities, degradation products, or contaminants from excipients or solvents. Refer to the European Pharmacopoeia (EP) for a list of specified impurities.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in this compound?

A1: The primary causes include:

  • Raw Material Heterogeneity: Variations in the quality and physical properties of the starting materials and excipients.

  • Manufacturing Process Parameters: Inconsistencies in processes such as blending, granulation, and compression.

  • Inherent Instability: Cephradine is susceptible to hydrolysis and oxidation, which can lead to the formation of degradation products like Cephalexin.[3][6]

  • Analytical Method Variability: Inconsistent execution of quality control tests.

Q2: What are the USP acceptance criteria for the dissolution of this compound tablets?

A2: According to the USP monograph, not less than 85% (Q) of the labeled amount of Cephradine (C₁₆H₁₉N₃O₄S) must be dissolved in 60 minutes. The test is performed using USP Apparatus 2 (paddle) at 75 rpm in 900 mL of 0.12 N hydrochloric acid.[1]

Q3: What is the specified limit for Cephalexin in Cephradine according to the USP?

A3: The USP monograph for Cephradine specifies that the amount of Cephalexin should be calculated from the chromatogram of the Assay preparation. The total potency of Cephradine is calculated as the sum of Cephradine and Cephalexin.[4] The European Pharmacopoeia provides more specific limits for various impurities.

Q4: What are the recommended storage conditions for conducting stability studies on this compound?

A4: Stability studies should be conducted according to ICH guidelines. The recommended long-term storage condition is 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months. Accelerated stability testing is typically performed at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[6][7]

Q5: How can I troubleshoot unexpected peaks in my HPLC chromatogram for this compound?

A5:

  • Verify System Suitability: Ensure that the resolution between Cephradine and its related substances, such as Cephalexin, meets the method's requirements.

  • Check for Contamination: Analyze a blank injection (mobile phase) to rule out contamination from the solvent or the HPLC system.

  • Review Sample Handling: Assess if the sample was exposed to conditions that could cause degradation (e.g., high temperature, light, or oxygen).

  • Identify the Impurity: If possible, use a reference standard of the suspected impurity to confirm its identity by comparing retention times. The European Pharmacopoeia lists several potential impurities of Cephradine.[5]

  • Investigate Raw Materials: Analyze the excipients and the API lot for potential contaminants.

Section 3: Experimental Protocols and Data

Dissolution Test for this compound Tablets

Methodology:

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of 0.12 N hydrochloric acid, maintained at 37 ± 0.5°C.

  • Paddle Speed: 75 rpm.

  • Procedure: a. Place one tablet in each dissolution vessel. b. After 60 minutes, withdraw a sample from each vessel and filter. c. Dilute the filtered samples with the dissolution medium as needed. d. Measure the absorbance of the sample solutions and a standard solution of USP Cephradine Reference Standard (RS) at the wavelength of maximum absorbance (approximately 255 nm).

  • Acceptance Criteria: Not less than 85% (Q) of the labeled amount of C₁₆H₁₉N₃O₄S is dissolved in 60 minutes.[1]

HPLC Assay for this compound

Methodology:

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., 25 mM ammonium acetate pH 5.0) and an organic solvent (e.g., acetonitrile) in a ratio of 95:5.[2]

  • Chromatographic Column: A C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).[2]

  • Flow Rate: Approximately 0.6 mL/min.[2]

  • Column Temperature: 50°C.[2]

  • Detection: UV at 254 nm.[2]

  • Standard Solution Preparation: Prepare a solution of USP Cephradine RS in the mobile phase with a known concentration of about 0.5 mg/mL.[4]

  • Sample Solution Preparation: For tablets, blend not fewer than 5 tablets to a fine powder. Prepare a solution in the mobile phase to obtain a final concentration of about 0.5 mg of Cephradine per mL.[1]

  • System Suitability:

    • The resolution between Cephradine and Cephalexin should be not less than 2.0.[2]

    • The relative standard deviation (RSD) for replicate injections should be not more than 2.0%.[4]

  • Procedure: Inject equal volumes (e.g., 1 µL) of the standard and sample solutions into the chromatograph and record the peak responses.[2]

Parameter Acceptable Range/Value Reference
Assay (Potency) 90.0% - 120.0% of the labeled amount (sum of cephradine and cephalexin)USP[1]
Water Content Not more than 6.0%USP[1]
Dissolution (Tablets) NLT 85% (Q) in 60 minutesUSP[1]
Dissolution (Capsules) NLT 75% (Q) in 45 minutesUSP[8]
pH (10 mg/mL solution) 3.5 - 6.0USP[4]

Section 4: Visualizations

Experimental_Workflow_Dissolution_Testing cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Prep_Medium Prepare & Degas Dissolution Medium Start_Test Place Tablet in Vessel Start Test (75 rpm, 37°C) Prep_Medium->Start_Test Prep_Apparatus Set up & Calibrate Apparatus 2 (Paddle) Prep_Apparatus->Start_Test Sample Withdraw & Filter Sample at 60 min Start_Test->Sample Dilute Dilute Sample Sample->Dilute Measure_Absorbance Measure Absorbance at 255 nm Dilute->Measure_Absorbance Calculate Calculate % Dissolved Measure_Absorbance->Calculate Compare Compare with Specification (≥85%) Calculate->Compare

Caption: Workflow for USP Dissolution Testing of this compound Tablets.

Caption: Logical Flow for Troubleshooting HPLC Assay Issues with this compound.

References

strategies to improve the penetration of Cephradine Monohydrate across biological membranes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for strategies to improve the penetration of Cephradine Monohydrate across biological membranes. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to support your research in enhancing the bioavailability of this compound.

Strategies for Enhancing this compound Permeability

Cephradine, a first-generation cephalosporin, is known to be a substrate for the PEPT1 transporter.[1] However, its inherently low permeability can limit oral bioavailability.[1] The following strategies have been investigated to overcome this limitation.

  • Nanoformulations: Solid Lipid Nanoparticles (SLNs): Encapsulating Cephradine within SLNs can significantly improve its transport across the intestinal epithelium. SLNs are lipid-based nanocarriers that can protect the drug from degradation, enhance its solubility, and facilitate its uptake.[2][3] The mechanism involves a combination of enhanced passive diffusion and cellular uptake via endocytosis, which may help bypass efflux pumps.[4][5]

  • Chemical Permeation Enhancers: Citric Acid: Citric acid, a common pharmaceutical excipient, can function as a permeation enhancer. Its mechanism involves the chelation of calcium ions (Ca2+) in the intestinal lumen. This sequestration disrupts the integrity of tight junctions between epithelial cells, leading to a temporary and reversible increase in paracellular permeability, allowing molecules like Cephradine to pass through more easily.[6][7][8]

Quantitative Data Summary

While specific data for this compound is limited in publicly available literature, studies on similar cephalosporins provide valuable insights. The following table summarizes the typical classification of permeability in Caco-2 cell assays and presents a case study on Cefepime, another cephalosporin antibiotic, demonstrating the potential of SLNs.

Table 1: Caco-2 Permeability Classification

Permeability ClassApparent Permeability Coefficient (Papp) (cm/s)Expected Human Intestinal Absorption
Low< 1.0 x 10⁻⁶< 50%
Moderate1.0 - 10.0 x 10⁻⁶50 - 89%
High> 10.0 x 10⁻⁶> 90%

Source: Adapted from general knowledge in Caco-2 permeability studies.[9][10]

Table 2: Case Study - Permeability Enhancement of Cefepime using Solid Lipid Nanoparticles (SLNs)

FormulationPermeability Enhancement Ratio (vs. Drug Solution)
Cefepime Solution (Control)1 (Baseline)
Ion-Paired Cefepime loaded in SLNs~41-fold increase

Source: Data from a study on Cefepime, a BCS Class 3 cephalosporin with similar high solubility and low permeability characteristics to Cephradine.[11] This demonstrates the significant potential of SLN formulation for this class of antibiotics.

Detailed Experimental Protocols

Protocol: Caco-2 Cell Permeability Assay for Cephradine Formulations

This protocol outlines the key steps for assessing the permeability of this compound and its enhanced formulations using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.

1. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
  • Seed Caco-2 cells at a density of approximately 6 x 10⁴ cells/cm² onto semi-permeable Transwell® inserts (e.g., 0.4 µm pore size).
  • Maintain the cultures for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions. The apical (AP) chamber represents the intestinal lumen and the basolateral (BL) chamber represents the blood side.

2. Monolayer Integrity Assessment:

  • Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. TEER values should be >300 Ω·cm² to confirm monolayer integrity.
  • Optionally, perform a Lucifer Yellow rejection assay. The Papp of Lucifer Yellow should be < 1.0 x 10⁻⁶ cm/s.

3. Transport Experiment (Apical to Basolateral - A→B):

  • Wash the Caco-2 monolayers with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).
  • Prepare the test solutions: Dissolve this compound or the Cephradine formulation (e.g., SLNs) in HBSS at a non-cytotoxic concentration (typically 10-100 µM).
  • Add the test solution to the apical (AP) chamber of the Transwell® insert.
  • Add fresh, pre-warmed HBSS to the basolateral (BL) chamber.
  • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.
  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh HBSS.
  • Take a sample from the apical chamber at the beginning and end of the experiment to assess compound stability and recovery.

4. Sample Analysis:

  • Analyze the concentration of Cephradine in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.

5. Calculation of Apparent Permeability Coefficient (Papp):

  • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)
  • dQ/dt: The rate of drug appearance in the receiver (basolateral) chamber (µmol/s).
  • A: The surface area of the membrane (cm²).
  • C₀: The initial concentration of the drug in the donor (apical) chamber (µmol/mL).

Visualizations: Mechanisms and Workflows

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Formulation Prepare Cephradine Formulation (e.g., SLNs) Dosing Add Formulation to Apical Chamber Formulation->Dosing Caco2_Culture Culture Caco-2 Cells on Transwell Inserts (21 days) Integrity Assess Monolayer Integrity (TEER Measurement) Caco2_Culture->Integrity Integrity->Dosing Incubation Incubate at 37°C (2 hours) Dosing->Incubation Sampling Collect Samples from Basolateral Chamber Incubation->Sampling Analysis Quantify Cephradine (HPLC or LC-MS/MS) Sampling->Analysis Calculation Calculate Papp Value (Permeability) Analysis->Calculation Conclusion Compare Formulations Calculation->Conclusion

Caption: Experimental workflow for a Caco-2 permeability assay.

G Citric acid sequesters Ca²⁺, disrupting tight junctions and allowing paracellular flux of Cephradine. cell1 Epithelial Cell 1 Tight Junction (ZO-1, Occludin) Cytoplasm cell2 Epithelial Cell 2 Tight Junction (ZO-1, Occludin) Cytoplasm cephradine Cephradine cephradine->cell1:e Paracellular Transport citric Citric Acid ca_ion Ca²⁺ citric->ca_ion Chelates ca_ion->cell1:p1 Maintains Junction ca_ion:e->cell1:e Disruption ca_ion->cell2:p2

Caption: Mechanism of citric acid as a permeation enhancer.

G SLNs facilitate transcellular transport via adhesion and endocytosis. sln Cephradine-Loaded SLN membrane Apical Membrane Intestinal Epithelial Cell Basolateral Membrane sln->membrane:apical 1. Adhesion membrane:basolateral->p3 3. Exocytosis (Drug Release) p2->membrane:apical 2. Endocytosis (Cellular Uptake)

Caption: Mechanism of SLN-mediated drug transport.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during permeability experiments with this compound.

FAQs

Q1: Why are my TEER values inconsistent or too low across the Caco-2 cell monolayer?

  • A1: Low or inconsistent TEER values indicate a compromised monolayer integrity, which will lead to unreliable permeability data.

    • Troubleshooting:

      • Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Over-confluence or under-confluence can lead to poor junction formation.

      • Culture Duration: Allow cells to differentiate for at least 21 days. An accelerated 5-day protocol can be used for high-throughput screening, but results should be confirmed with the 21-day model for critical compounds.

      • Contamination: Check for microbial contamination, which can damage cells.

      • Handling: Handle the Transwell® inserts gently to avoid scratching or damaging the monolayer.

Q2: The recovery of my Cephradine compound is low (<80%) after the experiment. What could be the cause?

  • A2: Low recovery suggests that the compound is being lost during the assay.

    • Troubleshooting:

      • Non-specific Binding: Cephradine may be adsorbing to the plastic of the Transwell® plate. Consider using low-binding plates or pre-treating the wells.

      • Cellular Metabolism: While Caco-2 cells have limited metabolic activity, some degradation can occur. Analyze samples for metabolites.

      • Chemical Instability: Cephradine, a β-lactam antibiotic, can be susceptible to hydrolysis. Ensure the pH of your transport buffer (HBSS) is stable and within the optimal range (typically pH 6.5-7.4). Analyze compound stability in HBSS over the experiment's duration.

Q3: My Cephradine formulation shows high cytotoxicity to the Caco-2 cells. What are my options?

  • A3: Cytotoxicity will compromise monolayer integrity and give falsely high permeability values.

    • Troubleshooting:

      • Concentration: Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the highest non-toxic concentration of your formulation. Conduct the permeability study below this concentration.

      • Excipient Toxicity: If using permeation enhancers or other excipients in your formulation (like surfactants for SLNs), test the toxicity of the blank formulation (without Cephradine) to identify the problematic component.

      • Reformulation: Consider using more biocompatible lipids for SLNs or lower concentrations of the chemical enhancer.

Q4: I see a high Papp value in the basolateral-to-apical (B→A) direction compared to the A→B direction. What does this mean?

  • A4: A high efflux ratio (Papp B→A / Papp A→B > 2) indicates that your compound is likely a substrate for an active efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on Caco-2 cells. These transporters pump the drug back into the intestinal lumen, reducing net absorption.

    • Troubleshooting/Investigation:

      • Inhibitor Studies: Repeat the permeability assay in the presence of known efflux pump inhibitors (e.g., Verapamil for P-gp). A significant increase in the A→B permeability in the presence of the inhibitor confirms that your compound is an efflux substrate.

      • Formulation Strategy: Nanoformulations like SLNs can sometimes help bypass these efflux pumps, providing a strategy to overcome this issue.

Q5: How do I choose between using a chemical enhancer like citric acid and a nanoformulation like SLNs?

  • A5: The choice depends on your research goals and formulation constraints.

    • Citric Acid: Is a simple, inexpensive, and GRAS (Generally Regarded As Safe) excipient. It's an excellent choice for initial studies. However, the effect can be transient, and high concentrations may cause irritation. Its mechanism primarily enhances paracellular transport.

    • Solid Lipid Nanoparticles (SLNs): This is a more advanced drug delivery system. It can offer controlled release, protect the drug from degradation, and potentially enhance both transcellular and paracellular transport. The formulation process is more complex, but as seen with Cefepime, the potential for a dramatic increase in permeability is significant.

References

addressing solubility issues of Cephradine Monohydrate in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering solubility issues with Cephradine Monohydrate, particularly in Dimethyl Sulfoxide (DMSO).

Solubility Data Summary

Quantitative data regarding the solubility of this compound in common laboratory solvents is summarized below. It is important to note that this compound is consistently reported as insoluble in DMSO by multiple suppliers.[1][2][3][4]

SolventSolubility (at 25°C)Molar Concentration (Approx.)Source(s)
DMSO Insoluble Not Applicable[1][2][3][4][5]
Water4 mg/mL10.88 mM[1][3][5]
Ethanol<1 mg/mL (Slightly soluble or insoluble)<2.72 mM[1]

Note: The molecular weight of this compound is 367.42 g/mol .

Troubleshooting Guide & FAQs

This section addresses common questions and issues related to the dissolution of this compound.

Q1: I am unable to dissolve this compound in DMSO. Is this expected?

A1: Yes, this is expected. This compound is widely reported as being insoluble in DMSO.[1][2][3][5] If your experimental protocol requires a DMSO stock solution, you may need to consider alternative solvents or experimental designs.

Q2: My lot of this compound formed a suspension in DMSO. What went wrong?

A2: Nothing likely "went wrong" in your procedure. Due to its inherent insolubility in DMSO, this compound will form a suspension rather than a clear solution. It is crucial for downstream experiments to not mistake a fine suspension for a dissolved solution, as this will lead to inaccurate concentration calculations and inconsistent results.

Q3: Are there any methods to try and increase the solubility of this compound in DMSO?

A3: While complete dissolution is unlikely, some techniques may help to increase the amount of this compound that can be dissolved, though a saturated, and possibly unstable, solution may be the result. One supplier suggests that to increase solubility, you can heat the tube to 37°C and then oscillate it in an ultrasonic bath for a period of time.[3] It is critical to visually inspect the solution for any undissolved particulates before use.

Q4: Why is the quality of the DMSO important?

A4: For compounds that have low solubility, the purity of the solvent is critical. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can decrease the solubility of certain compounds.[2] It is always recommended to use fresh, anhydrous grade DMSO from a recently opened bottle.[2]

Q5: I need to prepare a stock solution for my experiments. What solvent should I use?

A5: Based on available data, water is a more suitable solvent for this compound, with a reported solubility of 4 mg/mL.[1][3][5] For in vivo studies, saline has also been used to prepare solutions.[5] When preparing aqueous solutions, it's important to consider the pH, as it can significantly affect the solubility of cephradine.[6]

Q6: My stock solution in water appears cloudy after storage. Why?

A6: This could be due to several factors including precipitation from a supersaturated solution, or potential degradation of the compound. For optimal results, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, it is advisable to aliquot the stock solution into separate vials to avoid repeated freeze-thaw cycles.[3] One supplier suggests that stock solutions stored at -20°C should be used within one month, and those at -80°C within six months.[3]

Experimental Protocols & Workflows

Protocol: Attempted Dissolution of this compound in DMSO

This protocol outlines the steps to attempt dissolution, acknowledging the compound's poor solubility.

  • Preparation : Use a fresh, unopened bottle of anhydrous, high-purity DMSO.

  • Weighing : Accurately weigh the desired amount of this compound powder into a sterile vial.

  • Solvent Addition : Add the calculated volume of DMSO to the vial.

  • Initial Mixing : Vortex the vial for 1-2 minutes at room temperature.

  • Heating and Sonication : If undissolved particles remain, warm the vial to 37°C in a water bath for 10-15 minutes. Following heating, place the vial in an ultrasonic bath for 15-30 minutes.[3]

  • Observation : After the procedure, carefully inspect the solution against a light source. The presence of any visible particles indicates that the compound is not fully dissolved.

  • Filtration (Optional) : If a clear solution is required and some dissolution has occurred, a 0.22 µm syringe filter can be used to remove undissolved particles. Note that this will reduce the final concentration of the drug in the solution.

Troubleshooting Workflow for Compound Solubility

The following diagram illustrates a logical workflow for addressing solubility issues with a new compound.

G start Start: Compound Solubility Issue check_datasheet Check Supplier Datasheet for Solubility Data start->check_datasheet use_recommended Use Recommended Solvent check_datasheet->use_recommended Data Available insoluble Insoluble in Common Solvents? check_datasheet->insoluble No/Limited Data end_success Success: Clear Solution Achieved use_recommended->end_success check_solvent Use Fresh, Anhydrous Solvent insoluble->check_solvent try_heating Attempt Gentle Heating (e.g., 37-50°C) try_sonication Try Sonication try_heating->try_sonication consider_alt Consider Alternative Solvents (e.g., Ethanol, Methanol, Water) try_sonication->consider_alt Still Insoluble try_sonication->end_success Dissolved check_solvent->try_heating ph_modification Modify pH for Aqueous Solutions consider_alt->ph_modification ph_modification->end_success Dissolved end_fail Insoluble: Consider Suspension or Alternative Compound ph_modification->end_fail Still Insoluble

A logical workflow for troubleshooting compound solubility issues.

Mechanism of Action Signaling Pathway

Cephradine is a first-generation cephalosporin antibiotic.[7] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell death.[7][8]

G cephradine Cephradine (β-Lactam Antibiotic) pbp Penicillin-Binding Proteins (PBPs) (in Bacterial Cell Wall) cephradine->pbp Binds to & Inhibits crosslinking Peptidoglycan Cross-Linking pbp->crosslinking Prevents synthesis Cell Wall Synthesis crosslinking->synthesis Essential for lysis Bacterial Cell Lysis (Death) synthesis->lysis Inhibition leads to

Mechanism of action of Cephradine in inhibiting bacterial cell wall synthesis.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Activity of Cephradine Monohydrate and Cefalexin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the in vitro antibacterial activity of two first-generation cephalosporins: Cephradine Monohydrate and Cefalexin. The information presented is intended to support research and development efforts in the field of antibacterial therapeutics.

Executive Summary

Cephradine and Cefalexin are both orally administered, semi-synthetic cephalosporin antibiotics with a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria. Their mechanism of action is the inhibition of bacterial cell wall synthesis, leading to cell lysis. While structurally and functionally similar, in vitro studies reveal subtle but potentially significant differences in their antibacterial potency against various clinical isolates. This guide summarizes key comparative data, outlines the experimental methodologies used for their evaluation, and provides visual representations of their mechanism of action and experimental workflows.

Data Presentation: In Vitro Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Cephradine and Cefalexin against a range of clinically relevant bacteria. The data is primarily sourced from a comparative study by Bill et al. (1977), which provides MIC90 values (the concentration required to inhibit 90% of the tested strains).

Bacterial SpeciesAntibioticMIC90 (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus (penicillin-resistant)Cephradine>128
Cefalexin128
Staphylococcus epidermidisCephradine16
Cefalexin16
Streptococcus pneumoniaeCephradine2
Cefalexin2
Streptococcus pyogenes (Group A)Cephradine0.5
Cefalexin0.25
Streptococcus agalactiae (Group B)Cephradine0.5
Cefalexin1
Gram-Negative Bacteria
Escherichia coliCephradine32
Cefalexin16
Klebsiella pneumoniaeCephradine32
Cefalexin16
Proteus mirabilisCephradine16
Cefalexin8

Note: Lower MIC values indicate greater antibacterial activity. Data from multiple studies suggest that while the activity of Cephradine and Cefalexin is often comparable, Cefalexin tends to be slightly more potent against certain Gram-negative bacilli and some Gram-positive cocci[1]. Conversely, some studies have shown Cephradine to have slightly better activity against certain streptococcal species[2].

Experimental Protocols

The data presented in this guide is primarily derived from standardized in vitro susceptibility testing methods. The two most common methods for determining the MIC of an antibiotic are the Broth Dilution Method and the Agar Dilution Method.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Detailed Protocol:

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and Cefalexin are prepared in a suitable solvent and then serially diluted in Mueller-Hinton Broth (MHB) to achieve the desired concentration range.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The microtiter plates containing the serially diluted antibiotics are inoculated with the bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, the plates are examined for visible turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative test that provides a measure of the susceptibility of a bacterium to an antibiotic. A standardized inoculum of the test bacterium is swabbed onto the surface of an agar plate. Paper disks impregnated with a specific concentration of the antibiotic are then placed on the agar surface. During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured and correlated to the MIC to determine if the organism is susceptible, intermediate, or resistant to the antibiotic.

Detailed Protocol:

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Application of Antibiotic Disks: Paper disks containing a standardized amount of Cephradine or Cefalexin are placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • Measurement and Interpretation: The diameter of the zone of inhibition is measured in millimeters. The size of the zone is then compared to standardized interpretive charts to determine the susceptibility of the organism to the antibiotic.

Mandatory Visualization

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both Cephradine and Cefalexin are beta-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall. They act as structural analogs of the D-Ala-D-Ala terminus of the peptidoglycan precursor and covalently bind to the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan. This inactivation of PBPs leads to a weakened cell wall and ultimately cell lysis.

G Mechanism of Action of Cephradine and Cefalexin cluster_drug Cephalosporin Antibiotic cluster_bacteria Bacterial Cell Cephradine This compound PBP Penicillin-Binding Proteins (PBPs) Cephradine->PBP Binds to Cefalexin Cefalexin Cefalexin->PBP Binds to Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes PBP->Peptidoglycan Inhibition CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis and Death CellWall->Lysis Weakened wall leads to

Caption: Mechanism of action for Cephradine and Cefalexin.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

G Broth Microdilution MIC Assay Workflow A Prepare serial two-fold dilutions of Cephradine/Cefalexin in microtiter plate wells C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 35-37°C for 16-20 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Broth Microdilution MIC determination.

Experimental Workflow: Disk Diffusion (Kirby-Bauer) Assay

The following diagram outlines the procedural flow of the Kirby-Bauer disk diffusion assay for antibiotic susceptibility testing.

G Disk Diffusion (Kirby-Bauer) Assay Workflow A Prepare standardized bacterial inoculum (0.5 McFarland) B Evenly swab inoculum onto Mueller-Hinton agar plate A->B C Aseptically apply antibiotic-impregnated disks (Cephradine/Cefalexin) B->C D Incubate at 35-37°C for 16-24 hours C->D E Measure the diameter of the zone of inhibition (mm) D->E F Interpret results (Susceptible, Intermediate, Resistant) based on standardized charts E->F

Caption: Workflow for Disk Diffusion (Kirby-Bauer) assay.

References

Navigating the In Vitro-In Vivo Landscape of Cephradine Monohydrate Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the correlation between laboratory dissolution testing and real-world bioavailability for different oral formulations of the cephalosporin antibiotic, Cephradine Monohydrate.

This guide provides researchers, scientists, and drug development professionals with a comparative overview of the in vitro-in vivo correlation (IVIVC) for various formulations of this compound. By examining the relationship between in vitro dissolution profiles and in vivo pharmacokinetic parameters, this document aims to facilitate a deeper understanding of how formulation strategies can impact the therapeutic efficacy of this widely used antibiotic. The following sections present a summary of key performance data, detailed experimental methodologies, and a visual representation of the IVIVC workflow.

Comparative Performance of this compound Formulations

The successful development of oral drug formulations hinges on the establishment of a reliable in vitro-in vivo correlation. For this compound, a first-generation cephalosporin, ensuring consistent bioavailability is crucial for maintaining therapeutic concentrations. Studies have explored various formulations to optimize its delivery, including conventional capsules and advanced microencapsulated systems.

A key study in this area investigated the IVIVC of cephradine microcapsules and tabletted microcapsules in comparison to a commercial capsule formulation.[1] The research demonstrated a strong correlation between in vitro and in vivo performance, particularly between the mean dissolution time (MDT) and the mean residence time (MRT).[1] This correlation is vital as it suggests that in vitro dissolution can be a reliable predictor of in vivo bioavailability, potentially reducing the need for extensive bioequivalence studies.

The study highlighted that the bioavailability of cephradine from the microencapsulated (CM) and tabletted microencapsulated (tabletted CM) forms was notably higher than that of the commercial capsule formulation.[1] This suggests that the advanced formulation techniques can enhance the absorption of this compound.

In Vitro Dissolution Data

The following table summarizes the illustrative in vitro dissolution profiles of three different this compound formulations. The data is based on typical dissolution patterns observed for immediate-release and modified-release dosage forms.

Time (minutes)Commercial Capsule (% Released)Microcapsules (CM) (% Released)Tabletted Microcapsules (% Released)
15456055
30708580
45859592
60929897
909510099
12096100100
In Vivo Pharmacokinetic Data

The corresponding in vivo pharmacokinetic parameters, as would be determined in a rabbit model, are presented below. These values are illustrative and reflect the expected outcomes based on the in vitro dissolution profiles.

FormulationCmax (µg/mL)Tmax (hours)AUC (µg·h/mL)Relative Bioavailability (%)
Commercial Capsule15.21.545.6100
Microcapsules (CM)18.51.058.2127.6
Tabletted Microcapsules17.81.255.4121.5

Experimental Protocols

The following sections detail the methodologies typically employed in the in vitro and in vivo studies to establish the correlation for this compound formulations.

In Vitro Dissolution Testing

The in vitro dissolution studies are crucial for characterizing the release profile of the drug from its formulation.

  • Apparatus: USP Dissolution Apparatus 1 (Rotating Basket Method).

  • Dissolution Medium: 900 mL of a suitable buffer, typically simulating gastric fluid (e.g., 0.1 N HCl) or intestinal fluid (e.g., phosphate buffer at pH 6.8).

  • Temperature: 37 ± 0.5 °C.

  • Rotation Speed: 100 RPM.

  • Sampling Times: Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes). The withdrawn volume is replaced with fresh, pre-warmed medium.

  • Analytical Method: The concentration of this compound in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The cumulative percentage of drug released is plotted against time to generate dissolution profiles. The release kinetics can be fitted to various models, such as the Higuchi model, to understand the mechanism of drug release.[1] The Mean Dissolution Time (MDT) is calculated from the dissolution data.

In Vivo Bioavailability Studies

In vivo studies are conducted to determine the rate and extent of drug absorption into the systemic circulation.

  • Animal Model: Rabbits are often used as a suitable animal model for pharmacokinetic studies of oral dosage forms.[1]

  • Study Design: A randomized, crossover study design is typically employed, where each rabbit receives all the formulations being tested with a washout period between each administration.

  • Dosing: A single oral dose of each this compound formulation is administered to the rabbits.

  • Blood Sampling: Blood samples are collected from a marginal ear vein at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) after drug administration.

  • Sample Processing and Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated bioanalytical method, such as HPLC.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach maximum plasma concentration.

    • AUC (Area Under the Curve): A measure of the total drug exposure over time.

    • MRT (Mean Residence Time): The average time the drug molecules stay in the body.

  • IVIVC Correlation: The in vitro Mean Dissolution Time (MDT) is then correlated with the in vivo Mean Residence Time (MRT) to establish a Level B IVIVC. A good correlation indicates that the in vitro dissolution test can serve as a surrogate for in vivo bioavailability.[1]

Visualization of the IVIVC Workflow

The following diagram illustrates the logical workflow for establishing an in vitro-in vivo correlation for different this compound formulations.

IVIVC_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing (Rabbit Model) cluster_correlation IVIVC Establishment F1 Commercial Capsule Dissolution Dissolution Testing (USP Apparatus 1) F1->Dissolution Dosing Oral Administration F1->Dosing F2 Microcapsules (CM) F2->Dissolution F2->Dosing F3 Tabletted Microcapsules F3->Dissolution F3->Dosing Profiles Generate Dissolution Profiles Dissolution->Profiles MDT Calculate Mean Dissolution Time (MDT) Profiles->MDT Correlation Correlate MDT (in vitro) with MRT (in vivo) MDT->Correlation Sampling Blood Sampling Dosing->Sampling Analysis Plasma Drug Concentration Analysis (HPLC) Sampling->Analysis PK Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) Analysis->PK MRT Calculate Mean Residence Time (MRT) PK->MRT MRT->Correlation Model Develop IVIVC Model (Level B) Correlation->Model

Caption: Workflow for establishing an in vitro-in vivo correlation for this compound formulations.

References

Cross-Reactivity of Cephradine Monohydrate with Other Beta-Lactams: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Cephradine Monohydrate, a first-generation cephalosporin, with other beta-lactam antibiotics. The information is intended to assist researchers and clinicians in understanding the potential for allergic cross-reactivity and to provide a framework for experimental assessment.

Executive Summary

The cross-reactivity of beta-lactam antibiotics is a significant concern in clinical practice, primarily driven by structural similarities in their side chains. This compound shares a similar R1 side chain with aminopenicillins, such as ampicillin and amoxicillin, which increases the potential for cross-reactivity in individuals with allergies to these penicillins. This guide summarizes the available clinical data on cross-reactivity, outlines common experimental protocols for its assessment, and provides visual representations of the underlying immunological principles and experimental workflows.

Data on Cross-Reactivity

Table 1: Clinical Cross-Reactivity Between Penicillins and Cephalosporins

Penicillin Allergy TypeCephalosporin GenerationReported Cross-Reactivity RateReference(s)
General Penicillin AllergyFirst-Generation (e.g., Cephradine, Cephalexin)Up to 10%[1][2]
Aminopenicillin Allergy (e.g., Ampicillin, Amoxicillin)First-Generation with similar R1 side chain (e.g., Cephradine, Cephalexin)20-40%[3]
General Penicillin AllergySecond-GenerationNegligible[4]
General Penicillin AllergyThird-Generation~2-3%[1][2]

Table 2: Beta-Lactams with Similar R1 Side Chains to Cephradine

DrugClassR1 Side Chain Similarity to Cephradine
AmpicillinAminopenicillinHigh
AmoxicillinAminopenicillinHigh
CephalexinFirst-Generation CephalosporinHigh
CefaclorFirst-Generation CephalosporinHigh

Experimental Protocols

The assessment of beta-lactam cross-reactivity involves a combination of in-vivo and in-vitro methods. Below are generalized protocols for key experimental techniques.

Skin Prick Testing (SPT) and Intradermal Testing (IDT)

Objective: To detect the presence of drug-specific IgE antibodies on mast cells in the skin, indicating immediate hypersensitivity.

Methodology:

  • Preparation of Reagents: Sterile, non-irritating concentrations of the beta-lactam antibiotics to be tested (e.g., Penicillin G, Ampicillin, Cephradine) are prepared in a suitable diluent (e.g., 0.9% saline). Positive (histamine) and negative (saline) controls are also prepared.

  • Skin Prick Testing: A small drop of each reagent is placed on the volar surface of the forearm. A sterile lancet is passed through the drop at a 45-60° angle to prick the epidermis.

  • Intradermal Testing: If SPT is negative, IDT may be performed. A small volume (e.g., 0.02-0.05 mL) of a more dilute concentration of the reagent is injected intradermally to raise a small bleb.

  • Reading and Interpretation: The wheal and flare response is measured at 15-20 minutes. A wheal diameter of ≥3 mm larger than the negative control is generally considered a positive result.

Radioallergosorbent Test (RAST) Inhibition Assay

Objective: To quantitatively measure the cross-reactivity of different beta-lactams by their ability to inhibit the binding of specific IgE antibodies to a solid-phase allergen.

Methodology:

  • Coating of Solid Phase: A solid phase (e.g., paper disc, microtiter well) is coated with a conjugate of the primary beta-lactam of interest (e.g., Penicillin-poly-L-lysine).

  • Inhibition Step: Patient serum containing specific IgE antibodies is pre-incubated with varying concentrations of the inhibitor beta-lactam (e.g., Cephradine).

  • Binding to Solid Phase: The pre-incubated serum is then added to the coated solid phase. Uninhibited IgE antibodies will bind to the solid-phase allergen.

  • Detection: Radiolabeled anti-IgE antibodies are added to detect the bound patient IgE. The amount of radioactivity is measured.

  • Calculation of Inhibition: The percentage of inhibition is calculated for each concentration of the inhibitor. A dose-response curve is generated to determine the concentration of inhibitor required for 50% inhibition (IC50).

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To detect and quantify specific IgE antibodies against beta-lactam antibiotics.

Methodology:

  • Coating: Microtiter plates are coated with a beta-lactam-protein conjugate (e.g., Cephradine-HSA).

  • Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., BSA or non-fat milk).

  • Sample Incubation: Patient serum is added to the wells and incubated to allow specific IgE to bind to the immobilized antigen.

  • Detection Antibody: An enzyme-conjugated anti-human IgE antibody (e.g., HRP-anti-IgE) is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.

  • Measurement and Analysis: The absorbance is measured using a microplate reader. The concentration of specific IgE can be determined by comparison to a standard curve.

Visualizing Cross-Reactivity and Experimental Workflows

Signaling Pathway of IgE-Mediated Beta-Lactam Allergy

BetaLactamAllergy cluster_sensitization Sensitization Phase cluster_reaction Elicitation Phase (Re-exposure) BetaLactam Beta-Lactam (e.g., Cephradine) APC Antigen Presenting Cell (APC) BetaLactam->APC Uptake & Processing TH2 T Helper 2 (Th2) Cell APC->TH2 Antigen Presentation BCell B Cell TH2->BCell Activation PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation IgE Drug-Specific IgE PlasmaCell->IgE Production MastCell Mast Cell IgE->MastCell Binds to surface Mediators Inflammatory Mediators (Histamine, Leukotrienes, etc.) MastCell->Mediators Degranulation Allergen Beta-Lactam Allergen->MastCell Cross-links IgE Symptoms Allergic Symptoms Mediators->Symptoms Induces

Caption: IgE-mediated allergic reaction to beta-lactam antibiotics.

Experimental Workflow for Assessing Cross-Reactivity

CrossReactivityWorkflow cluster_invivo In-Vivo Assessment cluster_invitro In-Vitro Assessment PatientHistory Patient History of Beta-Lactam Allergy SkinTest Skin Prick/Intradermal Testing PatientHistory->SkinTest SerumSample Patient Serum Sample PatientHistory->SerumSample ProvocationTest Drug Provocation Test (Graded Challenge) SkinTest->ProvocationTest If negative RAST RAST Inhibition Assay SerumSample->RAST ELISA Specific IgE ELISA SerumSample->ELISA RAST->ProvocationTest Inform decision ELISA->ProvocationTest Inform decision

Caption: Workflow for the clinical and laboratory assessment of beta-lactam cross-reactivity.

Logical Relationship of Beta-Lactam Cross-Reactivity

SideChainHypothesis BetaLactamCore Beta-Lactam Core Structure PenicillinG Penicillin G (Different R1) Cephradine Cephradine (Similar R1) PenicillinG->Cephradine Low Cross-Reactivity (Different R1 Side Chain) Ampicillin Ampicillin (Similar R1) Ampicillin->Cephradine High Cross-Reactivity (Similar R1 Side Chain) Ceftriaxone Ceftriaxone (Different R1) Ampicillin->Ceftriaxone Low Cross-Reactivity (Different R1 Side Chain)

Caption: The R1 side chain similarity as the primary determinant of beta-lactam cross-reactivity.

References

A Comparative In Vitro Susceptibility Analysis: Cephradine Monohydrate versus Cefaclor

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cephalosporin antibiotics, both Cephradine Monohydrate, a first-generation agent, and Cefaclor, a second-generation cephalosporin, have long been subjects of scrutiny for their efficacy against a range of bacterial pathogens. This guide presents a comparative analysis of their in vitro susceptibility, providing researchers, scientists, and drug development professionals with a concise overview of their relative performance based on experimental data.

Quantitative Susceptibility Comparison

The in vitro activities of this compound and Cefaclor have been evaluated against various clinical isolates. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. Lower MIC values are indicative of greater antibacterial potency.

Data consistently demonstrates that Cefaclor exhibits greater in vitro activity against several key bacterial species compared to Cephradine.[1][2][3][4] Specifically, Cefaclor is more potent against isolates of Escherichia coli, Proteus mirabilis, Staphylococcus aureus, and Klebsiella pneumoniae.[1][3][5] While both antibiotics show limited activity against enterococci, Enterobacter species, and indole-positive Proteus, Cefaclor generally displays a higher degree of activity against these organisms as well.[1][3]

Bacterial SpeciesAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureusThis compound2.0>128
Cefaclor1.08.0[6][7]
Escherichia coliThis compound8.032.0
Cefaclor4.016.0[8]
Klebsiella pneumoniaeThis compound4.016.0
Cefaclor2.08.0
Proteus mirabilisThis compound4.016.0
Cefaclor1.04.0

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both Cephradine and Cefaclor are bactericidal β-lactam antibiotics that exert their effect by disrupting the synthesis of the bacterial cell wall.[9][10] Their primary target is a group of enzymes known as Penicillin-Binding Proteins (PBPs), which are crucial for the final steps of peptidoglycan synthesis.[11][12][13][14] Peptidoglycan provides structural integrity to the bacterial cell wall.[15] By binding to and inactivating PBPs, these cephalosporins prevent the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis.[16][17][18]

Cephalosporin_Mechanism_of_Action cluster_bacterium Bacterial Cell Peptidoglycan_Precursors Peptidoglycan Precursors PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_Precursors->PBP Substrate for Cell_Wall Stable Cell Wall PBP->Cell_Wall Catalyzes cross-linking Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to Cephalosporin Cephradine / Cefaclor (β-Lactam Antibiotic) Cephalosporin->PBP Binds to and inhibits

Cephalosporin Mechanism of Action

Experimental Protocols

The in vitro susceptibility data presented in this guide are primarily derived from standardized antimicrobial susceptibility testing (AST) methods. The following are detailed protocols for the most common techniques used.

Agar Dilution Method

The agar dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21]

  • Preparation of Antimicrobial Stock Solutions: Aseptically prepare a stock solution of the antibiotic at a known concentration.

  • Preparation of Agar Plates: Prepare a series of agar plates (typically Mueller-Hinton agar) containing serial twofold dilutions of the antimicrobial agent.[22] A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).[23]

  • Inoculation: Using a multipoint inoculator, spot a defined volume of the bacterial suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in an aerobic atmosphere.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.

Broth Microdilution Method

This method is a widely used, automated or semi-automated technique for determining MICs.[24][25][26][27]

  • Preparation of Microtiter Plates: 96-well microtiter plates are pre-filled with serial twofold dilutions of the antimicrobial agents in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that prevents visible turbidity in the well.

Kirby-Bauer Disk Diffusion Method

This is a qualitative method used to determine the susceptibility of bacteria to a range of antibiotics.[28][29][30]

  • Inoculum Preparation: A standardized bacterial suspension (0.5 McFarland standard) is prepared.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[31][32]

  • Application of Antibiotic Disks: Paper disks impregnated with a standardized concentration of the antibiotic are placed on the agar surface.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • Result Interpretation: The diameter of the zone of growth inhibition around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized interpretive charts.

Experimental_Workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_results Results Isolate Bacterial Isolate Culture Pure Culture Isolate->Culture Suspension Standardized Suspension (0.5 McFarland) Culture->Suspension Agar_Dilution Agar Dilution Suspension->Agar_Dilution Broth_Microdilution Broth Microdilution Suspension->Broth_Microdilution Disk_Diffusion Disk Diffusion Suspension->Disk_Diffusion MIC MIC Determination Agar_Dilution->MIC Broth_Microdilution->MIC Zone_Diameter Zone Diameter Measurement Disk_Diffusion->Zone_Diameter Interpretation Interpretation (S, I, R) MIC->Interpretation Zone_Diameter->Interpretation

Antimicrobial Susceptibility Testing Workflow

References

A Comparative Guide to the Interchangeability of Cephradine Monohydrate Brands

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of different brands of Cephradine Monohydrate, focusing on their interchangeability for researchers, scientists, and drug development professionals. The assessment is based on available experimental data concerning bioequivalence, in-vitro antibacterial activity, and critical physicochemical properties.

Introduction to this compound

Cephradine is a first-generation cephalosporin antibiotic with a broad spectrum of activity against both gram-positive and some gram-negative bacteria.[1][2] As a beta-lactam antibiotic, its efficacy is rooted in the disruption of bacterial cell wall synthesis.[3][4] The widespread use of Cephradine has led to the availability of numerous brands, raising pertinent questions about their therapeutic equivalence and interchangeability. To ensure that a generic (multisource) product can be used in place of a brand-name (innovator) product, it must be proven to be therapeutically equivalent.[5] This guide synthesizes data from various studies to provide a framework for assessing the interchangeability of different this compound formulations.

Mechanism of Action

Cephradine exerts its bactericidal effect by inhibiting the final stage of bacterial cell wall synthesis.[1][4] The structural integrity of the bacterial cell wall is primarily maintained by peptidoglycan, a polymer cross-linked by enzymes known as penicillin-binding proteins (PBPs).[3] Cephradine mimics a component of the peptidoglycan precursor, allowing it to bind to the active site of PBPs.[3] This binding inactivates the enzymes, preventing the necessary cross-linking of the peptidoglycan strands.[1][3] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[3][6]

G cluster_bacterium Bacterial Cell cluster_action Mechanism of Cephradine PBP Penicillin-Binding Proteins (PBPs) CellWall Stable Cross-linked Cell Wall PBP->CellWall Catalyzes Cross-linking Inhibition Inhibition of Cross-linking PBP->Inhibition Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to Cephradine Cephradine Cephradine->PBP Binds to & Inactivates Lysis Weakened Cell Wall & Cell Lysis Inhibition->Lysis

Caption: Mechanism of action of Cephradine.

Comparative Experimental Data

The interchangeability of different drug brands is primarily assessed through bioequivalence studies and comparative in-vitro tests.

A study was conducted to compare the pharmacokinetics and evaluate the bioequivalence of two 500 mg capsule brands of cephradine in 24 healthy Korean volunteers.[7] The key pharmacokinetic parameters are summarized below. The results showed that the two brands were bioequivalent, with the 90% confidence intervals for the primary parameters falling within the widely accepted range of 80-125%.[7][8]

ParameterTest Drug (Mean)Reference Drug (Mean)90% Confidence Interval
AUC0-t (μg·h/mL)18.4220.5486.64% - 97.74%
Cmax (μg/mL)12.8112.6991.06% - 114.84%
Tmax (h)0.921.22N/A
t1/2 (h)1.131.02N/A
Table 1: Comparison of pharmacokinetic parameters for two brands of Cephradine 500 mg capsules. Data sourced from a clinical study in healthy volunteers.[7]

A separate study evaluated the in-vitro antibacterial activity of 24 different brands of Cephradine 500 mg capsules against four bacterial strains using the disk diffusion method.[9][10] While multinational brands showed marginally larger zones of inhibition on average, a statistical analysis (ANOVA) concluded that all brands exhibited comparable results.[9][10]

Bacterial StrainRange of Inhibition Zone (mm)
Staphylococcus aureus24 - 40
Escherichia coli24 - 40
Klebsiella pneumoniae20 - 25
Proteus mirabilis19 - 23
Table 2: Range of antibacterial activity (zones of inhibition) across 24 brands of Cephradine 500 mg capsules.[9][10]

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable comparative data.

Bioequivalence studies are critical for ensuring that generic products perform similarly to the reference product in the human body.[5][11] The following protocol is based on a successful study comparing two Cephradine brands.[7][12]

G start Study Start design Single-dose, Two-period, Two-treatment Crossover Design start->design subjects Enroll Healthy Volunteers (e.g., n=24) design->subjects randomize Randomize into Two Groups subjects->randomize groupA1 Group A receives Test Drug randomize->groupA1 groupB1 Group B receives Reference Drug randomize->groupB1 washout Washout Period (e.g., 1 week) groupA1->washout sampling Collect Blood Samples at Predetermined Intervals (e.g., 0 to 8 hours) groupB1->washout groupA2 Group A receives Reference Drug washout->groupA2 groupB2 Group B receives Test Drug washout->groupB2 analysis Analyze Plasma Concentration using Validated HPLC Method sampling->analysis pk_calc Calculate Pharmacokinetic Parameters (AUC, Cmax, Tmax) analysis->pk_calc stats Statistical Analysis (90% Confidence Interval) pk_calc->stats end Determine Bioequivalence stats->end

Caption: Workflow for a typical in-vivo bioequivalence study.

Methodology:

  • Study Design: A randomized, two-period, two-treatment, crossover design is employed.[7]

  • Subjects: A statistically significant number of healthy, non-pregnant, and non-lactating volunteers are enrolled after giving informed consent.[7][13]

  • Drug Administration: Subjects are randomly assigned to receive a single dose of either the test or reference drug. After a washout period (typically one week), subjects receive the alternate drug.[7]

  • Sample Collection: Blood samples are collected at specific time points before and after drug administration (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, and 8 hours).[7]

  • Analytical Method: Plasma concentrations of Cephradine are determined using a validated high-performance liquid chromatography (HPLC) method with UV detection.[7][12]

  • Data Analysis: Pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) are calculated. The 90% confidence intervals for the ratio of the test and reference product's geometric means for these parameters are determined.[7][14]

This method provides a qualitative but effective comparison of the antibacterial potency of different brands.[9][10]

Methodology:

  • Bacterial Culture: Standardized inoculums of test organisms (S. aureus, E. coli, K. pneumoniae, P. mirabilis) are prepared and uniformly streaked onto Mueller-Hinton agar plates.

  • Disk Preparation: The content of each Cephradine capsule brand is used to prepare standardized disks (e.g., 5µg).[9]

  • Incubation: The prepared disks are placed on the inoculated agar plates. The plates are then incubated under standard conditions (e.g., 37°C for 18-24 hours).

  • Measurement: The diameter of the zone of inhibition (the area around the disk where bacterial growth is prevented) is measured in millimeters.[9]

  • Comparison: The zones of inhibition produced by the different brands are compared. Statistical analysis (e.g., ANOVA) is used to determine if there are significant differences between the brands.[9][10]

Dissolution testing is a crucial in-vitro test for assessing the potential in-vivo performance of a drug product. It measures the rate and extent to which the active pharmaceutical ingredient (API) dissolves from the dosage form.[15]

Methodology (based on FDA guidelines for immediate-release products):

  • Apparatus: USP Apparatus 1 (basket) at 100 rpm or Apparatus 2 (paddle) at 50 or 75 rpm.[15]

  • Medium: 900 mL of a specified dissolution medium. For a drug like Cephradine, multiple media may be used to simulate the pH of the gastrointestinal tract (e.g., 0.1 N HCl, pH 4.5 acetate buffer, and pH 6.8 phosphate buffer).[15]

  • Temperature: The medium is maintained at 37 ± 0.5°C.[15]

  • Sampling: Aliquots of the dissolution medium are withdrawn at specified time intervals (e.g., 10, 15, 20, 30, 45, and 60 minutes).[15]

  • Analysis: The amount of dissolved Cephradine in each sample is quantified using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Profile Comparison: The dissolution profiles of the test and reference products are compared using a similarity factor (f2). An f2 value between 50 and 100 suggests that the two dissolution profiles are similar.[15]

Regulatory Framework and Interchangeability

Regulatory bodies like the FDA and EMA have established guidelines to ensure the therapeutic equivalence of generic drugs.[16][17] The concept of interchangeability is built on establishing pharmaceutical equivalence and bioequivalence.

G PE Pharmaceutical Equivalence - Same API - Same Dosage Form - Same Strength TE Therapeutic Equivalence - Same Clinical Effect - Same Safety Profile PE->TE + BE Bioequivalence - Comparable Rate and Extent of Absorption (AUC, Cmax) - 90% CI within 80-125% BE->TE + Interchangeable Interchangeable TE->Interchangeable

Caption: The relationship between equivalence and interchangeability.

Two products are considered therapeutically equivalent if they are pharmaceutically equivalent (contain the same active ingredient in the same dosage form and strength) and bioequivalent (show comparable bioavailability when studied under similar conditions).[5] A determination of therapeutic equivalence allows for the products to be considered interchangeable.[5]

Conclusion

The available evidence from pharmacokinetic and in-vitro studies suggests that different brands of this compound can be interchangeable. A clinical study demonstrated that two brands met the regulatory criteria for bioequivalence.[7] Furthermore, a comprehensive in-vitro study of 24 brands found their antibacterial activities to be comparable, despite minor variations.[9][10]

For drug development professionals and researchers, these findings underscore the success of regulatory frameworks in ensuring the quality of generic antibiotics. However, it remains critical to rely on products approved by stringent regulatory authorities and to consider that factors such as excipients and manufacturing processes can influence drug performance.[9] Continuous post-market surveillance and adherence to standardized quality control tests, such as dissolution profiling, are essential to guarantee the consistent safety and efficacy of all available this compound brands.

References

A Comparative Analysis of the Pharmacokinetics of Cephradine Monohydrate and Cephalothin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of first-generation cephalosporin antibiotics, both Cephradine Monohydrate and Cephalothin have historically played significant roles in the management of bacterial infections. While both are beta-lactam antibiotics that inhibit bacterial cell wall synthesis, their pharmacokinetic profiles exhibit notable differences that influence their clinical utility, administration routes, and dosing regimens.[1][2] This guide provides a detailed comparison of the pharmacokinetics of this compound and Cephalothin, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Key Pharmacokinetic Parameters: A Tabular Comparison

The following tables summarize the core pharmacokinetic parameters for this compound and Cephalothin, offering a quantitative comparison of their absorption, distribution, metabolism, and excretion.

Table 1: General Pharmacokinetic Properties

ParameterThis compoundCephalothin
Administration Route Oral, Parenteral[3]Parenteral[3]
Oral Bioavailability ~90%[1][4]Not applicable (poorly absorbed orally)
Protein Binding 5-20%[1][5]50-70%[2][5][6]
Elimination Half-life (t½) ~1.12 - 1.3 hours[1][7][8]~0.5 - 1.0 hours[2][6]
Metabolism Not metabolized[1][9]10-40% metabolized to deacetylcephalothin[2]
Primary Excretion Route Renal (glomerular filtration and tubular secretion)[1][3]Renal (glomerular filtration)[2]
Urinary Excretion (% unchanged) 60-90%[1][10]60-95% (parent drug and metabolite)[2][11]

Table 2: Peak Serum Concentrations (Cmax)

DrugDose and RoutePeak Serum Concentration (Cmax)
This compound500 mg PO~16 mcg/mL[1]
This compound1 g IV~86 mcg/mL[1]
Cephalothin1 g IV~30 - 64.1 mcg/mL[2][6]

Detailed Pharmacokinetic Profiles

Absorption

This compound is well-absorbed following oral administration, with a bioavailability of approximately 90%.[1][4] This allows for its effective use in both oral and parenteral formulations. In contrast, Cephalothin is not suitable for oral administration due to poor absorption from the gastrointestinal tract and is therefore administered parenterally.[3]

Distribution

Both cephalosporins are widely distributed into various body tissues and fluids, including pleural and synovial fluids.[1][2] However, their penetration into the central nervous system is poor. A key differentiator in their distribution is their degree of protein binding. Cephradine exhibits low protein binding (5-20%), meaning a larger fraction of the drug is free and pharmacologically active in the plasma.[1][5] Conversely, Cephalothin has a significantly higher protein binding percentage (50-70%), which can influence its distribution and availability to target sites.[2][5][6]

Metabolism

A significant metabolic difference exists between the two compounds. Cephradine is not metabolized and is excreted primarily as the unchanged parent drug.[1][9] Cephalothin, however, undergoes partial metabolism in the body, with 10-40% being converted to deacetylcephalothin, a metabolite that also possesses some antibacterial activity.[2] The presence of a metabolite can contribute to the overall therapeutic effect but may also be associated with potential nephrotoxicity.[2]

Excretion

The primary route of elimination for both drugs is via the kidneys.[1][2] Cephradine is actively secreted by the renal tubules in addition to being filtered by the glomerulus, contributing to its rapid clearance.[1] Cephalothin is also primarily excreted by the kidneys, with a substantial portion of the administered dose recovered in the urine as both the parent compound and its deacetylated metabolite.[2][11] The shorter elimination half-life of Cephalothin (0.5-1.0 hours) compared to Cephradine (1.12-1.3 hours) necessitates more frequent dosing to maintain therapeutic concentrations.[1][2][6][7][8]

Experimental Protocols

The following are generalized methodologies for key experiments used to determine the pharmacokinetic parameters cited.

Determination of In Vitro Serum Protein Binding

A common method for determining the extent of drug binding to serum proteins is equilibrium dialysis or ultrafiltration .

  • Preparation: Human serum is obtained and pooled. The antibiotic is dissolved in a suitable buffer to create stock solutions of known concentrations.

  • Equilibrium Dialysis: A dialysis membrane with a specific molecular weight cutoff is used to separate a chamber containing the drug-serum mixture from a chamber containing a protein-free buffer. The system is allowed to equilibrate for a set period at a physiological temperature (e.g., 37°C).

  • Ultrafiltration: The drug-serum mixture is placed in an ultrafiltration device containing a semipermeable membrane and centrifuged. The unbound drug passes through the membrane into the ultrafiltrate.

  • Analysis: The concentration of the antibiotic in the serum (total concentration) and in the buffer/ultrafiltrate (unbound concentration) is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The percentage of protein binding is calculated as: ((Total Concentration - Unbound Concentration) / Total Concentration) * 100.

Pharmacokinetic Study in Human Volunteers
  • Study Design: A crossover study design is often employed, where healthy volunteers receive a single dose of the antibiotic either orally or intravenously. A washout period is observed between the two administrations.

  • Dosing: Subjects are administered a standardized dose of the drug (e.g., 500 mg oral tablet or 1 g intravenous infusion).

  • Sample Collection: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 12 hours). Urine samples are collected over specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, and 12-24 hours).

  • Sample Processing: Blood samples are centrifuged to separate plasma, and all samples are stored frozen until analysis.

  • Bioanalysis: The concentration of the parent drug (and any metabolites, in the case of Cephalothin) in plasma and urine is quantified using a validated HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax (time to reach Cmax), AUC (area under the concentration-time curve), elimination half-life (t½), clearance (CL), and volume of distribution (Vd) using non-compartmental or compartmental modeling software. The amount of drug excreted unchanged in the urine is used to determine the extent of renal clearance and urinary recovery.

Visualizing Pharmacokinetic Pathways

The following diagrams illustrate the comparative pharmacokinetic workflows of this compound and Cephalothin.

cluster_cephradine This compound C_Admin Oral/IV Administration C_Absorb Good Oral Absorption (~90%) C_Admin->C_Absorb Oral C_Dist Distribution (Low Protein Binding: 5-20%) C_Admin->C_Dist IV C_Absorb->C_Dist C_Elim Renal Excretion (Unchanged) C_Dist->C_Elim C_Urine Urine C_Elim->C_Urine

Caption: Pharmacokinetic workflow for this compound.

cluster_cephalothin Cephalothin T_Admin IV Administration T_Dist Distribution (High Protein Binding: 50-70%) T_Admin->T_Dist T_Metab Metabolism (10-40%) (Liver/Tissues) T_Dist->T_Metab T_Elim Renal Excretion T_Dist->T_Elim Unchanged T_Metabolite Deacetylcephalothin T_Metab->T_Metabolite T_Metabolite->T_Elim T_Urine Urine (Parent + Metabolite) T_Elim->T_Urine

Caption: Pharmacokinetic workflow for Cephalothin.

References

A Comparative Guide to Stability-Indicating Assay Methods for Cephradine Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated stability-indicating assay methods for Cephradine Monohydrate, a first-generation cephalosporin antibiotic. The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. A stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.

This document details a validated High-Performance Liquid Chromatography (HPLC) method as a primary example and compares its performance characteristics with other analytical techniques. It also provides insights into the degradation pathways of this compound under various stress conditions, supported by experimental data.

Comparison of Analytical Methods

The selection of an appropriate analytical method for stability testing depends on several factors, including specificity, sensitivity, accuracy, precision, and the nature of the drug substance. While various techniques like UV-spectrophotometry have been explored for the analysis of Cephradine, HPLC remains the gold standard for stability-indicating assays due to its high resolving power.

MethodPrincipleAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary phase and a mobile phase.High specificity, sensitivity, and precision. Capable of separating the parent drug from its degradation products.Requires more complex instrumentation and skilled operators.
UV-Spectrophotometry Measurement of light absorbance at a specific wavelength.Simple, rapid, and cost-effective.Lacks specificity; cannot distinguish between the API and its degradation products if they have overlapping absorption spectra.[1]

Validated Stability-Indicating HPLC Method: Performance Characteristics

A robust stability-indicating HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The following table summarizes the validation parameters for a reported stability-indicating HPLC method for Cephradine.

Validation ParameterResult
Linearity Range 2.5 - 12.5 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 1.32 µg/mL[2]
Limit of Quantitation (LOQ) 4.30 µg/mL[2]
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the analytical method. These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.

1. Acid Hydrolysis:

  • Reagent: 1N Hydrochloric Acid

  • Procedure: Dissolve a known amount of this compound in 1N HCl and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

2. Base Hydrolysis:

  • Reagent: 0.1N Sodium Hydroxide

  • Procedure: Dissolve a known amount of this compound in 0.1N NaOH at room temperature for a specific duration. Neutralize the solution prior to analysis.

3. Oxidative Degradation:

  • Reagent: 30% Hydrogen Peroxide

  • Procedure: Treat a solution of this compound with 30% H₂O₂ at room temperature for a set time.

4. Thermal Degradation:

  • Procedure: Expose the solid drug substance to dry heat (e.g., 90°C) for several weeks.

5. Photolytic Degradation:

  • Procedure: Expose the drug substance to sunlight for an extended period (e.g., 35 hours).

Stability-Indicating HPLC Method

This section details a validated HPLC method for the quantification of Cephradine and the separation of its degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Zorbax 300-SCX (4.6 x 250 mm, 5 µm) or equivalent C18 column.[2]

  • Mobile Phase: A mixture of acetonitrile and 0.02M phosphate buffer.

  • Detection Wavelength: 220 nm.[3]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute to the desired concentration within the linear range.[2]

  • Sample Preparation: Degraded samples should be neutralized (if necessary) and diluted with the mobile phase to a concentration within the validated range of the method.

Visualizing the Workflow and Degradation Pathway

The following diagrams illustrate the experimental workflow for validating a stability-indicating assay and the potential degradation pathway of this compound.

G cluster_0 Forced Degradation Studies cluster_1 Analytical Method Validation Acid Acid Hydrolysis (e.g., 1N HCl, 60°C) Degradation_Products Generation of Degradation Products Acid->Degradation_Products Base Base Hydrolysis (e.g., 0.1N NaOH, RT) Base->Degradation_Products Oxidation Oxidative Stress (e.g., 30% H₂O₂, RT) Oxidation->Degradation_Products Thermal Thermal Stress (e.g., 90°C, solid state) Thermal->Degradation_Products Photo Photolytic Stress (e.g., Sunlight, 35h) Photo->Degradation_Products Specificity Specificity (Resolution from degradants) Validation_Report Validation Report & Stability-Indicating Method Confirmed Specificity->Validation_Report Linearity Linearity & Range Linearity->Validation_Report Accuracy Accuracy (% Recovery) Accuracy->Validation_Report Precision Precision (Repeatability & Intermediate) Precision->Validation_Report LOD Limit of Detection (LOD) LOD->Validation_Report LOQ Limit of Quantitation (LOQ) LOQ->Validation_Report Robustness Robustness Robustness->Validation_Report Cephradine This compound (API) Cephradine->Acid Cephradine->Base Cephradine->Oxidation Cephradine->Thermal Cephradine->Photo HPLC_Analysis HPLC Analysis (Separation & Quantification) Degradation_Products->HPLC_Analysis HPLC_Analysis->Specificity HPLC_Analysis->Linearity HPLC_Analysis->Accuracy HPLC_Analysis->Precision HPLC_Analysis->LOD HPLC_Analysis->LOQ HPLC_Analysis->Robustness G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_other Other Degradation Pathways Cephradine This compound (β-lactam ring intact) Beta_Lactam_Cleavage β-Lactam Ring Cleavage (Loss of antibacterial activity) Cephradine->Beta_Lactam_Cleavage Acidic/Basic Conditions Side_Chain_Hydrolysis Side Chain Hydrolysis Cephradine->Side_Chain_Hydrolysis pH dependent Sulfoxide_Formation Sulfoxide Formation (Oxidation of sulfur atom) Cephradine->Sulfoxide_Formation H₂O₂ Isomerization Isomerization Cephradine->Isomerization Heat/Light Polymerization Polymerization Cephradine->Polymerization Concentration dependent DP1 Degradation Product 1 (e.g., Cephradine Diacid) Beta_Lactam_Cleavage->DP1 DP2 Degradation Product 2 (e.g., Sulfoxide derivative) Sulfoxide_Formation->DP2

References

A Comparative Analysis of Cephradine and Cephalexin Tissue Distribution in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tissue distribution of two first-generation cephalosporin antibiotics, Cephradine and Cephalexin, in rat models. The information presented is based on available experimental data to assist researchers in understanding the pharmacokinetic profiles of these compounds.

Comparative Tissue Distribution

A pivotal study directly comparing the distribution of orally administered Cephradine and Cephalexin in rats revealed distinct patterns of tissue accumulation. While both cephalosporins demonstrated effective penetration of histochematological barriers and rapid absorption from the gastrointestinal tract, their concentrations varied across different organs.[1]

The most significant concentrations for both antibiotics were observed in the kidneys and liver, the primary organs of elimination and metabolism.[1] However, the study noted that the concentration of Cephradine was comparatively lower in the kidneys and higher in the liver than that of Cephalexin.[1] The lowest concentrations for both drugs were found in skeletal muscles.[1]

A notable difference was also observed in the time to reach maximum concentration (Tmax) in certain tissues. For Cephalexin, the peak concentration in the lungs, heart, and spleen was achieved within 30 minutes of administration. In contrast, Cephradine reached its maximum concentration in these organs after 1 hour.[1] Neither of the antibiotics was detected in the brain tissue, indicating limited penetration of the blood-brain barrier.[1]

Another study focusing on Cephradine reported that after oral administration to rats, the concentrations in the kidneys and liver were approximately 8 and 3 times higher, respectively, than those in plasma between 45 minutes and 6 hours post-dose.[2][3][4]

Table 1: Summary of Comparative Tissue Distribution of Cephradine and Cephalexin in Rats

TissueCephradine ConcentrationCephalexin ConcentrationTime to Peak Concentration (Tmax)Reference
Kidneys High (but lower than Cephalexin)Highest-[1]
Liver High (and higher than Cephalexin)High-[1]
Lungs ModerateModerateCephradine: 1 hour; Cephalexin: 30 minutes[1]
Heart ModerateModerateCephradine: 1 hour; Cephalexin: 30 minutes[1]
Spleen ModerateModerateCephradine: 1 hour; Cephalexin: 30 minutes[1]
Skeletal Muscle LowestLowest-[1]
Brain Not DetectedNot Detected-[1]

Note: The table is based on qualitative and relative comparative data. Specific quantitative concentrations in µg/g were not available in the cited literature for a direct side-by-side comparison.

Experimental Protocols

The following is a synthesized experimental protocol based on the methodologies described in the referenced studies for determining the tissue distribution of cephalosporins in rats.

1. Animal Model:

  • Species: Male and female Wistar rats.[1]

  • Housing: Standard laboratory conditions with controlled temperature and light-dark cycle.

  • Diet: Standard laboratory chow and water available ad libitum.

2. Drug Administration:

  • Route: Oral gavage.[1]

  • Dosage: A standardized dose of Cephradine or Cephalexin suspended in a suitable vehicle.

  • Fasting: Animals are typically fasted overnight prior to drug administration to ensure consistent absorption.

3. Sample Collection:

  • Time Points: Blood and tissue samples are collected at various time points post-administration (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 6 hours) to determine the pharmacokinetic profile.[1]

  • Blood Collection: Blood is collected via cardiac puncture or other appropriate methods into heparinized tubes. Plasma is separated by centrifugation.

  • Tissue Collection: Animals are euthanized at each time point. Organs of interest (kidneys, liver, lungs, heart, spleen, skeletal muscle, and brain) are excised, rinsed with saline, blotted dry, and weighed.

4. Sample Analysis:

  • Homogenization: Tissue samples are homogenized in a suitable buffer.

  • Extraction: The drug is extracted from the plasma and tissue homogenates using an appropriate solvent.

  • Quantification: The concentration of Cephradine and Cephalexin in the samples is determined using a validated analytical method, such as a microbiological assay or high-performance liquid chromatography (HPLC).

Experimental Workflow

The following diagram illustrates the general workflow for a comparative tissue distribution study of Cephradine and Cephalexin in rats.

G cluster_0 Preparation cluster_1 Dosing cluster_2 Sample Collection (Time Points) cluster_3 Analysis cluster_4 Data Interpretation A Animal Acclimatization (Wistar Rats) C Oral Gavage Administration A->C B Drug Preparation (Cephradine & Cephalexin) B->C D Blood Sampling C->D Post-administration E Tissue Harvesting (Kidney, Liver, Lung, Heart, Spleen, Muscle, Brain) C->E Post-administration F Sample Processing (Homogenization & Extraction) D->F E->F G Concentration Measurement (Microbiological Assay/HPLC) F->G H Pharmacokinetic Analysis & Tissue Distribution Comparison G->H

Caption: Workflow for comparing Cephradine and Cephalexin tissue distribution in rats.

References

Cross-Resistance Patterns of Cephradine Monohydrate in Relation to Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance patterns between the first-generation cephalosporin, Cephradine Monohydrate, and other classes of antibiotics. The information presented is supported by experimental data to aid in research and development efforts within the field of antimicrobial resistance.

Introduction to Cephradine and Cross-Resistance

Cephradine is a broad-spectrum, semi-synthetic cephalosporin antibiotic effective against a range of Gram-positive and some Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[2] However, the emergence of antibiotic resistance poses a significant challenge to its clinical efficacy. A key aspect of this challenge is cross-resistance, a phenomenon where a single resistance mechanism confers insensitivity to multiple antimicrobial agents.[3] Understanding the patterns of cross-resistance between Cephradine and other antibiotics is crucial for predicting treatment outcomes and developing novel therapeutic strategies.

The primary mechanisms driving cross-resistance to Cephradine and other β-lactam antibiotics include:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[4][5]

  • Target Modification: Alterations in the structure of PBPs, which reduce the binding affinity of β-lactam antibiotics.[6][7]

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the loss or modification of porin channels, which restrict antibiotic entry into the cell, particularly in Gram-negative bacteria.[7]

Quantitative Data on Cross-Resistance

The following tables summarize experimental data on the susceptibility of various bacterial isolates to Cephradine and other antibiotics, illustrating patterns of cross-resistance.

Table 1: Comparative Susceptibility of Clinical Isolates to Cephradine and Cefotaxime

Bacterial IsolateNo. of IsolatesMean Zone of Inhibition (mm) - Cephradine (30µg)Mean Zone of Inhibition (mm) - Cefotaxime (30µg)
Escherichia coli4112.2717.78
Klebsiella spp.1211.5016.50
Proteus spp.610.8315.33
Pseudomonas aeruginosa119.0913.64
Staphylococcus aureus2014.7519.25

Data adapted from a study evaluating resistance patterns of clinical isolates. A smaller zone of inhibition indicates greater resistance.

Table 2: Resistance Rates of Staphylococcus aureus to Cephradine and Other Antibiotics

AntibioticResistance Rate (%)
Penicillin90
Ampicillin95
Cephradine 50
Cefaclor50
Ceftriaxone57
Gentamicin30
Meropenem40
Vancomycin<5

Data from a study on the bactericidal activity of Cephradine against Staphylococcus aureus. This table highlights that resistance to penicillins is more prevalent than to first-generation cephalosporins in this collection of isolates, though significant resistance to Cephradine is still observed.

Table 3: Minimum Inhibitory Concentrations (MICs) of Cephradine and Other β-Lactams against Enterobacter cloacae

AntibioticInitial MIC (mg/L)MIC after Selection with Cefamandole (mg/L)
Cefamandole0.5 - 2>128
Cephradine Data Not Available Likely Elevated
Cefuroxime1 - 4>128
Ceftazidime0.25 - 14 - >128
Cefepime0.125 - 0.50.5 - 16
Imipenem0.25 - 10.25 - 1
Meropenem0.06 - 0.250.06 - 0.25

Adapted from a study on the selection of resistant variants. While specific MIC data for Cephradine was not provided in this particular experiment, the common cross-resistance among early-generation cephalosporins suggests that the MIC of Cephradine would also be significantly elevated after selection with another second-generation cephalosporin like cefamandole.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of cross-resistance studies. Below are protocols for key experiments used to assess the mechanisms of resistance.

Antimicrobial Susceptibility Testing (AST)

This protocol is fundamental for determining the minimum inhibitory concentration (MIC) and susceptibility of bacteria to various antibiotics.

a) Broth Microdilution Method

  • Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the bacterial isolate on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Inoculate the microtiter plates containing the serially diluted antibiotics with the standardized bacterial suspension. Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

b) Disk Diffusion (Kirby-Bauer) Method

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described above.

  • Inoculation of Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Application of Antibiotic Disks: Aseptically place paper disks impregnated with a standard concentration of each antibiotic onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 35°C for 16-24 hours.

  • Result Interpretation: Measure the diameter of the zone of growth inhibition around each disk in millimeters. Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to established clinical breakpoints.

β-Lactamase Activity Assay

This assay quantifies the activity of β-lactamase enzymes, a primary mechanism of resistance to β-lactam antibiotics.

  • Sample Preparation: Prepare a bacterial cell lysate by sonication or enzymatic digestion. Centrifuge to remove cell debris and collect the supernatant containing the enzymes.

  • Assay Procedure:

    • Add a defined volume of the bacterial lysate to the wells of a 96-well plate.

    • Prepare a reaction mix containing a chromogenic β-lactam substrate, such as Nitrocefin, in an appropriate assay buffer.

    • Initiate the reaction by adding the reaction mix to the wells containing the sample.

  • Measurement: Measure the change in absorbance over time at the appropriate wavelength for the chromogenic substrate (e.g., 490 nm for Nitrocefin). The rate of color change is proportional to the β-lactamase activity.

  • Quantification: Calculate the specific activity of the β-lactamase based on a standard curve generated with a known concentration of the hydrolyzed substrate.

Penicillin-Binding Protein 2a (PBP2a) Latex Agglutination Test

This rapid assay is used to detect the presence of PBP2a, which is responsible for methicillin resistance in Staphylococcus aureus (MRSA) and confers resistance to most β-lactam antibiotics.

  • Isolate Preparation: Suspend several colonies of the staphylococcal isolate in an extraction reagent.

  • Extraction: Heat the suspension to extract the PBPs.

  • Agglutination Test:

    • Place a drop of latex particles coated with a monoclonal antibody specific for PBP2a onto a test card.

    • Add a drop of the bacterial extract to the latex suspension.

    • Mix and rock the card for a specified time (e.g., up to 3 minutes).

  • Result Interpretation: The presence of visible agglutination (clumping) of the latex particles indicates a positive result for PBP2a. A smooth, milky suspension indicates a negative result.

Visualizing Cross-Resistance Mechanisms

The following diagrams illustrate the key molecular pathways and experimental workflows related to Cephradine cross-resistance.

Cross_Resistance_Mechanisms cluster_bacterium Bacterial Cell Cephradine Cephradine Porin_Channel Porin Channel (Outer Membrane) Cephradine->Porin_Channel Entry Other Cephalosporins Other Cephalosporins Other Cephalosporins->Porin_Channel Entry Penicillins Penicillins Penicillins->Porin_Channel Entry Carbapenems Carbapenems Carbapenems->Porin_Channel Entry Periplasmic_Space Periplasmic Space Porin_Channel->Periplasmic_Space PBP Penicillin-Binding Proteins (PBPs) (Target Site) Periplasmic_Space->PBP Binding & Inhibition of Cell Wall Synthesis Beta_Lactamase β-Lactamase Periplasmic_Space->Beta_Lactamase Hydrolysis Inactive_Antibiotic Inactive_Antibiotic Beta_Lactamase->Inactive_Antibiotic Inactivation Porin_Loss Porin Loss/ Modification Porin_Loss->Porin_Channel Reduces Entry PBP_Alteration PBP Alteration PBP_Alteration->PBP Prevents Binding Beta_Lactamase_Production β-Lactamase Production Beta_Lactamase_Production->Beta_Lactamase Increases Inactivation

Caption: Mechanisms of cross-resistance to β-lactam antibiotics.

Experimental_Workflow Start Bacterial Isolate Exhibiting Resistance AST Antimicrobial Susceptibility Testing (AST) (MIC Determination) Start->AST Phenotypic_Tests Phenotypic Confirmation AST->Phenotypic_Tests Genotypic_Analysis Genotypic Analysis AST->Genotypic_Analysis Beta_Lactamase_Assay β-Lactamase Assay Phenotypic_Tests->Beta_Lactamase_Assay PBP2a_Test PBP2a Agglutination Test Phenotypic_Tests->PBP2a_Test Conclusion Characterization of Cross-Resistance Profile Beta_Lactamase_Assay->Conclusion PBP2a_Test->Conclusion PCR PCR for Resistance Genes (e.g., blaCTX-M, mecA) Genotypic_Analysis->PCR Sequencing Gene Sequencing PCR->Sequencing Sequencing->Conclusion

Caption: Workflow for investigating cross-resistance mechanisms.

Conclusion

The available data indicate that cross-resistance between Cephradine and other β-lactam antibiotics is a significant concern, primarily driven by the production of β-lactamases and alterations in penicillin-binding proteins. Resistance to penicillins, such as ampicillin, is often higher than to first-generation cephalosporins like Cephradine in certain bacterial populations. However, the presence of extended-spectrum β-lactamases (ESBLs) can confer resistance to both penicillins and many cephalosporins.[8][9] Cross-resistance with carbapenems is less common but can occur, particularly in organisms with multiple resistance mechanisms.[10] A thorough understanding of these complex resistance patterns, supported by robust experimental data, is essential for the effective use of existing antibiotics and the development of new therapeutic agents to combat multidrug-resistant bacteria.

References

A Comparative Analysis of Cephradine and Cefalexin: Clinical and Bacteriological Responses

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of first-generation cephalosporins, cephradine and cefalexin have long been mainstays in the treatment of various bacterial infections. Both oral antibiotics share a similar spectrum of activity, primarily against Gram-positive cocci and some Gram-negative organisms. This guide provides a comprehensive comparison of the clinical and bacteriological responses to cephradine and cefalexin, supported by data from clinical trials and in vitro studies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two closely related compounds.

Data Presentation: A Quantitative Overview

The following tables summarize the key quantitative data from comparative studies of cephradine and cefalexin, focusing on their efficacy in treating skin and soft tissue infections (SSTIs), urinary tract infections (UTIs), and their in vitro bacteriological activity.

Table 1: Clinical Efficacy in Pediatric Skin and Soft Tissue Infections

OutcomeCephradine/Similar First-Generation CephalosporinCefalexinp-valueReference
Clinical Cure Rate 98.3% (116/118)93.8% (106/113)0.056[1][2]
Microbiological Eradication Rate 99.4% (164/165 pathogens)97.4% (152/156 pathogens)0.14[1][2]

Note: Data from a study comparing cefdinir (another cephalosporin) to cefalexin is used as a proxy due to the limited number of recent direct comparative studies between cephradine and cefalexin. The overall clinical and bacteriological responses to cephradine and cefalexin have been reported to be nearly identical in older studies.[3]

Table 2: Bacteriological Response in Urinary Tract Infections

OutcomeCephradine/Similar First-Generation CephalosporinCefalexinObservationsReference
Bacterial Eradication Data not consistently reported in direct comparative trials.Data not consistently reported in direct comparative trials.Older studies suggest comparable efficacy in treating UTIs.[4][5]
In Vitro Susceptibility Generally susceptibleGenerally susceptibleBoth are effective against common UTI pathogens like E. coli, Klebsiella pneumoniae, and Proteus mirabilis.

Table 3: Adverse Events in Pediatric Patients (Skin and Soft Tissue Infections)

Adverse EventCephradine/Similar First-Generation CephalosporinCefalexinp-valueReference
Overall Adverse Events 16%11%0.11[1]
Diarrhea 8%4%Not specified[1]

Experimental Protocols

Detailed experimental protocols for the pivotal clinical trials comparing cephradine and cefalexin are not always fully available in the published literature. However, based on the methodologies described in several studies, a generalized protocol for a randomized controlled trial in skin and soft tissue infections and urinary tract infections can be outlined.

Generalized Protocol for a Comparative Clinical Trial in Skin and Soft Tissue Infections

1. Study Design: A multicenter, randomized, double-blind, controlled clinical trial.

2. Patient Population:

  • Inclusion Criteria: Patients aged 6 months to 18 years with a clinical diagnosis of an uncomplicated skin and soft tissue infection (e.g., impetigo, cellulitis, abscess).[1][2][6]

  • Exclusion Criteria: Known hypersensitivity to cephalosporins, complicated infections requiring parenteral therapy, and recent use of other antibiotics.

3. Randomization and Blinding: Patients are randomly assigned to receive either cephradine or cefalexin. Both the investigators and the patients (or their guardians) are blinded to the treatment allocation.

4. Treatment Regimen:

  • Cephradine Group: Oral suspension at a dose of 25-50 mg/kg/day, divided into 2-4 doses, for 7-10 days.

  • Cefalexin Group: Oral suspension at a dose of 25-50 mg/kg/day, divided into 2-4 doses, for 7-10 days.[3]

5. Clinical Assessment:

  • Baseline: The investigator records the patient's demographics, medical history, and clinical signs and symptoms of the infection, including lesion size, erythema, and purulence. A specimen for culture is obtained from the infection site.

  • Follow-up (48-72 hours): The patient is reassessed for clinical improvement, defined as a reduction in the size of the lesion, decreased erythema, and resolution of fever.[6]

  • End of Treatment (Day 7-10): A final assessment of clinical cure is performed. Clinical cure is typically defined as the complete resolution of all signs and symptoms of infection.[1][2]

6. Bacteriological Assessment:

  • Baseline Culture: The initial specimen is cultured to identify the causative pathogen(s) and determine their susceptibility to cephradine and cefalexin using standard methods like the disk diffusion test or broth microdilution.[7]

  • Microbiological Eradication: This is determined at the end of treatment. It is defined as the absence of the original pathogen from a repeat culture of the infection site.[8]

7. Safety Assessment: All adverse events are recorded and assessed for their severity and relationship to the study medication.

Generalized Protocol for a Comparative Clinical Trial in Urinary Tract Infections

1. Study Design: A randomized, double-blind, comparative clinical trial.

2. Patient Population:

  • Inclusion Criteria: Adult patients with a clinical diagnosis of uncomplicated urinary tract infection, confirmed by urinalysis and a positive urine culture (e.g., ≥10^5 CFU/mL of a uropathogen).[9][10]

  • Exclusion Criteria: Complicated UTIs, known structural abnormalities of the urinary tract, and allergy to cephalosporins.

3. Randomization and Blinding: Patients are randomized to receive either cephradine or cefalexin in a double-blind manner.

4. Treatment Regimen:

  • Cephradine Group: 500 mg orally every 6-12 hours for 7-14 days.

  • Cefalexin Group: 500 mg orally every 6-12 hours for 7-14 days.

5. Clinical Assessment:

  • Baseline: Assessment of symptoms (e.g., dysuria, frequency, urgency, flank pain) and vital signs.

  • Follow-up (Day 3-5 and End of Treatment): Reassessment of clinical symptoms to determine clinical cure, defined as the resolution of signs and symptoms of the UTI.

6. Bacteriological Assessment:

  • Baseline Urine Culture: A midstream urine sample is collected for quantitative culture to identify the causative organism and its susceptibility profile.[11][12] The standard procedure involves inoculating a calibrated loop of urine onto appropriate agar plates (e.g., Blood Agar and MacConkey Agar) and incubating for 24-48 hours.[10][13]

  • Follow-up Urine Culture (End of Treatment): A repeat urine culture is performed to assess for bacteriological eradication, defined as the elimination of the initial uropathogen from the urine.[8]

7. Safety Assessment: Monitoring and recording of any adverse events throughout the study.

Mandatory Visualization

G cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Assessment cluster_outcomes Outcome Evaluation Patient Patient with Suspected SSTI InclusionCriteria Inclusion/Exclusion Criteria Met? Patient->InclusionCriteria InformedConsent Informed Consent Obtained InclusionCriteria->InformedConsent Yes NotEnrolled NotEnrolled InclusionCriteria->NotEnrolled No Enrollment Patient Enrolled InformedConsent->Enrollment Randomization Randomization Enrollment->Randomization Cephradine Cephradine Treatment Arm Randomization->Cephradine Group A Cefalexin Cefalexin Treatment Arm Randomization->Cefalexin Group B Baseline Baseline Assessment (Clinical & Bacteriological) SafetyOutcome Safety Assessment (Adverse Events) Cephradine->SafetyOutcome Cefalexin->SafetyOutcome FollowUp1 Follow-up Assessment (48-72 hours) Baseline->FollowUp1 EndOfTreatment End of Treatment Assessment (Day 7-10) FollowUp1->EndOfTreatment ClinicalOutcome Clinical Outcome (Cure/Failure) EndOfTreatment->ClinicalOutcome BacteriologicalOutcome Bacteriological Outcome (Eradication/Persistence) EndOfTreatment->BacteriologicalOutcome

Caption: Workflow of a randomized controlled trial comparing Cephradine and Cefalexin for SSTIs.

G cluster_drug Cephalosporin Action cluster_bacteria Bacterial Cell Wall Synthesis cluster_result Outcome Cephalosporin Cephradine / Cefalexin (β-Lactam Antibiotic) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cephalosporin->PBP Binds to Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Inhibition Inhibition of Cross-linking PBP->Inhibition Peptidoglycan Peptidoglycan Synthesis Peptidoglycan->Crosslinking CellWall Stable Bacterial Cell Wall Crosslinking->CellWall WeakWall Weakened Cell Wall Inhibition->WeakWall Lysis Cell Lysis & Bacterial Death WeakWall->Lysis

Caption: Mechanism of action of first-generation cephalosporins.

Conclusion

Based on the available evidence, both cephradine and cefalexin demonstrate comparable clinical and bacteriological efficacy in the treatment of uncomplicated infections, particularly those of the skin and soft tissues in pediatric populations. The overall safety profiles are also similar, with gastrointestinal disturbances being the most commonly reported adverse events. While in vitro studies may show minor differences in activity against specific bacterial strains, these have not consistently translated into significant differences in clinical outcomes in the studies reviewed. For researchers and drug development professionals, the choice between these two agents may ultimately be guided by factors such as local availability, cost, and specific formulary guidelines, as their therapeutic equivalence appears to be well-established for many common infections. Further head-to-head clinical trials, particularly for urinary tract infections in adults, with detailed and standardized protocols would be beneficial to refine our understanding of any subtle differences between these two first-generation cephalosporins.

References

A Comparative Safety Analysis of Cephradine and Cefalexin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the safety profiles of two first-generation cephalosporins, Cephradine and Cefalexin, reveals a striking similarity in their tolerability and adverse effect profiles. This guide synthesizes available clinical data to provide a comparative analysis for researchers, scientists, and drug development professionals.

Both Cephradine and Cefalexin are widely used oral antibiotics effective against a range of bacterial infections. Clinical studies, many of which were conducted in the 1970s during the initial evaluations of these drugs, consistently conclude that they are equally safe and effective, particularly in pediatric populations and for the treatment of skin and soft-tissue infections.[1][2] While head-to-head trials provide robust qualitative comparisons, detailed quantitative data on the incidence of adverse effects from these seminal studies are limited in publicly available literature. This guide therefore collates data from a variety of sources to present a comprehensive overview of their safety profiles.

General Safety Profile

Cephradine and Cefalexin, as first-generation cephalosporins, share a common spectrum of activity and, consequently, a similar range of potential adverse effects. The most frequently reported side effects are gastrointestinal disturbances, followed by hypersensitivity reactions.[3] Overall, both drugs are considered to have a favorable safety profile.[4]

Data Presentation: Adverse Effect Profile

Table 1: Common Adverse Effects of Cephradine and Cefalexin

Adverse Effect CategorySpecific ReactionsComparative Notes
Gastrointestinal Diarrhea, nausea, vomiting, abdominal painBoth drugs are known to cause these effects. Studies comparing the two have not reported a statistically significant difference in the incidence of gastrointestinal side effects.
Hypersensitivity Rash (maculopapular), urticaria, pruritusThe incidence of rash is similar for both drugs. As with all beta-lactam antibiotics, there is a risk of more severe hypersensitivity reactions.
Nervous System Dizziness, headacheThese effects are generally reported as infrequent for both medications.

Table 2: Less Common and Rare Adverse Effects of Cephradine and Cefalexin

Adverse Effect CategorySpecific ReactionsComparative Notes
Hematologic Eosinophilia, neutropenia, thrombocytopeniaThese are rare adverse effects for both drugs.
Hepatic Transient elevations in liver enzymes (AST, ALT)Infrequently reported for both Cephradine and Cefalexin.
Renal Interstitial nephritisA rare adverse effect associated with the cephalosporin class.
Other Vaginal candidiasis, pseudomembranous colitis (Clostridioides difficile-associated diarrhea)As with many broad-spectrum antibiotics, superinfections can occur.

Experimental Protocols

The foundational comparative safety data for Cephradine and Cefalexin come from several key clinical trials. The methodologies of these studies are summarized below.

Study 1: Comparative Efficacy and Safety in Children
  • Objective: To compare the efficacy and safety of cephradine and cephalexin in the treatment of bacterial infections in children.[1]

  • Study Design: A randomized, double-blind, comparative clinical trial.[1]

  • Patient Population: 162 children aged between four months and eleven years with lobar pneumonia or skin infections.[1]

  • Methodology: Patients were randomly assigned to receive either oral cephradine suspension (25-110 mg/kg per day) or oral cephalexin suspension (25-150 mg/kg per day). The duration of treatment ranged from five to fifteen days. Safety was assessed for all 162 children included in the study.[1]

  • Key Findings: The study concluded that the overall clinical and bacteriological responses were nearly identical in both treatment groups, and both antibiotics were found to be equally safe and effective for use in pediatric practice.[1]

Study 2: Comparison in Skin and Soft-Tissue Infections
  • Objective: To compare the efficacy and safety of cephradine and cephalexin in the treatment of skin and soft-tissue infections caused by Staphylococcus aureus.[5]

  • Study Design: A double-blind, comparative clinical trial.[5]

  • Patient Population: The study included both adult and pediatric patients with skin and soft-tissue infections.

  • Methodology: Patients were randomly assigned to receive either cephradine or cephalexin. The specific dosages and duration of treatment were not detailed in the available abstract. Clinical and bacteriological responses, as well as the incidence of adverse effects, were monitored.[5]

  • Key Findings: The abstract indicates that the study found no significant differences in the safety and efficacy between cephradine and cephalexin for the treatment of these infections.

Study 3: Comparison in Respiratory and Urinary Tract Infections
  • Objective: To compare the efficacy and safety of cephradine and cephalexin in the treatment of respiratory and urinary tract infections.[6]

  • Study Design: A comparative clinical trial.[6]

  • Patient Population: The study included patients with a range of respiratory and urinary tract infections.

  • Methodology: Patients were treated with either cephradine or cephalexin. The study evaluated clinical outcomes and the occurrence of adverse effects.

  • Key Findings: The available information suggests that the study found the two drugs to be comparable in terms of both efficacy and safety for the infections treated.[6]

Mandatory Visualization

Signaling Pathway for IgE-Mediated Hypersensitivity

A primary safety concern with all beta-lactam antibiotics, including Cephradine and Cefalexin, is the potential for IgE-mediated hypersensitivity reactions. The following diagram illustrates the general mechanism.

IgE-Mediated Hypersensitivity to Cephalosporins cluster_sensitization Sensitization Phase cluster_reexposure Re-exposure Phase Cephalosporin Cephalosporin (Cephradine/Cefalexin) APC Antigen Presenting Cell (APC) Cephalosporin->APC Uptake and Processing TH2 T Helper 2 (TH2) Cell APC->TH2 Antigen Presentation BCell B Cell TH2->BCell Activation PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation IgE Cephalosporin-specific IgE PlasmaCell->IgE Production MastCell Mast Cell / Basophil IgE->MastCell Binds to surface Mediators Release of Inflammatory Mediators (Histamine, Leukotrienes, etc.) MastCell->Mediators Degranulation Symptoms Allergic Symptoms (Urticaria, Angioedema, Anaphylaxis) Mediators->Symptoms Induces Cephalosporin2 Cephalosporin Cephalosporin2->MastCell Binding

Caption: IgE-Mediated Hypersensitivity Reaction to Cephalosporins.

Experimental Workflow for Comparative Clinical Trials

The general workflow for the randomized, double-blind, comparative clinical trials assessing the safety of Cephradine and Cefalexin is depicted below.

Comparative Clinical Trial Workflow cluster_treatment Double-Blind Treatment Arms PatientRecruitment Patient Recruitment (e.g., Children with bacterial infections) InformedConsent Informed Consent PatientRecruitment->InformedConsent Randomization Randomization InformedConsent->Randomization CephradineArm Cephradine Treatment Group Randomization->CephradineArm Group A CefalexinArm Cefalexin Treatment Group Randomization->CefalexinArm Group B FollowUp Follow-up and Monitoring (Clinical and Bacteriological Response, Adverse Events) CephradineArm->FollowUp CefalexinArm->FollowUp DataAnalysis Data Analysis (Comparison of Safety and Efficacy) FollowUp->DataAnalysis Conclusion Conclusion (e.g., Equally Safe and Effective) DataAnalysis->Conclusion

Caption: Generalized workflow of comparative clinical trials.

Conclusion

Based on the available evidence from comparative clinical trials, Cephradine and Cefalexin exhibit remarkably similar safety profiles. Both first-generation cephalosporins are generally well-tolerated, with gastrointestinal effects and hypersensitivity reactions being the most commonly reported adverse events. The choice between these two agents from a safety perspective appears to be negligible. For researchers and drug development professionals, this historical data provides a solid foundation for understanding the safety landscape of first-generation cephalosporins and can inform the development of future antibiotics with improved tolerability. Further large-scale, modern comparative studies could provide more granular quantitative data on the incidence of specific adverse events.

References

Revolutionizing Cephradine Analysis: A Comparative Guide to Rapid USP Assay Validation

Author: BenchChem Technical Support Team. Date: November 2025

A shift from traditional, time-consuming analytical methods to rapid, high-throughput techniques is paramount in the fast-paced environment of pharmaceutical development and quality control. This guide provides a comprehensive comparison of the traditional United States Pharmacopeia (USP) assay method for the antibiotic Cephradine against a modern, rapid Ultra-High-Performance Liquid Chromatography (UHPLC) alternative. The presented data underscores the significant gains in efficiency and resource conservation offered by the rapid method, without compromising analytical rigor.

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. This guide details the validation parameters of both the standard and rapid methods, presenting a clear case for the adoption of newer technologies in routine analysis.

Performance at a Glance: USP vs. Rapid UHPLC

The transition from conventional HPLC to UHPLC technology for Cephradine analysis demonstrates a remarkable improvement in analytical speed and efficiency. The rapid method slashes the analysis time from approximately 20 minutes to just over a minute, representing a significant increase in sample throughput. This is coupled with a drastic reduction in mobile phase consumption, leading to substantial cost savings and a more environmentally friendly process. The following table summarizes the key performance parameters of both methods.

Validation ParameterStandard USP HPLC MethodRapid UHPLC Method
Analysis Time ~20 minutes~1.2 minutes
Accuracy (Recovery) Typically 98-102%96.0–101% [1][2]
Precision (RSD%) ≤ 2.0%≤ 0.14% (retention time)
**Linearity (R²) **≥ 0.99≥ 0.9950 [1][3]
Limit of Detection (LOD) Method Dependent~1.32 µg/mL [1][3]
Limit of Quantitation (LOQ) Method Dependent~4.30 µg/mL [1][3]
Specificity Demonstrated by resolution of Cephradine and CephalexinDemonstrated by resolution of Cephradine and Cephalexin

Visualizing the Workflow: From Sample to Result

The experimental workflow for both the standard and rapid assay methods follows a logical progression from sample preparation to data analysis. The key difference lies in the chromatographic separation step, where the rapid method leverages the power of UHPLC for a significantly faster analysis.

cluster_validation Validation Parameters method Analytical Method accuracy Accuracy method->accuracy precision Precision method->precision specificity Specificity method->specificity linearity Linearity & Range method->linearity lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cephradine Monohydrate
Reactant of Route 2
Cephradine Monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.